Technical Documentation Center

1-(Piperidin-4-yl)azepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Piperidin-4-yl)azepane
  • CAS: 551923-16-1

Core Science & Biosynthesis

Foundational

1-(Piperidin-4-yl)azepane: A Privileged Bicyclic Diamine Scaffold

Topic: 1-(Piperidin-4-yl)azepane: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Piperidin-4-yl)azepane: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

1-(Piperidin-4-yl)azepane (CAS: 436099-86-4) represents a distinct class of bicyclic diamines, characterized by a seven-membered azepane ring directly coupled to the C4 position of a piperidine heterocycle. This structural motif serves as a critical pharmacophore in medicinal chemistry, offering a unique topological profile that bridges the gap between flexible linear polyamines and rigid spirocyclic systems.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and its utility as a scaffold in the development of Sigma-1 receptor ligands, Histamine H3 antagonists, and CNS-active agents.

Chemical Identity & Structural Analysis[1]

The molecule consists of a secondary amine (piperidine) and a tertiary amine (azepane) connected via a C-N bond. This connectivity creates a semi-rigid "dumbbell" shape, allowing the two nitrogen centers to interact with distinct binding pockets within a receptor—often a key requirement for GPCR and ion channel modulation.

Physicochemical Profile[2][3]
PropertyValue / Description
IUPAC Name 1-(Piperidin-4-yl)azepane
CAS Registry Number 436099-86-4
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
Exact Mass 182.1783
SMILES C1CCCN(CC1)C2CCNCC2
pKa (Predicted) ~10.8 (Piperidine NH), ~9.2 (Azepane N)
LogP (Predicted) 1.2 – 1.6
Physical State Viscous oil (Free base); White solid (Dihydrochloride salt)
Conformational Dynamics

The piperidine ring predominantly adopts a low-energy chair conformation , placing the bulky azepane substituent in the equatorial position to minimize 1,3-diaxial interactions. The seven-membered azepane ring, however, is fluxional, oscillating between twist-chair and twist-boat conformations. This flexibility allows the azepane moiety to "mold" itself into hydrophobic pockets that are inaccessible to rigid six-membered analogs, a property exploited in designing high-affinity ligands for the Sigma-1 receptor and Dopamine transporters .

Validated Synthetic Protocols

The most robust route to 1-(piperidin-4-yl)azepane involves a reductive amination strategy followed by acid-mediated deprotection. This method avoids the regioselectivity issues often seen with nucleophilic substitution on piperidine halides.

Synthesis Workflow (Graphviz)

Synthesispathway Start N-Boc-4-piperidone (Starting Material) Reduction Reductive Amination (NaBH(OAc)3, DCE, AcOH) Start->Reduction + Reagent 1 Reagent1 Azepane (Hexamethyleneimine) Reagent1->Reduction Intermediate Intermediate Imine/Enamine BocProduct tert-Butyl 4-(azepan-1-yl) piperidine-1-carboxylate Intermediate->BocProduct Hydride Transfer Reduction->Intermediate In situ Deprotection Acid Hydrolysis (TFA/DCM or HCl/Dioxane) BocProduct->Deprotection Final 1-(Piperidin-4-yl)azepane (Target) Deprotection->Final Neutralization

Figure 1: Step-wise synthetic pathway for 1-(Piperidin-4-yl)azepane via reductive amination.

Detailed Methodology

Step 1: Reductive Amination

  • Rationale: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones in the presence of acid-sensitive groups.

  • Protocol:

    • Dissolve N-Boc-4-piperidone (1.0 equiv) and Azepane (1.1 equiv) in 1,2-dichloroethane (DCE).

    • Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

    • Stir the reaction under nitrogen for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

    • Purification: The N-Boc protected intermediate is lipophilic and can be purified via silica gel chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection

  • Rationale: Removal of the tert-butoxycarbonyl group releases the secondary amine.

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic Acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Evaporate volatiles. For the free base, basify the residue with 1M NaOH and extract into CHCl₃/Isopropanol (3:1). For the salt, precipitate with diethyl ether.

Medicinal Chemistry & Pharmacological Applications[2][4][5][6][7][8][9][10][11]

The 1-(piperidin-4-yl)azepane scaffold acts as a "privileged structure" in neuropharmacology. Its ability to present two basic nitrogen atoms at a specific distance makes it an ideal mimic for endogenous neurotransmitters.

Target Interactions
Target FamilyMechanism of ActionStructural Role
Sigma-1 Receptor (σ1) Agonist / AntagonistThe azepane ring occupies the hydrophobic pocket, while the piperidine nitrogen interacts with Asp126. Used in neuroprotective agents.
Histamine H3 Receptor AntagonistActs as the non-imidazole amine core. The bicyclic nature improves blood-brain barrier (BBB) penetration compared to linear diamines.
Dopamine Transporter (DAT) InhibitorSubstituents on the piperidine nitrogen can tune selectivity between DAT and SERT (Serotonin Transporter).
Pharmacophore Mapping (Graphviz)

Pharmacophore Azepane Azepane Ring (Hydrophobic Bulk) Pocket1 Hydrophobic Pocket (Val/Phe Residues) Azepane->Pocket1 Van der Waals TertN Tertiary Nitrogen (Proton Acceptor) Piperidine Piperidine Scaffold (Spacer/Linker) TertN->Piperidine Covalent Link SecN Secondary Nitrogen (Ionic Interaction) Piperidine->SecN Covalent Link Pocket2 Anionic Site (Asp/Glu Residues) SecN->Pocket2 Salt Bridge

Figure 2: Pharmacophore mapping of the 1-(piperidin-4-yl)azepane scaffold within a theoretical GPCR binding site.

Handling & Safety Information

As a secondary/tertiary amine mixture, this compound exhibits basicity and potential corrosivity.

  • Hazard Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity: Harmful if swallowed or inhaled.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The dihydrochloride salt is significantly more stable than the free base.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine. (2025).[1] Link

  • ChemScene. 1-(4-Isobutylpiperidin-4-yl)azepane - Product Analysis and CAS Data.Link

  • Santa Cruz Biotechnology. 1-Piperidin-4-yl-azepane dihydrochloride - Certificate of Analysis.[2][3]Link

  • PubChem. Compound Summary: 1-(Piperidin-4-ylmethyl)azepane (Structural Analog).Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands. (Contextual Reference for Scaffold Utility).

Sources

Exploratory

1-(Piperidin-4-yl)azepane (CAS 436099-86-4): Technical Guide & Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of diamine pharmacophores is a foundational technique for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of diamine pharmacophores is a foundational technique for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(Piperidin-4-yl)azepane (CAS 436099-86-4) is a highly versatile, structurally unique organic building block characterized by a piperidine ring covalently linked to a 7-membered azepane ring[1].

Extensively utilized in pharmaceutical development and complex organic synthesis, this compound serves as a critical intermediate in the design of advanced therapeutic interventions[2]. By introducing a bulky, lipophilic basic center, 1-(piperidin-4-yl)azepane is particularly effective in modulating the physicochemical properties of kinase inhibitors—most notably those targeting cell cycle kinases such as Aurora kinase in oncology applications[3].

Physicochemical Properties & Structural Analysis

The architectural design of 1-(piperidin-4-yl)azepane provides a dual-advantage system: the secondary amine of the piperidine ring offers a reactive site for scaffold integration (e.g., via SNAr or Buchwald-Hartwig cross-coupling), while the tertiary amine of the azepane ring remains available to interact with solvent channels or acidic residues within target binding pockets.

Table 1: Core Physicochemical Specifications
PropertyValue / Specification
Chemical Name 1-(Piperidin-4-yl)azepane
CAS Registry Number 436099-86-4
Molecular Formula C11H22N2[1]
Molecular Weight 182.31 g/mol (Free base)[1]
Appearance Pale yellow oil to white solid (often supplied as HCl salt)[4]
Hydrogen Bond Donors 1 (Secondary amine on piperidine)
Hydrogen Bond Acceptors 2 (Nitrogen atoms)
Rotatable Bonds 1 (C-N bond linking the heterocycles)
Primary Application Pharmacophore building block, Kinase inhibitor synthesis[2]

Synthesis & Manufacturing Protocols

The synthesis of 1-(piperidin-4-yl)azepane relies on a highly efficient reductive amination pathway. This self-validating protocol ensures high fidelity and prevents over-alkylation by utilizing orthogonal protecting group chemistry.

Step-by-Step Synthetic Methodology
  • Imine Formation: Combine N-Boc-piperidin-4-one (1.0 eq) and azepane (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality Insight: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point and superior ability to stabilize the polar transition state of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C, then allow the reaction to warm to room temperature for 16 hours.

    • Causality Insight: NaBH(OAc)3 is explicitly chosen because its mild reducing power specifically targets the iminium ion without prematurely reducing the starting ketone, ensuring a near-quantitative yield of the intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure to yield 1-(1-Boc-piperidin-4-yl)azepane.

  • Deprotection: Dissolve the intermediate in DCM and add 4M HCl in dioxane (or Trifluoroacetic acid) at room temperature. Stir for 2 hours.

    • Causality Insight: Acidic cleavage of the Boc group generates the hydrochloride salt of the product[4]. This salt form is highly crystalline and stable, preventing the oxidative degradation commonly seen with free aliphatic amines.

  • Isolation: Concentrate the mixture and triturate the resulting residue with diethyl ether to afford pure 1-(piperidin-4-yl)azepane hydrochloride as a white solid.

Synthesis A N-Boc-piperidin-4-one C Reductive Amination NaBH(OAc)3, DCE, RT A->C B Azepane B->C D 1-(1-Boc-piperidin-4-yl)azepane C->D High Yield E Deprotection HCl/Dioxane or TFA D->E F 1-(Piperidin-4-yl)azepane CAS 436099-86-4 E->F Quantitative

Synthetic workflow for 1-(Piperidin-4-yl)azepane via reductive amination.

Applications in Drug Discovery: Mechanistic Insights

The integration of 1-(piperidin-4-yl)azepane into drug scaffolds is not merely structural; it is a calculated physicochemical maneuver. It has been prominently featured in the patent literature, specifically in the development of 2-[(phenylamino)-pyrimidin-4-ylamino]-cyclopentane carboxamide derivatives, which function as potent inhibitors of cell cycle kinases[3].

The Causality of Scaffold Integration

When designing kinase inhibitors, the ATP-binding site is often highly conserved and deeply buried. To achieve selectivity and favorable pharmacokinetics, medicinal chemists append solubilizing groups that project out of the ATP pocket into the solvent-exposed region.

  • Disrupting Crystal Packing: Flat, aromatic kinase cores (like pyrimidines) suffer from poor aqueous solubility due to tight crystal lattice packing. The sp3-rich, highly flexible azepane ring introduces out-of-plane steric bulk, disrupting this packing and dramatically increasing thermodynamic solubility.

  • pKa Modulation: The tertiary amine of the azepane ring has a pKa of approximately 9.5-10.0. At physiological pH (7.4), it is protonated. This localized positive charge enhances interactions with the hydration shell (improving oral bioavailability) and can form critical salt bridges with acidic residues (e.g., Asp or Glu) located at the lip of the kinase domain.

Mechanism A Kinase Inhibitor Core (e.g., Pyrimidine) B 1-(Piperidin-4-yl)azepane Moiety Integration A->B C Increased pKa & Basic Center B->C D Steric Bulk (Azepane Ring) B->D E Improved Aqueous Solubility C->E F Favorable Binding in Solvent-Exposed Region D->F G Enhanced Cell Cycle Kinase Inhibition E->G F->G

Pharmacological integration logic of 1-(Piperidin-4-yl)azepane in kinase inhibitors.

Experimental Protocols for Scaffold Integration

To utilize 1-(piperidin-4-yl)azepane in the synthesis of complex pharmaceuticals[2], Nucleophilic Aromatic Substitution (SNAr) is the standard method for coupling the piperidine nitrogen to an electron-deficient heteroaryl halide (e.g., a chloropyrimidine core).

SNAr Coupling Protocol
  • Preparation: In a dry reaction vial, dissolve the electrophilic core (e.g., 2,4-dichloropyrimidine derivative, 1.0 eq) and 1-(piperidin-4-yl)azepane hydrochloride (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise.

    • Causality Insight: DIPEA acts as a non-nucleophilic base. It is required in excess to first liberate the free amine from the 1-(piperidin-4-yl)azepane hydrochloride salt, and subsequently to scavenge the HCl generated during the SNAr process, driving the reaction to completion without competing for the electrophile.

  • Thermal Activation: Heat the mixture to 100°C for 12 hours under an inert atmosphere (or subject to microwave irradiation at 120°C for 30 minutes for accelerated kinetics).

  • Purification: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The crude product is best purified via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the target kinase inhibitor.

References[1] MolCore. "436099-86-4 | 1-(Piperidin-4-yl)azepane Technical Data". Available at: 2]">https://www.molcore.com[2] Process Point Chem. "1 PIPERIDIN 4 YL AZEPANE Supplier & Distributor". Available at: 3]">https://www.processpointchem.com[3] WIPO Patentscope. "WO/2008/077885 2-[(PHENYLAMINO)-PYRIMIDIN-4YLAMINO]-CYCLOPENTANE CARBOXAMIDE DERIVATIVES AND RELATED COMPOUNDS AS INHIBITORS OF KINASES OF THE CELL CYCLE FOR THE TREATMENT OF CANCER". Available at: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2008077885[4] BLD Pharm. "4897-50-1|4-Piperidinopiperidine|BLD Pharm - Related Inventories". Available at: https://www.bldpharm.com

Sources

Foundational

Technical Guide: The Linker Switch in Azepane-Piperidine Scaffolds

1-(Piperidin-4-yl)azepane vs. 1-(Piperidin-4-ylcarbonyl)azepane Executive Summary This guide analyzes the structural, synthetic, and pharmacological divergences between two closely related chemotypes: the amine-linked 1-...

Author: BenchChem Technical Support Team. Date: March 2026

1-(Piperidin-4-yl)azepane vs. 1-(Piperidin-4-ylcarbonyl)azepane

Executive Summary

This guide analyzes the structural, synthetic, and pharmacological divergences between two closely related chemotypes: the amine-linked 1-(piperidin-4-yl)azepane (Molecule A) and the amide-linked 1-(piperidin-4-ylcarbonyl)azepane (Molecule B). While sharing identical ring systems, the single atom substitution (methylene vs. carbonyl) fundamentally alters the physicochemical profile, shifting the molecule from a high-pKa cationophile to a neutral hydrogen-bond acceptor. This "linker switch" is a critical tactic in medicinal chemistry for modulating hERG liability, metabolic stability, and receptor affinity.

Part 1: Structural & Physicochemical Analysis[1]

The core difference lies in the linker connecting the piperidine C4 position to the azepane nitrogen. This modification dictates the electronic environment of the central nitrogen and the overall topology of the molecule.

Comparative Data Profile
Feature1-(Piperidin-4-yl)azepane (Amine)1-(Piperidin-4-ylcarbonyl)azepane (Amide)
Linker Type Tertiary Amine (Basic)Amide (Neutral)
Hybridization

(Tetrahedral)

(Planar, Restricted Rotation)
pKa (Linker N) ~9.5 - 10.5 (Ionized at pH 7.4)Neutral (Non-ionizable)
H-Bonding H-Bond Acceptor (weak), Salt Bridge DonorStrong H-Bond Acceptor (Carbonyl)
Conformation Flexible (Chair/Twist-Boat)Rigid (Restricted rotation due to

resonance)
Metabolic Risk N-Dealkylation, N-OxidationHydrolysis (slow), Amidase cleavage
Primary Utility GPCR Ligands (H3, Sigma-1)Enzyme Inhibitors (sEH, 11

-HSD1)
Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and key interaction points.

StructureComparison cluster_Amine Molecule A: Amine Linker cluster_Amide Molecule B: Amide Linker Amine_Core 1-(Piperidin-4-yl)azepane Amine_Prop1 Basic Nitrogen (pKa ~10) Amine_Core->Amine_Prop1 Amine_Prop2 Salt Bridge Former Amine_Core->Amine_Prop2 Amine_Prop3 Flexible Rotamer Amine_Core->Amine_Prop3 Amide_Core 1-(Piperidin-4-ylcarbonyl)azepane Amide_Prop1 Neutral (Non-basic) Amide_Core->Amide_Prop1 Amide_Prop2 H-Bond Acceptor (C=O) Amide_Core->Amide_Prop2 Amide_Prop3 Rigid Planar Bond Amide_Core->Amide_Prop3

Caption: Structural divergence map highlighting the shift from a flexible, basic amine scaffold to a rigid, neutral amide scaffold.

Part 2: Synthetic Methodologies

The synthesis of these two scaffolds requires distinct chemical pathways. The amine is accessed via Reductive Amination , while the amide is formed via Peptide Coupling .

Protocol A: Synthesis of 1-(Piperidin-4-yl)azepane (Amine)

Mechanism: Reductive Amination Key Reagent: Sodium Triacetoxyborohydride (STAB)

  • Reagents:

    • Substrate: N-Boc-4-piperidone (1.0 equiv)

    • Amine: Azepane (1.1 equiv)[1]

    • Reductant: NaBH(OAc)3 (1.5 equiv)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM

    • Catalyst: Acetic Acid (1-2 drops, to pH 5-6)

  • Step-by-Step Protocol:

    • Imine Formation: In a dry round-bottom flask under

      
      , dissolve N-Boc-4-piperidone in DCE (0.1 M). Add azepane followed by acetic acid.[1] Stir at Room Temperature (RT) for 30-60 minutes. Note: Pre-formation of the imine prevents direct reduction of the ketone.
      
    • Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise over 10 minutes. Allow to warm to RT and stir overnight (12-16h).

    • Quench: Quench with saturated aqueous

      
      . Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 1-2h. Concentrate to yield the dihydrochloride salt.

Protocol B: Synthesis of 1-(Piperidin-4-ylcarbonyl)azepane (Amide)

Mechanism: Amide Coupling Key Reagent: HATU or EDC/HOBt

  • Reagents:

    • Acid:[2][3] N-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative) (1.0 equiv)

    • Amine: Azepane (1.1 equiv)[1]

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (Hunig's Base) (3.0 equiv)

    • Solvent: DMF (anhydrous)[2]

  • Step-by-Step Protocol:

    • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in DMF (0.2 M). Add DIPEA and stir for 5 minutes.

    • Coupling: Add HATU. Stir for 5 minutes (solution often turns yellow). Add azepane dropwise.[1]

    • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS (Amide formation is typically fast).

    • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove excess azepane and DIPEA), then sat.

      
      , then LiCl (5% aq) to remove DMF.
      
    • Deprotection: Similar to Protocol A (TFA/DCM or HCl/Dioxane).

Synthetic Workflow Diagram

SynthesisFlow Start_Amine N-Boc-4-Piperidone Process_RedAm Reductive Amination (NaBH(OAc)3, AcOH, DCE) Start_Amine->Process_RedAm Start_Amide N-Boc-Isonipecotic Acid Process_Coupling Amide Coupling (HATU, DIPEA, DMF) Start_Amide->Process_Coupling Reagent_Azepane Azepane Reagent_Azepane->Process_RedAm Reagent_Azepane->Process_Coupling Inter_Amine N-Boc-4-(azepan-1-yl)piperidine Process_RedAm->Inter_Amine Inter_Amide N-Boc-4-(azepan-1-carbonyl)piperidine Process_Coupling->Inter_Amide Deprotection Deprotection (TFA or HCl) Inter_Amine->Deprotection Inter_Amide->Deprotection Prod_Amine 1-(Piperidin-4-yl)azepane (Amine Linked) Deprotection->Prod_Amine Path A Prod_Amide 1-(Piperidin-4-ylcarbonyl)azepane (Amide Linked) Deprotection->Prod_Amide Path B

Caption: Parallel synthetic workflows contrasting reductive amination (Path A) and amide coupling (Path B).

Part 3: Pharmacological Implications[4][5]

The choice between these two linkers is rarely arbitrary; it is a strategic decision based on the target binding pocket and ADME requirements.

1. The Amine Linker (Molecule A)
  • Binding Mode: The tertiary nitrogen is protonated at physiological pH. It acts as a critical salt-bridge donor to conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR binding pockets (e.g., Asp3.32 in Amine GPCRs).

  • Case Study (H3 Antagonists): Many Histamine H3 receptor antagonists utilize a basic amine center to anchor the ligand. The azepane ring provides hydrophobic bulk that fits into a specific lipophilic pocket, while the piperidine acts as the scaffold.

  • Liability: Highly basic amines can lead to phospholipidosis or hERG channel inhibition (QT prolongation risk).

2. The Amide Linker (Molecule B)
  • Binding Mode: The amide is neutral. It cannot form salt bridges. Instead, the Carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) , and the N-H (if secondary, though here it is tertiary and lacks H) is capped. The amide bond locks the conformation, reducing the entropic penalty upon binding.

  • Case Study (Enzyme Inhibitors): In Soluble Epoxide Hydrolase (sEH) inhibitors, amide linkers are often used to position hydrophobic groups without introducing unnecessary ionization that might hinder membrane permeability.

  • Advantage: "Masking" the basicity improves oral absorption and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species (depending on the rest of the molecule).

References
  • Reductive Amination Protocols

    • Title: Reductive Amination of 4-Piperidone with Aniline (and derivatives).[4][5]

    • Source: BenchChem Application Notes.[5]

  • Amide Bioisosterism

    • Title: Bioisosteres for Drug Hunters: Amides and their Replacements.[3][6]

    • Source: Drug Hunter.
    • URL:[Link]

  • sEH Inhibitor Synthesis (Amide Example)

    • Title: Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.[7]

    • Source: ACG Public
    • URL:[Link]

  • General Amide Coupling Guide

    • Title: Optimizing amide bond form
    • Source: BenchChem.[5]

Sources

Exploratory

Technical Guide: Pharmacophore Properties of Piperidinyl-Azepane Scaffolds

The following technical guide details the pharmacophore properties, medicinal chemistry applications, and synthetic accessibility of Piperidinyl-Azepane scaffolds. Executive Summary The Piperidinyl-Azepane scaffold repre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore properties, medicinal chemistry applications, and synthetic accessibility of Piperidinyl-Azepane scaffolds.

Executive Summary

The Piperidinyl-Azepane scaffold represents a strategic evolution in medicinal chemistry, often employed to transcend the intellectual property and pharmacodynamic limitations of classical bipiperidine or piperazine linkers. By coupling a six-membered piperidine ring with a seven-membered azepane ring, researchers introduce a unique combination of conformational flexibility and hydrophobic bulk that is unavailable in smaller heterocycles.

This guide analyzes two primary architectural classes of this scaffold:

  • Linked Systems (e.g., 1-(piperidin-4-yl)azepane): Used as flexible, basic linkers in GPCR ligands (Histamine H3, CCR5).

  • Fused Systems (e.g., decahydro-pyrido[1,2-a]azepine): Used as rigid, chiral cores for monoamine transporter inhibitors (NET/DAT).

Architectural & Pharmacophoric Analysis

Structural Classes

The pharmacological utility of the scaffold depends heavily on the connectivity between the two rings.

FeatureClass A: Linked Scaffold Class B: Fused Scaffold
Structure Piperidine and Azepane connected via a single C-N or C-C bond (typically N1-C4').Rings share two adjacent atoms (bicyclic).
Flexibility High: Free rotation allows adaptation to diverse binding pockets.Low: Rigid, defined stereochemistry (cis/trans).
Key Role Spacer/Linker: Spans distant binding sites (e.g., Asp residue to hydrophobic pocket).Core: Orients substituents in precise 3D vectors.
Primary Targets GPCRs (H3, Opioid), Ion Channels.CNS Transporters (NET, DAT, SERT).
Pharmacophore Mapping

The piperidinyl-azepane moiety functions as a privileged structure due to three core physicochemical properties:

A. The "Azepane Twist" (Conformational Entropy)

Unlike the piperidine ring, which resides predominantly in a stable chair conformation, the seven-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Mechanism: This flexibility allows the azepane moiety to "mold" itself into cryptic hydrophobic pockets that are sterically inaccessible to the rigid chair form of a piperidine or piperazine analog.

  • Impact: In Histamine H3 antagonists, the azepane ring has been shown to occupy a lipophilic cleft more effectively than a diethylamine or pyrrolidine group, resulting in higher affinity (

    
     values often < 10 nM).
    
B. Basicity and Ionization (pKa)

The scaffold typically contains two basic nitrogen centers.

  • Piperidine Nitrogen (

    
    ):  Typically secondary (pKa ~10-11) or tertiary. It serves as the primary anchor, often forming a salt bridge with a conserved Aspartate residue in GPCR transmembrane domains.
    
  • Azepane Nitrogen (

    
    ):  When linked (tertiary), the pKa is slightly lower (pKa ~9.5-10.5) due to steric bulk and ring strain.
    
  • Pharmacophore Vector: The distance between these two cationic centers (in linked systems) is tunable (approx. 5.5–6.5 Å), ideal for spanning the orthosteric and allosteric sites of aminergic receptors.

C. Lipophilicity (LogD)

Replacing a piperazine with a piperidinyl-azepane unit adds significant lipophilicity (+2 to +3 carbons).

  • Benefit: Enhanced Blood-Brain Barrier (BBB) penetration, crucial for CNS targets.

  • Risk: Increased non-specific binding and metabolic liability (oxidation at the

    
    -carbons of the azepane ring).
    

Visualization of Pharmacophore Interactions

The following diagram illustrates the interaction of a Class A (Linked) Piperidinyl-Azepane ligand within a theoretical GPCR binding pocket.

PharmacophoreMap cluster_Receptor GPCR Binding Pocket cluster_Ligand Piperidinyl-Azepane Ligand Asp Aspartate (D3.32) (Anionic Site) HydroPocket Hydrophobic Cleft (TM5/TM6) Ser Serine/Thr (H-Bond Donor) PipN Piperidine N (Cationic Center) PipN->Asp Salt Bridge (Ionic) Linker C4-N1 Linker (Rotatable) PipN->Linker Azepane Azepane Ring (Twist-Chair) Linker->Azepane Azepane->HydroPocket Van der Waals (Shape Matching)

Caption: Pharmacophore map showing the ionic anchor of the piperidine nitrogen and the hydrophobic shape-matching of the azepane ring in a GPCR pocket.

Experimental Protocols: Synthesis

Reliable access to these scaffolds is critical for SAR exploration. Below are two validated protocols for generating Class A (Linked) and Class B (Fused) systems.

Protocol A: Reductive Amination (Linked System)

Target: 1-(1-Benzylpiperidin-4-yl)azepane Mechanism: Formation of an iminium ion followed by hydride reduction. This is the most robust method for generating the linked diamine core.

  • Reagents:

    • 1-Benzylpiperidin-4-one (1.0 equiv)

    • Azepane (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (catalytic, 1-2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Step 1: Dissolve 1-benzylpiperidin-4-one in DCE (0.1 M concentration) under an inert atmosphere (

      
      ).
      
    • Step 2: Add azepane and catalytic acetic acid. Stir at room temperature for 30–60 minutes to allow imine/iminium formation. Note: The solution may turn slightly yellow.

    • Step 3: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Step 4: Warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for M+H peak).

    • Step 5 (Quench): Quench with saturated aqueous

      
      . Stir vigorously for 15 minutes.
      
    • Step 6 (Workup): Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Step 7 (Purification): Purify via flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH4OH (90:9:1).

Protocol B: Photochemical Ring Expansion (Fused System)

Target: Fused Azepane-Piperidine Cores Context: A modern approach utilizing "skeletal editing" to convert nitroarenes or piperidines into azepanes.

  • Concept: Use of blue-light mediated radical expansion or Beckmann rearrangement of oximes derived from bicyclic ketones.

  • Key Reference: See Mykura et al.[1] (Nature Chemistry, 2023) for the conversion of nitroarenes to azepanes, which can be adapted for fused systems.

Therapeutic Case Studies

Histamine H3 Receptor Antagonists

The 1-(piperidin-4-yl)azepane moiety is a "super-binder" for the H3 receptor.

  • Mechanism: The H3 receptor regulates histamine release in the CNS. Blockade promotes wakefulness and cognitive enhancement.

  • SAR Insight: The azepane ring provides optimal steric bulk to fill the hydrophobic pocket near the orthosteric site, often yielding higher selectivity over hERG channels compared to flexible linear amines.

  • Data Point: Analogs such as 1-(6-(3-phenylphenoxy)hexyl)azepane have demonstrated

    
     values as low as 18 nM  [1].[2]
    
Dual NET/DAT Inhibitors (Antidepressants)

Fused azepane systems (e.g., tetrahydro-1H-azepines fused with aromatic rings) act as bioisosteres for the isoquinoline core found in nomifensine.

  • Advantage: These scaffolds avoid the formation of toxic dihydroisoquinolinium metabolites (a risk factor for hemolytic anemia in older drugs) while maintaining dual uptake inhibition.[3]

Synthesis Workflow Visualization

The following flowchart outlines the decision matrix for synthesizing these scaffolds based on the desired connectivity.

SynthesisFlow Start Target Scaffold Selection Decision Connectivity Type? Start->Decision Linked Linked System (1-piperidin-4-yl-azepane) Decision->Linked Flexible Linker Fused Fused System (Bicyclic Azepane) Decision->Fused Rigid Core ReagentsA Piperidin-4-one + Azepane Reagent: NaBH(OAc)3, AcOH Linked->ReagentsA ProcessA Reductive Amination (DCE, RT, 16h) ReagentsA->ProcessA ProductA Linked Diamine Scaffold ProcessA->ProductA ReagentsB Precursor: Nitroarene or Cyclic Ketone (Oxime) Fused->ReagentsB ProcessB Ring Expansion (Beckmann or Photochemical) ReagentsB->ProcessB ProductB Fused Bicyclic Scaffold ProcessB->ProductB

Caption: Synthetic decision tree comparing reductive amination for linked systems vs. ring expansion for fused systems.

References

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Mykura, R., et al. (2023). "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry.

  • Nortcliffe, A., & Moody, C. J. (2015).[4] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry.

  • Agrawal, et al. (2024).[5] "Quantum chemical modelling, molecular docking, synthesis and experimental anti-microbial activity of 1,4-diazepan linked piperidine derivative." Future Journal of Pharmaceutical Sciences.

  • Zha, G. F., et al. (2019).[6] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.

Sources

Foundational

1-(Piperidin-4-yl)azepane: Technical Profile &amp; Scaffold Utility

The following technical guide details the physicochemical profile, synthesis, and application of 1-(Piperidin-4-yl)azepane , a privileged bis-heterocyclic scaffold in medicinal chemistry. Content Type: Technical Referenc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1-(Piperidin-4-yl)azepane , a privileged bis-heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Reference & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds[1][2]

Executive Summary

1-(Piperidin-4-yl)azepane (also known as 4-(azepan-1-yl)piperidine) is a bicyclic diamine consisting of a seven-membered azepane ring attached to the C4 position of a six-membered piperidine ring.[1] This structure represents a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) such as the Sigma-1 receptor , CXCR4 , and Opioid receptors . Its value lies in its high basicity, conformational distinctiveness (chair vs. twist-chair/boat), and ability to serve as a semi-rigid linker in bivalent ligand design.

Physicochemical Identity

The following data establishes the core identity of the free base molecule.

PropertyValueNotes
IUPAC Name 1-(Piperidin-4-yl)azepaneAlt: 4-(Azepan-1-yl)piperidine
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol Monoisotopic Mass: 182.1783
SMILES C1CCCN(CC1)C2CCNCC2Definitive connectivity string
InChIKey YORDNMDWCQULON-UHFFFAOYSA-N(Predicted based on structure)
Physical State Viscous Oil / Low-melting SolidHygroscopic; absorbs CO₂ from air
Basicity (pKa) pKa₁ ≈ 10.8 (Piperidine NH)pKa₂ ≈ 9.6 (Azepane N)Highly basic; exists as dication at physiological pH
LogP (Calc) ~1.6 – 2.1Moderate lipophilicity
Structural Analysis

The molecule features two distinct nitrogen centers:[1][3]

  • Secondary Amine (Piperidine): Highly reactive nucleophile, suitable for library diversification (acylation, alkylation, reductive amination).

  • Tertiary Amine (Azepane): Acts as a hydrophobic, cationic anchor. The 7-membered ring introduces greater conformational entropy compared to a piperidine-piperidine analog, often improving solubility and receptor fit ("induced fit" mechanism).[1]

Synthesis & Manufacturing

The industrial standard for synthesizing 1-(Piperidin-4-yl)azepane utilizes a Reductive Amination strategy. This route is preferred over direct alkylation due to higher yields and fewer side products (e.g., over-alkylation).

Synthetic Pathway (Graphviz Visualization)

Synthesis SM1 N-Boc-4-Piperidone (C10H17NO3) Inter Intermediate: N-Boc-4-(azepan-1-yl)piperidine SM1->Inter + SM2 SM2 Azepane (C6H13N) SM2->Inter Reagent1 NaBH(OAc)3 / DCE Acetic Acid Reagent1->Inter Catalysis Product Target: 1-(Piperidin-4-yl)azepane Inter->Product Deprotection Reagent2 TFA / DCM or HCl / Dioxane Reagent2->Product

Figure 1: Step-wise synthesis via reductive amination of N-Boc-4-piperidone with azepane.

Detailed Protocol

Step 1: Reductive Amination

  • Charge: Dissolve N-Boc-4-piperidone (1.0 eq) and Azepane (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activate: Add Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduce: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The intermediate (N-Boc protected) is lipophilic.[1]

Step 2: Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane.

  • Isolation: Evaporate volatiles.

    • For HCl Salt: Triturate with diethyl ether to obtain the white solid dihydrochloride salt.

    • For Free Base: Basify with 1M NaOH, extract into CHCl₃/Isopropanol (3:1), and concentrate.

Applications in Drug Discovery

This scaffold is extensively used to modulate the physicochemical properties of lead compounds.

Pharmacophore Mapping

The 1-(Piperidin-4-yl)azepane moiety serves as a surrogate for 4,4'-bipiperidine or 4-(pyrrolidin-1-yl)piperidine .[1]

  • Lipophilicity Tuning: The azepane ring adds ~1 carbon unit of hydrophobicity compared to piperidine, increasing LogP by ~0.5 units, which can improve Blood-Brain Barrier (BBB) penetration.

  • hERG Avoidance: Unlike flexible alkyl chains, the semi-rigid azepane ring can alter the vector of the basic nitrogen, potentially reducing trapping in the hERG potassium channel pore (a common cardiac toxicity liability).

Biological Targets[1]
  • Sigma-1 Receptors: The hydrophobic bulk of the azepane coupled with the basic nitrogen binds effectively to the Sigma-1 chaperone protein, relevant in neuroprotection and pain management.[1]

  • Chemokine Receptors (CXCR4): Used as a linker in bivalent antagonists (e.g., Plerixafor analogs) where the distance between positive charges is critical for binding to acidic residues (Asp171, Asp262) in the receptor pocket.

Logical Relationship: Scaffold to Target[1]

Applications cluster_props Physicochemical Properties cluster_targets Therapeutic Targets Scaffold 1-(Piperidin-4-yl)azepane (Core) P1 High Basicity (pKa ~10.8) Scaffold->P1 P2 7-Membered Ring (Entropy/Bulk) Scaffold->P2 T2 CXCR4 Antagonist (Oncology/Stem Cell) P1->T2 Ionic Interaction (Asp/Glu residues) T3 Nav1.7 Channel (Analgesia) P1->T3 Pore Blocking T1 Sigma-1 Receptor (Neuropathic Pain) P2->T1 Hydrophobic Pocket Occupancy

Figure 2: Mapping physicochemical attributes of the scaffold to specific biological mechanisms.[1]

Safety & Handling

Hazard Classification:

  • Corrosive (Category 1B): As a secondary/tertiary diamine, the free base is caustic to skin and mucous membranes.

  • Irritant: The hydrochloride salt is a severe eye and respiratory irritant.

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base readily forms carbamates with atmospheric CO₂.

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm) and face shield when handling the free base.[1]

  • Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

  • PubChem. 1-(Piperidin-4-ylmethyl)azepane Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Mykura, R., et al. (2023). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.[4] Nature Chemistry. Available at: [Link]

Sources

Exploratory

The 1-(Piperidin-4-yl)azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers Abstract Within the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space and unique pharmacological profil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Within the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space and unique pharmacological profiles is perpetual. Saturated nitrogen-containing heterocycles are cornerstones of drug design, with the six-membered piperidine ring being one of the most ubiquitous fragments in approved pharmaceuticals.[1] The seven-membered azepane ring, while less common, offers a distinct three-dimensional geometry and is a key component of several FDA-approved drugs.[2][3] The fusion of these two privileged structures into the 1-(Piperidin-4-yl)azepane core creates a versatile and synthetically accessible scaffold with significant potential in drug discovery. This technical guide provides a comprehensive review of this specific motif, delving into its foundational chemistry, synthetic strategies, application in medicinal chemistry through a detailed case study, and future therapeutic perspectives. We aim to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this scaffold in their own discovery programs.

Part 1: Foundational Chemistry and Synthesis

The Azepane and Piperidine Rings: A Synergy of Privileged Scaffolds

The prevalence of the piperidine ring in drug design stems from its ability to serve as a non-planar, low-molecular-weight scaffold that can be readily functionalized to present vectors in three-dimensional space, improving target engagement and pharmacokinetic properties.[1] Azepanes, while synthetically more challenging to access compared to their five- and six-membered counterparts, offer a larger and more flexible seven-membered ring system.[4][5] This increased conformational flexibility can be advantageous for optimizing binding to complex protein targets.

The combination of these two rings into the 1-(Piperidin-4-yl)azepane structure (Figure 1) creates a powerful pharmacophore. The azepane nitrogen provides a key point for substitution, while the piperidine ring offers an additional site for modification, typically at the nitrogen atom. This dual-handle approach allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

Figure 1: Core Structure of 1-(Piperidin-4-yl)azepane

Core chemical structure of 1-(Piperidin-4-yl)azepane
Caption: The core scaffold featuring a piperidine ring linked at the 4-position to the nitrogen of an azepane ring.
Synthetic Strategies for the 1-(Piperidin-4-yl)azepane Core

The construction of the 1-(Piperidin-4-yl)azepane scaffold is most commonly achieved through standard amine chemistry, with reductive amination being the most direct and versatile approach. This strategy involves the condensation of azepane with a 4-piperidone derivative to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired product.

The choice of protecting group on the piperidone nitrogen (e.g., Boc, Cbz) is a critical experimental consideration. The Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under the reductive amination conditions and its facile removal under acidic conditions, which typically do not affect the core scaffold.

reagents Azepane + N-Boc-4-piperidone intermediate Iminium Ion Intermediate (In Situ) reagents->intermediate Condensation conditions Reducing Agent (e.g., NaBH(OAc)₃) + Acetic Acid in DCE conditions->intermediate product_protected N-Boc-1-(piperidin-4-yl)azepane intermediate->product_protected Reduction deprotection Deprotection (e.g., TFA or HCl) product_protected->deprotection final_product 1-(Piperidin-4-yl)azepane (Core Scaffold) deprotection->final_product

Caption: General workflow for the synthesis via reductive amination.

A detailed, self-validating protocol for this key transformation is provided in Part 4 of this guide.

Part 2: Medicinal Chemistry and Structure-Activity Relationships (SAR)

Case Study: Histamine H₃ Receptor Antagonists

The versatility of the 1-(Piperidin-4-yl)azepane scaffold is exemplified by its use in the development of potent and selective histamine H₃ receptor (H₃R) ligands.[6] The H₃R is a presynaptic autoreceptor primarily expressed in the central nervous system, and its antagonism is a validated therapeutic strategy for treating cognitive disorders, such as Alzheimer's disease and ADHD.

In a key study, researchers synthesized a series of biphenyloxy-alkyl derivatives of both piperidine and azepane to probe the SAR at the H₃R.[6] The core 1-(piperidin-4-yl)azepane moiety served as the central amine-containing scaffold, which is a common feature in many H₃R ligands, responsible for a critical ionic interaction with a conserved aspartate residue (Asp114) in the receptor's binding pocket.

The study explored modifications at the azepane nitrogen, attaching various lengths of alkyl chains terminated with a biphenyl moiety. Their findings demonstrated that the azepane ring was a highly effective replacement for the more common piperidine ring in this class of compounds.

Table 1: Quantitative Biological Data of Representative H₃R Antagonists

Compound ID Core Amine Linker & Terminus H₃R Kᵢ (nM) H₃R IC₅₀ (nM, cAMP) Ref
13 Azepane 6-(3-phenylphenoxy)hexyl 18 N/A [6]
14 Piperidine 5-(4-phenylphenoxy)pentyl 25 4 [6]

| 16 | Azepane | 5-(4-phenylphenoxy)pentyl | 34 | 9 |[6] |

The data clearly indicate that the azepane-containing compounds (13 and 16) exhibit high affinity for the H₃R, comparable to or even exceeding their piperidine-based counterpart (14).[6] Specifically, compound 13 , with an azepane core and a 6-carbon linker, showed the highest affinity with a Kᵢ value of 18 nM.[6]

cluster_SAR SAR of Azepane-based H₃R Antagonists cluster_Interaction Receptor Binding Interaction Scaffold Core Scaffold (Azepane) Linker Alkyl Linker (5-6 carbons optimal) Scaffold->Linker Modification Point Activity High H₃R Affinity (Kᵢ = 18-34 nM) Scaffold->Activity Leads to Terminus Lipophilic Terminus (Biphenyl moiety) Linker->Terminus Linker->Activity Leads to Terminus->Activity Leads to Amine Azepane Nitrogen (Basic Center) Receptor H₃ Receptor (Asp114 Residue) Amine->Receptor Ionic Interaction

Caption: Key structure-activity relationships for H₃R antagonists.

These results underscore the value of the azepane ring in this context. Its unique conformational profile likely allows the attached lipophilic side chain to adopt an optimal orientation within the receptor binding site, maximizing potency.

Part 3: Therapeutic Applications and Future Perspectives

Potential Therapeutic Areas

While the case study above focuses on CNS applications, the structural features of the 1-(Piperidin-4-yl)azepane scaffold suggest its potential utility across a range of therapeutic areas. The piperidine-4-one precursor is a versatile intermediate for creating compounds with anticancer, anti-HIV, and antibacterial activities.[7] Given that the 1-(Piperidin-4-yl)azepane core can be viewed as a di-amino scaffold, it is well-suited for targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, where charged interactions are often critical for binding.

Challenges and Opportunities

The primary challenge in working with azepane-containing scaffolds has historically been synthetic accessibility.[5] However, modern synthetic methods, such as the dearomative ring expansion of nitroarenes, are providing new, more efficient routes to complex azepanes.[4] This opens up a significant opportunity for medicinal chemists. The seven-membered ring system remains a relatively underexplored area of chemical space compared to the heavily saturated piperidine and pyrrolidine libraries.[5] By embracing this scaffold, researchers can access novel intellectual property and potentially discover compounds with unique pharmacological profiles and improved drug-like properties.

Future Directions

Future research leveraging the 1-(Piperidin-4-yl)azepane scaffold should focus on three key areas:

  • Library Synthesis: The development of diverse chemical libraries based on this core for screening against a wide range of biological targets.

  • Computational Modeling: The use of in silico docking and molecular dynamics simulations to predict potential new targets and guide the rational design of second-generation compounds.

  • Bioisosteric Replacement: Exploring the replacement of the piperidine or azepane ring with other saturated heterocycles to further probe the impact of ring size and conformation on biological activity.

Part 4: Experimental Protocols

Protocol: Synthesis of N-Boc-1-(piperidin-4-yl)azepane

This protocol describes the synthesis of the protected core scaffold via reductive amination.

Rationale: This method is chosen for its high efficiency, operational simplicity, and use of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for iminium ions in the presence of the ketone starting material. Acetic acid acts as a catalyst to promote iminium ion formation.

Materials:

  • Azepane (1.0 eq)

  • N-Boc-4-piperidone (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add N-Boc-4-piperidone (1.05 eq) and dissolve in 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Add azepane (1.0 eq) to the solution, followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Histamine H₃ Receptor Binding Assay

Rationale: This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the H₃ receptor. It measures the ability of a non-labeled compound to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes expressing the human histamine H₃ receptor (e.g., from HEK293 cells)

  • [³H]Nα-methylhistamine (Radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (e.g., 1-(Piperidin-4-yl)azepane derivatives) dissolved in DMSO

  • Non-specific binding control (e.g., Thioperamide or Clobenpropit at high concentration)

  • 96-well microplates and glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • In a 96-well plate, add assay buffer, the radioligand [³H]Nα-methylhistamine (at a concentration near its Kₔ), and the test compound at various concentrations.

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of a known H₃R antagonist (e.g., 10 µM Thioperamide).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 5: Conclusion

The 1-(Piperidin-4-yl)azepane scaffold represents a compelling, yet underutilized, asset in the drug discovery toolkit. It successfully merges the favorable pharmacological attributes of the piperidine ring with the unique conformational properties of the seven-membered azepane system. As demonstrated by its application in the development of high-affinity histamine H₃ receptor antagonists, this core is synthetically tractable and capable of serving as the foundation for potent and selective ligands. As synthetic methodologies for azepanes continue to advance, the barrier to entry for exploring this chemical space is lowering. It is with authoritative confidence that we propose the 1-(Piperidin-4-yl)azepane motif as a privileged scaffold poised for significant contributions to the next generation of therapeutics.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available at: [Link]

  • PubChem. 1-(piperidin-4-ylmethyl)azepane. Available at: [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • PubChem. 1-(piperidine-4-carbonyl)azepane hydrochloride. Available at: [Link]

  • Ishibashi, H., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 605-614. Available at: [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • BuyersGuideChem. 1-Azepanyl(4-piperidinyl)methanone. Available at: [Link]

  • Wikipedia. Azepane. Available at: [Link]

  • Fülöp, F., & Forró, E. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closure. SZTE Publicatio Repozitórium. Available at: [Link]

  • Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. idUS. Available at: [Link]

  • Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Available at: [Link]

  • Jindal, A., & Dahiya, R. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1547-1563. Available at: [Link]

Sources

Foundational

1-(Piperidin-4-yl)azepane: Lipophilicity and LogP Profiling

This technical guide details the physicochemical profile of 1-(Piperidin-4-yl)azepane , focusing on its lipophilicity (LogP/LogD) and ionization behavior.[1] Technical Guide for Medicinal Chemistry & Drug Design Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile of 1-(Piperidin-4-yl)azepane , focusing on its lipophilicity (LogP/LogD) and ionization behavior.[1]

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary & Structural Analysis

1-(Piperidin-4-yl)azepane (CAS: 436099-86-4 ) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry as a core motif for GPCR ligands (e.g., Sigma receptors, Chemokine receptors) and kinase inhibitors.[1]

Structurally, it consists of a seven-membered azepane ring attached via its nitrogen atom to the C4 position of a piperidine ring. This connectivity creates a molecule with two distinct basic centers:[1]

  • Secondary Amine (Piperidine) : Highly basic, accessible for further functionalization.

  • Tertiary Amine (Azepane-Piperidine Junction) : Sterically hindered, moderately basic.

Core Identifiers
PropertyDetail
IUPAC Name 4-(Azepan-1-yl)piperidine
CAS Number 436099-86-4
SMILES C1CCCN(CC1)C2CCNCC2
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol

Physicochemical Profile: The Lipophilicity-Ionization Nexus[1]

For basic diamines like 1-(piperidin-4-yl)azepane, the standard octanol-water partition coefficient (LogP ) is often a misleading descriptor of physiological behavior.[1] The distribution coefficient (LogD ) at pH 7.4 is the critical parameter due to the molecule's high ionization potential.

Predicted Values vs. Physiological Reality[4]
ParameterValue (Predicted)Context & Implications
cLogP (Neutral) 2.1 ± 0.3 Moderately lipophilic in its uncharged state.[1] Capable of passive membrane diffusion if deprotonated.
pKa₁ (Piperidine NH) 10.8 ± 0.5 Highly basic. Dominates the ionization profile.
pKa₂ (Azepane N) 9.2 ± 0.5 Moderately basic. The proximity to the piperidine ring lowers this pKa slightly due to inductive effects.
LogD (pH 7.4) -1.2 to -0.8 Hydrophilic .[1] At physiological pH, the molecule exists primarily as a dication (>95%), drastically reducing lipid solubility.
TPSA 15.3 Ų Low polar surface area suggests good BBB permeability only if the ionization can be masked or transiently suppressed.
The Ionization Trap

At pH 7.4, the equilibrium heavily favors the cationic species. The relationship between LogP and LogD for this molecule follows the equation:



Given a dominant pKa ~10.8, the correction factor is substantial (~3.4 log units), shifting the molecule from lipophilic (LogP ~2.1) to hydrophilic (LogD ~-1.3).[1]
Visualization: Protonation Equilibrium

The following diagram illustrates the stepwise protonation that dictates the effective lipophilicity.

ProtonationStates Neutral Neutral Species (LogP ~ 2.1) Dominant at pH > 11 MonoCat Mono-Cation (Piperidine-NH2+) Transient Species Neutral->MonoCat +H+ (pKa ~ 10.8) MonoCat->Neutral -H+ DiCat Di-Cation (Both N Protonated) Dominant at pH 7.4 MonoCat->DiCat +H+ (pKa ~ 9.2) DiCat->MonoCat -H+

Caption: Protonation cascade of 1-(piperidin-4-yl)azepane. At physiological pH (7.4), the equilibrium shifts strongly to the right (Di-Cation), resulting in negative LogD values.

Experimental Protocols for Lipophilicity Determination

Due to the high basicity, standard shake-flask methods often fail due to emulsion formation or detection limits in the octanol phase. The following protocols are validated for high-pKa diamines.

Method A: Potentiometric Titration (The "Gold Standard")

This method simultaneously determines pKa and LogP by titrating the substance in a dual-phase system (Water/Octanol).

  • Preparation : Dissolve 5-10 mg of 1-(piperidin-4-yl)azepane hydrochloride in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Acidification : Lower pH to ~2.0 using 0.5 M HCl to ensure full protonation.

  • Titration Phase 1 (pKa) : Titrate with 0.5 M KOH under inert gas (Ar/N2) to determine aqueous pKa values.

  • Titration Phase 2 (LogP) : Add water-saturated n-octanol (equal volume).[1] Repeat titration. The shift in the titration curve (Bjerrum plot) relative to the aqueous-only run allows calculation of LogP.[1]

  • Data Analysis : Use the difference in protonation degree (

    
    ) to solve for the partition coefficient 
    
    
    
    .
Method B: HPLC-Based LogD Determination (High Throughput)

For rapid screening, Reversed-Phase HPLC (RP-HPLC) correlates retention time with lipophilicity, avoiding phase separation issues.[1]

  • Column : C18 end-capped (e.g., Agilent Zorbax Eclipse), 5 µm.

  • Mobile Phase :

    • A: 20 mM Ammonium Acetate (pH 7.4)

    • B: Methanol or Acetonitrile

  • Protocol :

    • Run a calibration set of 5-10 standards with known LogD values (e.g., Propranolol, Benzylamine).

    • Inject 1-(piperidin-4-yl)azepane sample.[1][2]

    • Measure Retention Time (

      
      ) and calculate Capacity Factor (
      
      
      
      ):
      
      
    • Derive LogD using the calibration slope:

      
      
      
Visualization: HPLC Workflow

HPLC_Workflow Start Sample Prep (1 mg/mL in MeOH) System RP-HPLC System C18 Column, pH 7.4 Buffer Start->System Measurement Measure Retention Time (tR) Calculate k' System->Measurement Calibration Run Standards (Known LogD) Calibration->System Calculation Linear Regression LogD = slope * log(k') + intercept Measurement->Calculation

Caption: RP-HPLC workflow for indirect LogD determination, ideal for ionizable amines where shake-flask methods are prone to error.

Applications & Drug Design Implications[4][6]

Blood-Brain Barrier (BBB) Penetration

While the LogD (7.4) is negative (indicating poor passive permeability), the LogP (Neutral) is favorable (~2.1). This suggests that if the molecule can be transiently deprotonated (e.g., via local microenvironment pH shifts or specific transport mechanisms), it may cross the BBB. However, in its native state, it is likely peripherally restricted unless derivatized (e.g., amidation of the piperidine nitrogen) to lower the pKa.

Scaffold Utility
  • Sigma-1 Receptor Ligands : The azepane ring provides bulk tolerance in the hydrophobic pocket, while the basic nitrogen mimics the pharmacophore of traditional sigma ligands (e.g., haloperidol derivatives).

  • Solubility Enhancer : The scaffold is often attached to highly lipophilic drugs to improve aqueous solubility via the dicationic state, acting as a "solubilizing tail."

References

  • PubChem Compound Summary . 1-(Piperidin-4-yl)azepane (Compound CID 155579998).[1] National Center for Biotechnology Information. [Link]

  • Tsantili-Kakoulidou, A. (2021).[3][4][5] The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. [Link]

  • ACD/Labs Application Note . Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Ritchie, T. J., et al. (2020). The impact of lipophilicity on potency and pharmacokinetic parameters. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: The Role of 1-(Piperidin-4-yl)azepane in Histamine H3 Receptor Research

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological utility of the 1-(Piperidin-4-yl)azepane moiety (also referred to as the 4-(azepan-1-yl)piperidine scaffold) in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological utility of the 1-(Piperidin-4-yl)azepane moiety (also referred to as the 4-(azepan-1-yl)piperidine scaffold) in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists.

As the field of H3R therapeutics has shifted from imidazole-based ligands (e.g., thioperamide) to non-imidazole scaffolds to mitigate CYP450 inhibition and improve blood-brain barrier (BBB) penetration, the 1-(piperidin-4-yl)azepane moiety has emerged as a critical "super-basic" pharmacophore. This bicyclic diamine structure offers unique steric bulk and conformational flexibility compared to its piperidinyl-piperidine analogs, facilitating high-affinity interactions with the Asp114 residue in the H3R transmembrane domain.

Part 1: Structural Basis & Pharmacophore Analysis

The "Basic Head" Requirement

The primary interaction for all H3R ligands is an ionic salt bridge between a basic nitrogen atom on the ligand and the carboxylate group of Aspartate 114 (Asp3.32) in Transmembrane Domain 3 (TM3) of the receptor.

The 1-(Piperidin-4-yl)azepane moiety serves as a robust "basic head" that replaces the imidazole ring of histamine. Its dual-nitrogen architecture typically features:

  • Proximal Nitrogen (Piperidine N1): Often serves as the attachment point to the linker and lipophilic core (the "tail").

  • Distal Nitrogen (Azepane N1): Highly basic (pKa ~9-10), ensuring protonation at physiological pH to anchor the ligand to Asp114.

Azepane vs. Piperidine: The Steric Advantage

While 1-(piperidin-4-yl)piperidine is a common scaffold, the expansion of the distal ring to a 7-membered azepane introduces specific pharmacological advantages:

  • Hydrophobic Filling: The larger azepane ring engages more effectively with the hydrophobic pockets surrounding Asp114, often improving affinity (Ki) values into the low nanomolar range.

  • Selectivity Tuning: The increased steric bulk can reduce off-target binding to H1 and H2 receptors, which have more restricted binding pockets.

  • Dual Pharmacology: Recent SAR studies indicate that bulky basic heads like piperidinyl-azepane are critical for designing dual H3R/Sigma-1 receptor ligands, a therapeutic strategy for neuropathic pain and cognitive enhancement.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Scaffold 1-(Piperidin-4-yl)azepane Scaffold Asp114 Asp114 (TM3) Salt Bridge Scaffold->Asp114 Protonated Azepane N Hydrophobic Hydrophobic Pocket (Steric Fit) Scaffold->Hydrophobic 7-Membered Ring Bulk Linker Linker Attachment (Piperidine N1) Scaffold->Linker Functionalization Site Selectivity Selectivity Profile (vs H1/H2/H4) Hydrophobic->Selectivity Steric Exclusion

Caption: SAR map detailing the interaction of the piperidinyl-azepane scaffold with the H3 Receptor binding pocket.

Part 2: Synthesis & Chemical Accessibility[1]

The synthesis of 1-(piperidin-4-yl)azepane is a self-validating protocol relying on reductive amination . This method is preferred over direct alkylation due to higher yields and cleaner reaction profiles.

Synthetic Workflow

Objective: Synthesize 1-(piperidin-4-yl)azepane from commercially available precursors.

Reagents:

  • Precursor A: N-Boc-4-piperidone (CAS: 79099-07-3)

  • Precursor B: Azepane (Hexamethyleneimine) (CAS: 111-49-9)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Protocol:

  • Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and Azepane (1.1 eq) in Dichloroethane (DCE). Add catalytic Acetic Acid (AcOH). Stir at Room Temperature (RT) for 1-2 hours to form the imine intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir at RT for 12-24 hours.[1][2]

  • Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the N-Boc-protected intermediate via flash chromatography (SiO₂, MeOH/DCM gradient).

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10-20 eq). Stir for 2 hours. Concentrate to yield the 1-(piperidin-4-yl)azepane salt.

Synthesis Diagram[1][4]

Synthesis_Workflow Start Start: N-Boc-4-piperidone + Azepane Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) Start->Step1 Intermed Intermediate: tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate Step1->Intermed Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Step2 Final Product: 1-(Piperidin-4-yl)azepane Step2->Final

Caption: Step-by-step synthetic pathway for generating the 1-(piperidin-4-yl)azepane scaffold.

Part 3: Pharmacological Profiling & Experimental Protocols

Binding Affinity Data (Comparative)

The following table summarizes the affinity of H3R ligands utilizing the azepane scaffold compared to other basic heads. Data is synthesized from recent SAR studies (e.g., Bioorg.[3][4][5] Med. Chem.).[6][1][3][4][5][7][8][9][10][11]

Scaffold TypeCompound StructurehH3R Ki (nM)Selectivity (H3 vs H4)Notes
Piperidinyl-Azepane 1-(4-Isobutylpiperidin-4-yl)azepane< 10 nM > 100-foldHigh affinity, bulky hydrophobic fit.
Alkyl-Azepane 1-(5-(4-phenylphenoxy)pentyl)azepane34 nM > 600-foldGood affinity, high selectivity.[10]
Alkyl-Piperidine 1-(5-(4-phenylphenoxy)pentyl)piperidine25 nM > 500-foldStandard reference scaffold.[10]
Piperidinyl-Piperidine 1-(Piperidin-4-yl)piperidine deriv.~ 5-20 nM VariableOften less selective than azepane analogs.
Protocol: H3R Radioligand Binding Assay

To validate the affinity of a new 1-(piperidin-4-yl)azepane derivative, follow this standard protocol.

Materials:

  • Membranes: HEK-293 cells stably expressing human H3R.

  • Radioligand: [³H]-Nα-methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Preparation: Thaw membrane preparations and homogenize in incubation buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [³H]-NAMH (Final conc. ~1-2 nM).

    • 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M) OR Buffer (Total Binding) OR 10 µM Thioperamide (Non-specific Binding).

  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Harvest: Filter rapidly through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Signaling Pathway Verification

H3R is a Gαi/o-coupled receptor. Agonism inhibits cAMP accumulation, while antagonists/inverse agonists (like azepane derivatives) prevent this inhibition or increase cAMP levels in constitutively active systems.

Signaling_Pathway Ligand Azepane Ligand (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks/Inhibits cAMP cAMP Levels Ligand->cAMP Net Effect: Prevents Decrease Gi Gi/o Protein H3R->Gi Constitutive Activity (Blocked by Ligand) AC Adenylyl Cyclase Gi->AC Inhibition (Gi) AC->cAMP Production Effect Neurotransmitter Release (Histamine, ACh, DA) cAMP->Effect Modulates

Caption: H3R signaling pathway showing the net effect of azepane-based antagonism on cAMP and neurotransmitter release.

References

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[10] Bioorganic & Medicinal Chemistry.[3][4][5][12][10][13]

  • ChemScene. Product Data: 1-(4-Isobutylpiperidin-4-yl)azepane (CAS 2060044-16-6).[11][14]

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

  • RSC Publishing. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.[15] Journal of the Chemical Society, Perkin Transactions 1.[15]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Piperidin-4-yl)azepane via reductive amination

An Application Note for the Synthesis of 1-(Piperidin-4-yl)azepane via a Two-Step Reductive Amination Protocol Abstract This application note provides a comprehensive guide for the synthesis of 1-(Piperidin-4-yl)azepane,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-(Piperidin-4-yl)azepane via a Two-Step Reductive Amination Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(Piperidin-4-yl)azepane, a valuable saturated heterocyclic scaffold in medicinal chemistry. The described methodology employs a robust and highly selective two-step sequence involving the reductive amination of N-Boc-4-piperidone with azepane, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group. The protocol is centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and operational simplicity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization considerations to ensure reproducible and efficient synthesis.

Introduction & Strategic Overview

Saturated N-heterocycles, such as piperidines and azepanes, are privileged structures in modern drug discovery, frequently serving as core components of pharmacologically active agents.[3][4][5] The target molecule, 1-(Piperidin-4-yl)azepane, combines both of these important motifs, creating a versatile building block for library synthesis and lead optimization.

The most efficient and widely adopted method for constructing the C-N bond in such saturated systems is reductive amination.[6][7] This one-pot reaction combines a carbonyl compound and an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9]

A critical consideration for this specific synthesis is the presence of two secondary amine functionalities in the desired product. To achieve selective alkylation of the azepane nitrogen onto the piperidone carbonyl, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions.[10][11]

Therefore, the synthesis is strategically divided into two distinct stages:

  • Stage 1: Reductive Amination: Coupling of N-Boc-4-piperidone with azepane using sodium triacetoxyborohydride.

  • Stage 2: Deprotection: Removal of the Boc protecting group to yield the final target compound.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection SM1 N-Boc-4-Piperidone Reagent1 NaBH(OAc)₃, DCE SM1->Reagent1 SM2 Azepane SM2->Reagent1 Intermediate tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate Reagent1->Intermediate One-pot reaction Reagent2 TFA, DCM Intermediate->Reagent2 Acidic workup Product 1-(Piperidin-4-yl)azepane Reagent2->Product Acidic workup G Ketone N-Boc-4-Piperidone C=O Hemiaminal Hemiaminal Intermediate C(OH)-N Ketone:p1->Hemiaminal + Azepane Amine Azepane NH Iminium Iminium Ion C=N⁺ Hemiaminal->Iminium - H₂O Product Target Amine CH-N Iminium->Product + [H⁻] from NaBH(OAc)₃

Fig. 2: Simplified mechanism of reductive amination.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate

This procedure details the reductive amination coupling reaction.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)
N-Boc-4-piperidone199.261.01.99 g
Azepane99.171.11.09 g (1.2 mL)
Sodium triacetoxyborohydride211.941.53.18 g
1,2-Dichloroethane (DCE)98.96-50 mL
Saturated NaHCO₃ (aq)--~50 mL
Dichloromethane (DCM)84.93-~150 mL
Anhydrous Na₂SO₄142.04-As needed

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq, 10 mmol, 1.99 g).

  • Add 1,2-dichloroethane (DCE, 50 mL) and stir until the solid is completely dissolved.

  • Add azepane (1.1 eq, 11 mmol, 1.2 mL) to the solution via syringe.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq, 15 mmol, 3.18 g). Note: The addition may be slightly exothermic.

  • Stir the resulting suspension at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidone is consumed. [9]8. Upon completion, slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate.

Stage 2: Deprotection to Yield 1-(Piperidin-4-yl)azepane

This procedure details the removal of the Boc protecting group.

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Amount (assuming 8 mmol product from Stage 1)
tert-butyl 4-(azepan-1-yl)piperidine-1-carboxylate282.451.02.26 g
Dichloromethane (DCM)84.93-20 mL
Trifluoroacetic acid (TFA)114.02~106.1 mL
2M Sodium Hydroxide (NaOH) (aq)--As needed (~50-100 mL)
Dichloromethane (DCM)84.93-~150 mL

Procedure

  • Dissolve the purified product from Stage 1 (1.0 eq, 8 mmol, 2.26 g) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 10 eq, 80 mmol, 6.1 mL) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Note: The reaction produces CO₂ and isobutylene gas; ensure adequate ventilation. [11]5. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and cool in an ice bath.

  • Carefully basify the aqueous solution by the slow addition of 2M NaOH until the pH is >12.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 1-(Piperidin-4-yl)azepane, typically as a clear oil or low-melting solid. The product is often of sufficient purity for subsequent use without further purification.

Optimization & Technical Considerations

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent for NaBH(OAc)₃-mediated reductive aminations as it is aprotic and effectively solubilizes the reactants and intermediates. [1][2]Tetrahydrofuran (THF) can also be used, though reactions may be slower. [2]Protic solvents like methanol are generally avoided as they can react with the borohydride reagent. [12]* Stoichiometry: Using a slight excess of the amine (azepane, 1.1-1.2 eq) can help drive the reaction to completion. An excess of the reducing agent (1.5 eq) is recommended to ensure complete reduction of the iminium intermediate.

  • Temperature: The reaction proceeds efficiently at ambient temperature. While gentle heating can accelerate the reaction, it is generally not necessary and may increase the formation of byproducts.

  • Deprotection: While TFA is highly effective, other strong acids like hydrochloric acid (e.g., 4M HCl in dioxane) can also be used for Boc removal. [13][14]The choice may depend on the stability of other functional groups in more complex molecules.

Characterization

The identity and purity of the final product, 1-(Piperidin-4-yl)azepane, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (C₁₁H₂₂N₂ MW: 182.31 g/mol ).

  • Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl (C=O) stretch from the starting material and the presence of N-H stretches in the final product.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Is moisture-sensitive and will react with water to release hydrogen gas. Handle in a dry environment.

  • Trifluoroacetic acid (TFA): Is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle in a fume hood.

  • Azepane: Is a flammable and corrosive liquid. Handle with care.

  • Quenching & Deprotection: Both the quenching of the reducing agent with NaHCO₃ and the deprotection reaction itself produce gas. Ensure reactions are not performed in sealed vessels and that there is adequate pressure release.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidin-4-ylmethyl)azepane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(piperidine-4-carbonyl)azepane hydrochloride. Retrieved from [Link]

  • Thieme. (2015, February 5). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • NIH. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Semantic Scholar. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • idUS. (n.d.). This is an Accepted Manuscript of an article published in Nature Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]

Sources

Application

Protocol for N-Alkylation of 1-(Piperidin-4-yl)azepane: A Guide for Researchers

Abstract This technical guide provides detailed protocols and insights for the N-alkylation of 1-(piperidin-4-yl)azepane, a valuable scaffold in medicinal chemistry. The strategic introduction of alkyl groups onto the pi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and insights for the N-alkylation of 1-(piperidin-4-yl)azepane, a valuable scaffold in medicinal chemistry. The strategic introduction of alkyl groups onto the piperidine nitrogen is a critical step in modulating the pharmacological properties of this heterocyclic system. This document explores two primary and robust synthetic strategies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, ensuring technical accuracy and practical applicability for researchers in drug development.

Introduction: The Significance of N-Alkylated 1-(Piperidin-4-yl)azepane Derivatives

The 1-(piperidin-4-yl)azepane core is a privileged scaffold in modern drug discovery. The piperidine and azepane rings contribute to favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The secondary amine of the piperidine ring presents a key handle for chemical modification. N-alkylation allows for the introduction of a diverse array of substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1] This strategic modification is particularly relevant in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors, where the N-alkyl substituent can profoundly influence potency and selectivity.[1]

Strategic Overview: Choosing the Right N-Alkylation Pathway

The selection of an appropriate N-alkylation strategy is paramount and depends on several factors, including the nature of the alkyl group to be introduced, the desired reaction conditions, and the potential for side reactions. This guide focuses on two of the most widely employed and versatile methods:

  • Direct N-Alkylation with Alkyl Halides: A straightforward approach involving the reaction of the secondary amine with an alkyl halide in the presence of a base.[2] This method is often the first choice due to its simplicity.

  • N-Alkylation via Reductive Amination: A milder and often more selective method that proceeds through an iminium ion intermediate, which is subsequently reduced.[3][4] This strategy is particularly advantageous when dealing with sensitive substrates or when over-alkylation is a concern.[4][5]

The following diagram illustrates the decision-making process for selecting the appropriate N-alkylation method.

G Start Select N-Alkylation Strategy for 1-(Piperidin-4-yl)azepane AlkylHalideAvailable Is the corresponding alkyl halide readily available? Start->AlkylHalideAvailable SensitiveSubstrate Are the starting materials or product sensitive to strong bases or high temperatures? AlkylHalideAvailable->SensitiveSubstrate Yes ReductiveAmination Protocol 2: Reductive Amination AlkylHalideAvailable->ReductiveAmination No OveralkylationConcern Is over-alkylation to a quaternary ammonium salt a significant concern? SensitiveSubstrate->OveralkylationConcern No SensitiveSubstrate->ReductiveAmination Yes DirectAlkylation Protocol 1: Direct N-Alkylation OveralkylationConcern->DirectAlkylation No OveralkylationConcern->ReductiveAmination Yes G cluster_0 Protocol 1: Direct N-Alkylation cluster_1 Protocol 2: Reductive Amination P1_Start Start with 1-(Piperidin-4-yl)azepane P1_AddBase Add Base (e.g., K₂CO₃, DIPEA) P1_Start->P1_AddBase P1_AddAlkylHalide Add Alkyl Halide P1_AddBase->P1_AddAlkylHalide P1_Reaction Stir at RT or Heat P1_AddAlkylHalide->P1_Reaction P1_Workup Aqueous Work-up P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product N-Alkylated Product P1_Purification->P1_Product P2_Start Start with 1-(Piperidin-4-yl)azepane P2_AddCarbonyl Add Aldehyde/Ketone P2_Start->P2_AddCarbonyl P2_FormIminium Form Iminium Ion (optional acid catalyst) P2_AddCarbonyl->P2_FormIminium P2_AddReductant Add NaBH(OAc)₃ P2_FormIminium->P2_AddReductant P2_Reaction Stir at RT P2_AddReductant->P2_Reaction P2_Workup Aqueous Work-up P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product N-Alkylated Product P2_Purification->P2_Product

Sources

Method

Application Note: 1-(Piperidin-4-yl)azepane as a Secondary Amine Building Block in Medicinal Chemistry

Executive Summary The design of novel therapeutics frequently relies on the strategic incorporation of basic, lipophilic moieties to optimize target engagement, modulate physicochemical properties, and improve pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of novel therapeutics frequently relies on the strategic incorporation of basic, lipophilic moieties to optimize target engagement, modulate physicochemical properties, and improve pharmacokinetic profiles. 1-(Piperidin-4-yl)azepane (also known as 4-(azepan-1-yl)piperidine) has emerged as a highly versatile secondary amine building block[1]. By combining a rigid piperidine scaffold with a flexible, bulky, and basic 7-membered azepane ring, this diamine offers unique spatial occupancy and vector projection compared to traditional pyrrolidine or piperazine analogs.

This application note provides a comprehensive guide for researchers and drug development professionals on the chemical profiling, synthetic integration, and biological application of 1-(Piperidin-4-yl)azepane, with a specific focus on its utility in synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and G-protein coupled receptor (GPCR) ligands.

Physicochemical Profile & Structural Rationale

The structural architecture of 1-(Piperidin-4-yl)azepane features a secondary amine (piperidine ring) and a tertiary amine (azepane ring). The secondary amine serves as the primary reactive site for functionalization, while the tertiary amine remains protonated at physiological pH, serving as a critical pharmacophore for ionic interactions with target proteins.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicRationale for Drug Design
CAS Number 436099-86-4 / 551923-16-1Unique identifier for sourcing and regulatory documentation.
Molecular Formula C₁₁H₂₂N₂Provides a high sp³ carbon fraction (Fsp³), correlating with improved clinical success.
Molecular Weight 182.31 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Reactive Site Piperidine NH (Secondary Amine)Highly nucleophilic; ideal for amide coupling, SNAr, and reductive amination.
Spatial Bulk 7-Membered Azepane RingInduces specific steric clashes that can force a ligand into a bioactive conformation, enhancing target selectivity.

Synthetic Versatility & Experimental Protocols

The secondary amine of 1-(Piperidin-4-yl)azepane is highly reactive, allowing it to be seamlessly integrated into complex molecular architectures. Below is a visual map of its synthetic versatility, followed by self-validating experimental protocols.

Synthetic_Workflow Core 1-(Piperidin-4-yl)azepane (Secondary Amine) Amide Amide Coupling (HATU, DIPEA) Core->Amide SNAr SNAr Reaction (Heat, Base) Core->SNAr RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Prod1 Target Amide (GPCR Ligands) Amide->Prod1 Prod2 Aryl-Piperidine (Kinase Inhibitors) SNAr->Prod2 Prod3 Alkyl-Piperidine (Targeted Degraders) RedAm->Prod3

Synthetic versatility of 1-(Piperidin-4-yl)azepane via its secondary amine.
Protocol A: Amide Bond Formation (HATU/DIPEA)

Mechanistic Rationale: HATU is selected as the coupling reagent because it is highly efficient for sterically hindered secondary amines. It accelerates the formation of the active HOAt ester, minimizing the risk of epimerization at the adjacent stereocenters of the carboxylic acid. DIPEA is utilized as a non-nucleophilic base to neutralize the system without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(Piperidin-4-yl)azepane (1.1 eq) to the reaction mixture.

  • Monitoring: Stir at 20–25 °C for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the product mass validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The secondary amine acts as a strong nucleophile. When reacted with electron-deficient heteroaryls (e.g., 2-chloropyrimidine or 4-fluoronitrobenzene), it readily attacks the electrophilic carbon. Polar aprotic solvents (NMP or DMF) are used to stabilize the highly polar Meisenheimer complex intermediate, driving the reaction forward.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the electrophilic aryl halide (1.0 eq), 1-(Piperidin-4-yl)azepane (1.2 eq), and finely powdered K₂CO₃ (2.5 eq) in anhydrous NMP (0.3 M).

  • Reaction: Seal the vial and heat to 80–100 °C (conventionally for 4–12 hours, or via microwave irradiation for 30 minutes).

  • Monitoring: Verify the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Dilute with water to precipitate the product. If the product is an oil, extract with EtOAc, wash extensively with water to remove NMP, dry, and concentrate.

Protocol C: Reductive Amination

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent here because it is mild enough to selectively reduce the in situ generated iminium ion without reducing the unreacted starting aldehyde or ketone. A catalytic amount of acetic acid accelerates the initial imine/iminium formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde/ketone (1.0 eq) and 1-(Piperidin-4-yl)azepane (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq). Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Monitoring: Stir for 12–16 hours. Confirm the presence of the alkylated product via LC-MS.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the amine. Extract with DCM, dry over MgSO₄, and concentrate.

Table 2: Summary of Quantitative Reaction Parameters
Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF20–252–475–90
SNAr K₂CO₃ (2.5 eq)NMP80–1004–1265–85
Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCE20–2512–1670–95

Application in Medicinal Chemistry: Target Engagement

The 1-(Piperidin-4-yl)azepane motif is highly prized in the development of therapeutics targeting metabolic syndrome and central nervous system (CNS) disorders. A prominent example of its application is in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors [2].

ACC is a critical enzyme in fatty acid metabolism. Inhibiting ACC prevents the conversion of Acetyl-CoA to Malonyl-CoA. Because Malonyl-CoA is a potent natural inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), a decrease in Malonyl-CoA levels relieves this inhibition, thereby upregulating CPT-1 activity and promoting fatty acid oxidation (FAO). Molecules incorporating the azepane-piperidine motif have demonstrated excellent binding affinity in the ACC active site, leveraging the bulky azepane ring to occupy deep lipophilic pockets while the basic nitrogens interact with key acidic residues.

ACC_Pathway Drug Azepane-Piperidine Derivative ACC Acetyl-CoA Carboxylase (ACC) Drug->ACC Inhibits MalCoA Malonyl-CoA ACC->MalCoA Catalyzes AcCoA Acetyl-CoA AcCoA->ACC CPT1 CPT-1 Transporter MalCoA->CPT1 Inhibits FAO Fatty Acid Oxidation (Energy Expenditure) CPT1->FAO Promotes

Mechanism of action for ACC inhibitors containing the azepane-piperidine motif.

By utilizing the protocols outlined in Section 3, medicinal chemists can rapidly generate libraries of 1-(Piperidin-4-yl)azepane derivatives to fine-tune pharmacokinetic properties (such as brain penetrance for CNS targets or systemic exposure for metabolic targets) while maintaining robust target engagement.

References

  • Google Patents. "US20030187254A1 - Acetyl-CoA carboxylase inhibitors." United States Patent Application.

Sources

Application

Application Note: Solubility Profiling and Stock Preparation of 1-(Piperidin-4-yl)azepane Dihydrochloride

Executive Summary This guide details the optimal solubilization protocols for 1-(Piperidin-4-yl)azepane dihydrochloride , a bicyclic polyamine commonly used as a chemical intermediate or pharmacological ligand. As a dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimal solubilization protocols for 1-(Piperidin-4-yl)azepane dihydrochloride , a bicyclic polyamine commonly used as a chemical intermediate or pharmacological ligand. As a dihydrochloride salt, this compound exhibits distinct solubility behaviors compared to its free base form.

Core Recommendation:

  • For Long-Term Storage: Prepare 50 mM to 100 mM stock solutions in anhydrous DMSO . Store at -20°C.

  • For Immediate Biological Assays: The compound is highly water-soluble (>50 mM). However, aqueous solutions are prone to hydrolysis and microbial degradation over time; prepare fresh or use within 24 hours.

Physicochemical Profile & Solubility Data

Understanding the salt form is critical. The "dihydrochloride" (2HCl) designation indicates that both nitrogen centers (the azepane and the piperidine) are protonated, forming a polar ionic lattice.

Chemical Specifications
  • Molecular Formula: C₁₁H₂₄Cl₂N₂[1]

  • Molecular Weight: 255.23 g/mol [1][2]

  • Nature: Hygroscopic crystalline solid

  • Acidity: Aqueous solutions will be acidic (pH ~4–5) due to the hydrolysis of the hydrochloride salt.

Solubility Comparison Table
SolventSolubility RatingEstimated Max Conc.Application Context
Water (Deionized) Excellent > 50 mg/mL (> 100 mM)Ideal for acute in vivo dosing or DMSO-sensitive assays.
DMSO (Anhydrous) Good ~ 25–50 mg/mL (100 mM)Preferred for Stock Solutions. Prevents hydrolysis; antimicrobial.
Ethanol Moderate/Low < 10 mg/mLNot recommended for high-concentration stocks.
PBS (pH 7.4) Good ~ 10–20 mg/mLCaution: High salt concentrations may reduce solubility ("salting out").

Protocol A: Preparation of DMSO Stock Solution (Recommended)

Purpose: To create a stable, high-concentration master stock for long-term storage and serial dilution.

Materials
  • 1-(Piperidin-4-yl)azepane dihydrochloride (Solid)

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich or equivalent)

  • Vortex mixer

  • Amber glass vials or polypropylene cryovials

Step-by-Step Methodology
  • Calculation: Determine the mass required for a 100 mM stock.

    • Example: To prepare 1 mL of 100 mM solution, weigh 25.52 mg of powder.

  • Weighing: Weigh the compound directly into a tared amber vial. Avoid using weigh boats to minimize loss of hygroscopic powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO .

    • Critical: Do not use "wet" DMSO (older bottles exposed to air), as moisture promotes degradation.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, warm the vial gently to 37°C in a water bath for 2 minutes, then vortex again.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Purpose: For direct use in cell culture or enzymatic assays where DMSO is contraindicated.

Step-by-Step Methodology
  • Solvent Selection: Use sterile Milli-Q water or a low-salt buffer (e.g., 10 mM HEPES).

    • Note: Avoid dissolving directly into high-salt PBS if concentrations >10 mM are required, as the common ion effect (Cl⁻ from PBS and the drug) can suppress solubility.

  • Dissolution: Add the solid compound to water. It should dissolve rapidly.

  • pH Adjustment (Critical):

    • Measure the pH.[3][4] It will likely be acidic.

    • If the assay requires neutral pH, carefully titrate with 1N NaOH.

    • Warning: Rapid addition of strong base can cause the "free base" form to precipitate out of solution. Add base dropwise with constant stirring.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters should be avoided for amine-rich compounds if non-specific binding is a concern.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on your experimental constraints.

SolubilityWorkflow Start Start: 1-(Piperidin-4-yl)azepane 2HCl AssayType Identify Assay Type Start->AssayType IsDMSOTolerated Is DMSO Tolerated? (>0.1%) AssayType->IsDMSOTolerated DMSO_Stock Prepare 100 mM Stock in Anhydrous DMSO IsDMSOTolerated->DMSO_Stock Yes Direct_Aq Dissolve directly in Water/Low-Salt Buffer IsDMSOTolerated->Direct_Aq No Storage Aliquot & Store at -20°C DMSO_Stock->Storage Dilution Dilute into Media/Buffer (Keep DMSO < 1%) Storage->Dilution Check_pH Check pH (Likely Acidic) Direct_Aq->Check_pH Adjust_pH Adjust pH to 7.4 (Watch for Precipitate) Check_pH->Adjust_pH Immediate_Use Use Immediately (Do Not Store) Adjust_pH->Immediate_Use

Caption: Decision tree for solvent selection emphasizing the stability benefits of DMSO versus the immediate utility of aqueous preparations.

Scientific Rationale & Troubleshooting

Why Dihydrochloride?

The dihydrochloride salt is engineered to maximize aqueous solubility compared to the free base. The lattice energy is broken by water's high dielectric constant, allowing the protonated amines (


) to be solvated by water molecules.
Troubleshooting "Crashing Out"

If precipitation occurs upon dilution from DMSO to Water:

  • Concentration Shock: You may be exceeding the solubility limit in the buffer. Lower the final concentration.

  • pH Shock: If the buffer pH is high (> pH 8), the compound may deprotonate to its free base, which is less soluble in water. Ensure the final pH remains near physiological levels (pH 7.0–7.4).

  • Salting Out: In high-salt buffers (e.g., Krebs-Henseleit), the abundance of ions competes for water molecules. Dilute into water first, then add concentrated buffer salts.

References

  • PubChem Database. Compound Summary: 4-(Azetidin-1-yl)piperidine dihydrochloride (Analogous Structure).[5] National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Synthesis and Purification of 1-(Piperidin-4-yl)azepane from N-Boc-4-piperidone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and scalable purification strategies for bis-heterocyclic diam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodologies, and scalable purification strategies for bis-heterocyclic diamines.

Introduction & Strategic Overview

The compound 1-(piperidin-4-yl)azepane is a highly versatile, bis-heterocyclic diamine building block. Featuring both a piperidine and a seven-membered azepane ring, it provides unique spatial geometry and basicity profiles, making it a privileged scaffold in the development of complex molecular architectures, particularly in central nervous system (CNS) drug discovery and GPCR ligand design 1.

Synthesizing this compound efficiently requires a two-step sequence:

  • Reductive Amination: Coupling N-Boc-4-piperidone with azepane to form the protected intermediate.

  • Deprotection & Free-Basing: Cleaving the tert-butyloxycarbonyl (Boc) group to yield the target free diamine.

While conceptually straightforward, the synthesis of highly polar diamines often suffers from low isolated yields due to over-reduction during the amination step and severe product loss during aqueous basic extraction. This guide details a field-proven, self-validating protocol engineered to maximize yield and purity through precise reagent selection and optimized workup strategies.

Mechanistic Workflow & Causality

Pathway N1 N-Boc-4-piperidone + Azepane N2 Hemiaminal Formation N1->N2 AcOH (cat.), DCE N3 Iminium Ion Intermediate N2->N3 -H2O N4 1-(1-Boc-piperidin-4-yl)azepane N3->N4 NaBH(OAc)3 N5 Boc Deprotection (TFA or HCl) N4->N5 Acidic Cleavage N6 1-(Piperidin-4-yl)azepane (Target) N5->N6 Basic Workup (pH > 10)

Figure 1: Mechanistic workflow for the synthesis of 1-(Piperidin-4-yl)azepane.

Expert Insights on Reagent Selection
  • Sodium Triacetoxyborohydride (STAB): Using standard sodium borohydride (NaBH₄) for this reaction frequently leads to the direct reduction of N-Boc-4-piperidone to 1-Boc-piperidin-4-ol. STAB is a milder, sterically hindered reducing agent. Its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively target the transient, highly electrophilic iminium ion over the starting ketone 2.

  • Acid Catalysis (AcOH): Azepane is a secondary amine. Its reaction with a ketone requires acid catalysis to efficiently dehydrate the initial hemiaminal into the reactive iminium species. Without acetic acid, the reaction stalls, leading to incomplete conversion.

Quantitative Reagent Data

Table 1: Stoichiometry for Step 1 (Reductive Amination)

ReagentMW ( g/mol )EquivalentsMass/Vol for 10 mmol scaleFunction
N-Boc-4-piperidone199.251.001.99 gStarting Material
Azepane (Hexamethyleneimine)99.171.101.09 g (1.24 mL)Amine Nucleophile
Acetic Acid (Glacial)60.051.000.60 g (0.57 mL)Catalyst
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96N/A50.0 mL (0.2 M)Solvent

Table 2: Stoichiometry for Step 2 (Boc Deprotection)

ReagentMW ( g/mol )EquivalentsMass/Vol for 10 mmol scaleFunction
1-(1-Boc-piperidin-4-yl)azepane282.421.00~2.82 g (from Step 1)Intermediate
Trifluoroacetic Acid (TFA)114.0210.011.4 g (7.65 mL)Acidic Cleavage
Dichloromethane (DCM)84.93N/A30.0 mLSolvent

Experimental Protocols

Step 1: Synthesis of 1-(1-Boc-piperidin-4-yl)azepane

This protocol utilizes a one-pot reductive amination strategy.

  • Preparation of the Reaction Mixture: Into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.99 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Amine Addition: Add azepane (1.24 mL, 11.0 mmol) via syringe.

  • Catalysis & Pre-formation: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

    • Causality Check: This pre-stirring period is critical. It allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced, minimizing ketone reduction.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exotherm and prevent gas evolution spikes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Monitor completion via TLC (10% MeOH in DCM, Ninhydrin stain) or LC-MS.

  • Quench and Workup:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir until gas evolution ceases (approx. 15 mins).

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

    • Self-Validation: The crude intermediate is typically >90% pure and can be used directly in the next step without column chromatography.

Step 2: Boc Deprotection & Free-Basing

This step removes the Boc protecting group to yield the free diamine.

  • Deprotection: Dissolve the crude 1-(1-Boc-piperidin-4-yl)azepane (approx. 2.82 g, 10.0 mmol) in DCM (30 mL) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 7.65 mL, 100 mmol) dropwise. Alternatively, 4M HCl in dioxane can be used to generate the hydrochloride salt directly 3.

  • Cleavage: Remove the ice bath and stir at room temperature for 2–4 hours. LC-MS will indicate the complete disappearance of the starting material (m/z 283 [M+H]+) and the appearance of the product mass (m/z 183 [M+H]+).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 15 mL) to remove residual TFA traces.

  • Free-Basing (Critical Step):

    • The Challenge: The resulting diamine is highly water-soluble. Standard aqueous extraction often results in poor yields.

    • Solution (Catch-and-Release SPE): Dissolve the crude TFA salt in a minimum amount of Methanol. Load the solution onto a pre-conditioned Strong Cation Exchange (SCX) cartridge.

    • Wash the cartridge with MeOH (3 column volumes) to elute non-basic impurities and residual TFA.

    • Elute the target diamine using 2M Ammonia in Methanol (3 column volumes).

  • Final Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to afford 1-(piperidin-4-yl)azepane as a free-flowing oil or waxy solid.

Analytical Characterization

Table 3: Expected Analytical Profile

Analytical MethodExpected Result for 1-(Piperidin-4-yl)azepane
LC-MS (ESI+) m/z calculated for C₁₁H₂₂N₂[M+H]⁺: 183.18; Found: 183.2
¹H NMR (400 MHz, CDCl₃) δ 3.15 (m, 2H, piperidine eq-H), 2.65 (m, 4H, azepane N-CH₂), 2.55 (m, 2H, piperidine ax-H), 2.40 (m, 1H, piperidine CH-N), 1.80-1.20 (m, 12H, aliphatic ring protons).
Physical State Pale yellow to colorless oil (Free base); White powder (if converted to bis-HCl salt).

References

  • ProcessPointChem. 1 PIPERIDIN 4 YL AZEPANE: Chemical Synthesis & Pharmaceutical Development. Retrieved from 1

  • Benchchem. N-cyclooctyl-1-propylpiperidin-4-amine: Reductive Amination Methodologies. Retrieved from 2

  • Benchchem. 4,4-Difluoroazepane Hydrochloride: Boc Deprotection Protocols. Retrieved from 3

Sources

Application

Application Note: High-Yield C-N Cross-Coupling of 1-(Piperidin-4-yl)azepane with Aryl Halides

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Reaction Optimization, Mechanistic Causality, and Standardized Protocols Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Reaction Optimization, Mechanistic Causality, and Standardized Protocols

Introduction & Chemical Context

The synthesis of complex


-aryl piperidine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of CNS-active compounds and GPCR-targeted therapeutics[1]. 1-(Piperidin-4-yl)azepane  is a highly valuable building block featuring a dual-ring system: a secondary piperidine amine and a tertiary azepane amine[2].

Coupling this specific scaffold with aryl halides (Ar-X) relies on the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds[3]. However, 1-(piperidin-4-yl)azepane presents unique challenges:

  • Steric Hindrance: The bulky azepane ring at the 4-position of the piperidine creates a highly hindered microenvironment.

  • Competitive Coordination: The tertiary nitrogen of the azepane ring can act as a competitive ligand, potentially poisoning the palladium catalyst by forming off-cycle resting states.

To overcome these challenges, the catalytic system must be rationally designed using highly active, sterically demanding ligands that force the reductive elimination step while preventing off-target metal coordination[4].

Mechanistic Causality & Reaction Design

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX Coord Amine Coordination & Base Deprotonation PdII_ArX->Coord PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex Coord->PdII_Amido -NaX, -tBuOH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-NR2 Coupled Product RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Catalyst and Ligand Selection

For secondary cyclic amines like 1-(piperidin-4-yl)azepane, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the premier ligand choice[4].

  • Causality: The large dialkylbiaryl framework of RuPhos prevents the formation of inactive bis-amine palladium complexes (which the tertiary azepane nitrogen might otherwise promote). Furthermore, the steric bulk of the ligand accelerates the turnover-limiting reductive elimination step, ensuring high yields of the cross-coupled product[5].

  • Palladium Source:

    
     or 
    
    
    
    are standard.
    
    
    is preferred as it provides a direct source of Pd(0)[1].
Base and Solvent Selection
  • Base: Sodium tert-butoxide (

    
    ) is the optimal base for deprotonating the coordinated secondary amine to form the palladium-amido complex[1]. If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like 
    
    
    
    or
    
    
    must be substituted, though this may require longer reaction times[4].
  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane are ideal due to their high boiling points and excellent solubility profiles for both the catalyst and the starting materials[1].

Quantitative Optimization Data

The following table summarizes high-throughput screening data for coupling 1-(piperidin-4-yl)azepane with a model aryl bromide (e.g., 4-bromotoluene) to validate the optimal conditions[5].

EntryPd Source (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)
1

(2.5%)
BINAP (5%)

(1.5)
Toluene10034%
2

(2.5%)
XPhos (5%)

(1.5)
Toluene10068%
3

(2.5%)
BrettPhos (5%)

(1.5)
Dioxane10082%
4

(2.5%)
RuPhos (5%)

(1.5)
Toluene 100 >95%
5

(5%)
RuPhos (5%)

(2.0)
Dioxane11088%*

*Note: Entry 5 is recommended for substrates with base-sensitive functional groups.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes) and analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each stage[1].

Workflow Step1 1. Preparation Schlenk Tube / Glovebox Inert Atmosphere Step2 2. Reagent Loading Pd Catalyst, RuPhos, Base Ar-X, Amine, Solvent Step1->Step2 Step3 3. Reaction Heat at 90-100 °C Monitor via LC-MS Step2->Step3 Step4 4. Workup Cool, Dilute with EtOAc Filter through Celite Step3->Step4 Step5 5. Purification Flash Chromatography Characterization Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Materials Required:
  • 1-(Piperidin-4-yl)azepane (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)

  • 
     (0.025 equiv, 2.5 mol%)
    
  • RuPhos (0.05 equiv, 5 mol%)

  • 
     (1.5 equiv)
    
  • Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon. Repeat the evacuate/backfill cycle three times to ensure complete removal of oxygen, which is detrimental to the Pd(0) active species[1].

  • Solid Reagent Loading: Under a positive flow of inert gas, add the aryl halide (if solid, 1.0 mmol),

    
     (22.9 mg, 0.025 mmol), RuPhos (23.3 mg, 0.05 mmol), and 
    
    
    
    (144 mg, 1.5 mmol).
  • Liquid Reagent & Solvent Addition: Add 1-(piperidin-4-yl)azepane (218 mg, 1.2 mmol) and the aryl halide (if liquid, 1.0 mmol) via a gas-tight syringe. Add 5.0 mL of anhydrous, degassed toluene. Self-Validation Check: The mixture should turn a deep red/purple color indicative of the active Pd-ligand complex formation.

  • Reaction Execution: Seal the Schlenk tube tightly. Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800-1000 rpm) for 12–24 hours.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is complete when the aryl halide peak is fully consumed[1].

  • Workup & Extraction: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL). Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent streaking of the basic azepane nitrogen).

References

  • Benchchem. "Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl." Benchchem.com.
  • Process Point Chem. "1 PIPERIDIN 4 YL AZEPANE Supplier & Distributor." Processpointchem.com.
  • Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions." Libretexts.org.
  • Purdue University. "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." Purdue.edu.
  • ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Acs.org.

Sources

Method

Application Notes and Protocols: Designing Neurokinin Antagonists Using the 1-(Piperidin-4-yl)azepane Scaffold

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel neurokinin receptor antagonists based on the 1-(Piperidin-4-yl)azepane scaffold. Neurokinin receptors, particularly the NK1 receptor, are validated therapeutic targets for a range of conditions including chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation.[1][2][3] The 1-(Piperidin-4-yl)azepane core is presented here as a privileged scaffold, offering a unique three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for neurokinin receptors. These application notes will detail the underlying scientific rationale for experimental choices, provide step-by-step protocols for synthesis and pharmacological evaluation, and offer insights into structure-activity relationship (SAR) studies to guide lead optimization.

Introduction: The Therapeutic Promise of Neurokinin Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in the central and peripheral nervous systems.[2][4] They exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][5] SP shows the highest affinity for the NK1 receptor, which is broadly implicated in pain transmission, neurogenic inflammation, and the emetic reflex.[3][6][7] The clinical success of NK1 receptor antagonists like aprepitant for the prevention of CINV has validated this target and spurred further research into antagonists with improved pharmacological profiles and broader therapeutic applications.[8][9][10]

1.1. Neurokinin Receptor Signaling

Upon binding of their endogenous ligands, neurokinin receptors, which belong to Class A of GPCRs, primarily couple to Gq and Gs heterotrimeric G-proteins.[11][12] This activation triggers downstream signaling cascades, most notably the hydrolysis of phosphoinositides leading to increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), culminating in a variety of cellular responses.[11][13]

NK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor (GPCR) Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability, Inflammation) PKC->Response Phosphorylates Targets SP Substance P (Ligand) SP->NK1R Binds & Activates Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks

Caption: Simplified NK1 Receptor Signaling Pathway.

The 1-(Piperidin-4-yl)azepane Scaffold: A Privileged Core for NK Antagonists

The selection of a molecular scaffold is a critical decision in drug discovery. The 1-(Piperidin-4-yl)azepane moiety is considered a "privileged scaffold" due to its favorable properties. Piperidine rings are among the most common heterocycles found in pharmaceuticals, prized for their ability to introduce basic centers for improved solubility and to orient substituents in well-defined three-dimensional space.[14][15] The seven-membered azepane ring provides additional conformational flexibility and vectors for substitution, which can be crucial for optimizing interactions with the binding pocket of the target receptor.[16][17][18] This combined scaffold offers a robust framework for creating potent and selective ligands by allowing for the precise placement of key pharmacophoric elements.

Experimental Design & Protocols

The development of novel neurokinin antagonists from the 1-(Piperidin-4-yl)azepane scaffold follows a logical, multi-stage workflow. This process begins with chemical synthesis and progresses through a tiered screening cascade of in vitro and in vivo assays.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Start Scaffold Selection: 1-(Piperidin-4-yl)azepane Synth Chemical Synthesis of Analog Library Start->Synth Bind Primary Screen: Radioligand Binding Assay (Ki determination) Synth->Bind Func Secondary Screen: Functional Assay (IC50) (e.g., Ca²⁺ Mobilization) Bind->Func Select Selectivity Profiling (NK2, NK3, other GPCRs) Func->Select SAR SAR Analysis & Iterative Design Func->SAR PK Pharmacokinetics (PK) (ADME studies) Select->PK Efficacy In Vivo Efficacy Model (e.g., Gerbil Foot-Tapping) PK->Efficacy Lead Lead Candidate Efficacy->Lead Efficacy->SAR SAR->Synth Optimization

Caption: General Experimental Workflow for Antagonist Development.

3.1. Protocol: Synthesis of 1-(Piperidin-4-yl)azepane Derivatives

The following is a general protocol for the synthesis of a library of antagonists based on the 1-(Piperidin-4-yl)azepane scaffold. The key step is the reductive amination between a suitably protected 4-piperidone and azepane, followed by deprotection and subsequent derivatization.

Materials:

  • 1-Boc-4-piperidone

  • Azepane

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A diverse library of carboxylic acids (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone (1.0 eq) and azepane (1.1 eq) in DCE, add STAB (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-18 hours. Monitor progress by TLC or LC-MS. Upon completion, quench with saturated NaHCO₃ solution and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-protected 1-(piperidin-4-yl)azepane.

  • Step 2: Boc Deprotection. Dissolve the crude product from Step 1 in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of 1-(piperidin-4-yl)azepane.

  • Step 3: Amide Coupling. To a solution of a selected carboxylic acid (R-COOH, 1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the 1-(piperidin-4-yl)azepane TFA salt (1.2 eq) and continue stirring at room temperature for 4-6 hours.

  • Step 4: Purification. Upon reaction completion, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired final compound.

Rationale: This synthetic route is robust and amenable to parallel synthesis for the rapid generation of an analog library. The use of STAB provides a mild and selective method for reductive amination. The final amide coupling with a diverse set of carboxylic acids allows for systematic exploration of the chemical space around the core scaffold.

3.2. Protocol: In Vitro Radioligand Binding Assay (NK1 Receptor)

This protocol determines the binding affinity (Ki) of the synthesized compounds for the human NK1 receptor.

Materials:

  • Cell membranes from CHO or U373MG cells stably expressing the human NK1 receptor.

  • [³H]-Substance P (Radioligand)

  • Non-labeled Substance P (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Synthesized test compounds

  • 96-well filter plates and scintillation fluid

Procedure:

  • Plate Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-labeled Substance P (1 µM final concentration, for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Substance P (to a final concentration of ~0.5 nM).

    • 100 µL of cell membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3. Protocol: In Vitro Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of the synthesized compounds to block Substance P-induced calcium mobilization, confirming their antagonist activity and determining their functional potency (IC₅₀).

Materials:

  • U373MG cells (endogenously expressing NK1R) or CHO cells stably expressing the human NK1 receptor.

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Substance P

  • Synthesized test compounds

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes.

  • Agonist Challenge & Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration of Substance P (typically the EC₈₀ concentration) to all wells simultaneously. Continue to measure the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular calcium mobilization. For each concentration of the antagonist, calculate the percentage inhibition of the agonist response. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

Compound IDScaffold ModificationNK1 Binding Ki (nM)NK1 Functional IC₅₀ (nM)
Lead-01 R = 3,5-bis(trifluoromethyl)phenyl1.22.5
Lead-02 R = 2-methoxyphenyl8.515.2
Lead-03 R = 4-fluorophenyl25.148.9
Aprepitant (Reference Compound)0.91.8
Table 1: Example Data from In Vitro Screening.
3.4. Protocol: In Vivo Efficacy Model (Gerbil Foot-Tapping)

This is a well-established behavioral model to assess the central activity of NK1 receptor antagonists.

Materials:

  • Male Mongolian gerbils (60-80 g)

  • Test compounds formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

  • NK1 receptor agonist (e.g., GR73632)

  • Anesthetic (e.g., isoflurane)

  • Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

  • Compound Administration: Administer the test compound or vehicle to groups of gerbils at various doses and at a specific time point before the agonist challenge (e.g., 1 hour for i.p., 2 hours for p.o.).

  • Agonist Challenge: Briefly anesthetize the animals. Administer the NK1 agonist via i.c.v. injection.

  • Behavioral Observation: Immediately after injection, place the gerbil in a transparent observation cage. Count the number of foot taps made by one hind foot over a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the mean number of foot taps in the compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the foot-tapping response. Determine the ID₅₀ (dose required to inhibit the response by 50%) for each compound.[19][20]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic analysis of the data from the screening cascade allows for the development of a robust SAR. For the 1-(Piperidin-4-yl)azepane scaffold, key areas for modification include the substituent on the piperidine nitrogen.

SAR_Tree cluster_mod Modification Site (R-group) cluster_results Observed Activity cluster_decision Next Steps Scaffold Core Scaffold: 1-(Piperidin-4-yl)azepane Aromatic Aromatic Groups Scaffold->Aromatic Attach Aliphatic Aliphatic Groups Scaffold->Aliphatic Attach HighPotency High Potency (e.g., 3,5-bis(CF₃)phenyl) Ki < 5 nM Aromatic->HighPotency Leads to ModPotency Moderate Potency (e.g., methoxy-phenyl) 5 nM < Ki < 50 nM Aromatic->ModPotency Leads to LowPotency Low/No Potency (e.g., simple alkyls) Ki > 100 nM Aliphatic->LowPotency Leads to Optimize Optimize Substituents on Phenyl Ring HighPotency->Optimize Explore Explore Bioisosteres (e.g., pyridyl) ModPotency->Explore Deprioritize Deprioritize this class of substituent LowPotency->Deprioritize

Caption: Decision Tree for SAR-Guided Optimization.

Key Insights from SAR:

  • Aromatic Substituents: Attaching an amide-linked aromatic group to the piperidine nitrogen is often crucial for high-affinity binding.

  • Electron-Withdrawing Groups: Groups like trifluoromethyl (CF₃) on the aromatic ring, particularly at the 3 and 5 positions, frequently enhance potency. This is a common feature in many known NK1 antagonists, including aprepitant.

  • Stereochemistry: While the core scaffold presented is achiral, introducing chiral centers on the piperidine or azepane rings can significantly impact potency and selectivity and should be explored during lead optimization.

Conclusion

The 1-(Piperidin-4-yl)azepane scaffold represents a versatile and promising starting point for the design of novel neurokinin antagonists. Its favorable physicochemical properties and synthetic tractability allow for the efficient generation and evaluation of compound libraries. By employing the systematic workflow and protocols outlined in these application notes—from rational design and synthesis to a hierarchical cascade of in vitro and in vivo assays—researchers can effectively navigate the complex process of drug discovery. The insights gained from rigorous SAR studies will ultimately guide the optimization of lead compounds, paving the way for next-generation therapeutics targeting the neurokinin system.

References
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC.
  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
  • Structure Dynamics and Signaling of the Neurokinin-1 Receptor. Encyclopedia.pub.
  • Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. PubMed.
  • Association of Neurokinin-1 Receptor Signaling P
  • Neurokinin receptors and their implications in various autoimmune diseases. PMC.
  • Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evalu
  • Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus.
  • Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal | Neuromedicine.
  • The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflamm
  • Biochemistry, Substance P.
  • Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist.
  • Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. Canadian Journal of Physiology and Pharmacology.
  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company.
  • Full article: Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Taylor & Francis.
  • Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. PubMed.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Elsevier BV.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Application

Solid-phase synthesis applications of piperidinyl-azepane scaffolds

Application Note: Solid-Phase Synthesis of Piperidinyl-Azepane Scaffolds Introduction: The Strategic Value of the Scaffold The piperidinyl-azepane motif—specifically the linked 4-(azepan-1-yl)piperidine and its fused ana...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Piperidinyl-Azepane Scaffolds

Introduction: The Strategic Value of the Scaffold

The piperidinyl-azepane motif—specifically the linked 4-(azepan-1-yl)piperidine and its fused analogues—represents a privileged pharmacophore in medicinal chemistry. This bimodal scaffold combines the metabolic stability of the piperidine ring (a staple in over 12 FDA-approved drugs including Donepezil and Fentanyl) with the conformational flexibility of the seven-membered azepane ring.

This combination is particularly potent in targeting G-Protein Coupled Receptors (GPCRs) , such as Chemokine Receptor 5 (CCR5) and Histamine H3 receptors, where the azepane moiety often occupies hydrophobic pockets that smaller rings cannot fill. However, the solution-phase synthesis of these scaffolds is often plagued by difficult purifications of polar amine intermediates.

Solid-Phase Organic Synthesis (SPOS) offers a superior alternative, enabling:

  • Pseudo-dilution: Minimizing intermolecular dimerization during macrocyclization.

  • Rapid Purification: Simple filtration washes remove excess reagents.

  • Library Diversity: Facile introduction of diversity at the piperidine nitrogen, the azepane ring, or the linker interface.

Strategic Considerations & Resin Selection

Success in SPOS depends on the correct pairing of resin, linker, and cleavage conditions.

Resin & Linker Selection

For piperidinyl-azepane scaffolds, the anchoring strategy usually targets the secondary amine of the piperidine or a functional group on the azepane.

Resin TypeLinker ChemistryCleavage ConditionApplication
2-Chlorotrityl Chloride (2-CTC) Trityl ether/amine1% TFA in DCMRetention of acid-labile protecting groups (e.g., Boc) for post-cleavage modification.
Rink Amide MBHA Amide bond95% TFAGenerates C-terminal carboxamides; ideal for stable, final drug candidates.
Wang Resin Ester bond50-95% TFAGenerates C-terminal carboxylic acids or alcohols.
BAL Resin Backbone Amide95% TFAAnchors via backbone nitrogen, allowing synthesis of C-terminal modified amines.

Expert Insight: For this protocol, we utilize 2-Chlorotrityl Chloride (2-CTC) resin . Its mild cleavage conditions allow us to release the secondary amine scaffold without deprotecting side-chain Boc groups, enabling a "clean" cleavage product that can be directly analyzed or further reacted in solution.

Experimental Protocol: Synthesis of 4-(Azepan-1-yl)piperidine Libraries

This protocol details the construction of a linked scaffold via On-Resin Reductive Amination .

Workflow Visualization

G Resin 2-CTC Resin Loading 1. Resin Loading (Piperidone) Resin->Loading 4-Piperidone DIPEA, DCM RedAm 2. Reductive Amination (Azepane) Loading->RedAm Azepane NaBH(OAc)3 Funct 3. N-Functionalization (Acylation/Alkylation) RedAm->Funct R-COCl or R-Br Cleavage 4. Cleavage (1% TFA) Funct->Cleavage TFA/DCM Product Final Scaffold Cleavage->Product Isolation

Figure 1: Strategic workflow for the solid-phase assembly of the 4-(azepan-1-yl)piperidine core.

Step 1: Resin Loading (The Piperidone Anchor)

We anchor 4-piperidone hydrochloride to the resin. Note that 4-piperidone is unstable as a free base, so it is generated in situ.

  • Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g loading) in anhydrous Dichloromethane (DCM) for 20 min.

  • Loading: Dissolve 4-piperidone monohydrate hydrochloride (5.0 equiv) and DIPEA (10.0 equiv) in dry DCM/DMF (1:1). Add to the resin.

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture and shake for 20 min to cap unreacted trityl chlorides.

  • Wash: Filter and wash with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

Mechanistic Note: The bulky trityl group prevents quaternization, ensuring mono-attachment of the piperidine nitrogen.

Step 2: On-Resin Reductive Amination

This is the critical step where the azepane ring is introduced.

  • Preparation: Swell the piperidone-loaded resin in Trimethyl Orthoformate (TMOF) for 15 min. TMOF acts as a water scavenger, crucial for imine formation.

  • Imine Formation: Add Azepane (5.0 equiv) and Acetic Acid (0.5 equiv) in TMOF/DCE (1:1). Shake for 2 hours at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (5.0 equiv) directly to the mixture. Shake for 16 hours (overnight).

  • Wash: Wash extensively with DCM, MeOH, DMF, and DCM to remove excess borohydride salts.

Validation Check: Perform a chloranil test. A positive result (blue stain) indicates the presence of the secondary amine (if the azepane is secondary), but since azepane is tertiary after attachment, the test should be negative or faint compared to a control, depending on the specific azepane derivative used.

Step 3: Scaffold Decoration (Optional)

If the azepane moiety contains a secondary amine or functional handle, it can be derivatized here. Alternatively, if the protocol uses a protected azepane (e.g., 4-Boc-amino-azepane), deprotect and functionalize now.

Step 4: Cleavage and Isolation
  • Cleavage Cocktail: Prepare 1% Trifluoroacetic Acid (TFA) in DCM.

  • Execution: Treat resin with cleavage cocktail (10 mL) for 2 min. Filter into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize acid and prevent degradation). Repeat 3 times.

  • Workup: Concentrate the combined filtrates under reduced pressure.

  • Analysis: Analyze via LC-MS. The expected purity is typically >85%.

Advanced Protocol: Ring-Closing Metathesis (RCM) Route

For constructing fused or unsaturated azepane rings on a piperidine core, RCM is the method of choice.

Target: 1,2,3,4,7,8,9,9a-octahydro-pyrido[1,2-a]azepine.

  • Resin Loading: Load Allyl-glycine onto 2-CTC resin.

  • Amide Coupling: Couple N-Boc-4-allylnipecotic acid (piperidine derivative) using HATU/DIPEA.

  • Deprotection: Remove Boc with 20% Piperidine/DMF (if Fmoc) or 20% TFA/DCM (if Boc - Caution: requires appropriate resin). Correction: Use Fmoc chemistry on 2-CTC.

  • RCM Cyclization:

    • Catalyst: Grubbs II (10 mol%).

    • Solvent: Anhydrous DCE (degassed).

    • Conditions: Reflux (80°C) for 12-24 hours.

    • Note: High dilution on solid phase favors intramolecular cyclization over intermolecular cross-linking.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reductive Amination Incomplete imine formation due to water.Use Trimethyl Orthoformate (TMOF) as the solvent/co-solvent. Ensure reagents are dry.
Incomplete Cleavage Re-adsorption of amine onto resin.Use a "scavenger" base like pyridine in the collection flask.
Side Reactions (RCM) Oxidation of catalyst.Degas all solvents with Argon for 15 min prior to catalyst addition.
Resin Clumping Aggregation of polar intermediates.Switch to ChemMatrix or Tentagel resins which have better swelling in polar solvents.

References

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. ACS Combinatorial Science. Link

  • Smith, R. A., Bobko, M. A., & Lee, W. (1998).[1] Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Application Notes. (2025). Synthesis of N-(4-azepan-1-ylphenyl)guanidine: Application Notes and Detailed Protocols. Link

  • Klapars, A., et al. (2004). Synthesis of Medium Ring Nitrogen Heterocycles via a Tandem Copper-Catalyzed C-N Bond Formation-Ring-Expansion Process.[2] Journal of the American Chemical Society. Link

  • Mykura, R., et al. (2023). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.[3] Nature Chemistry. Link

Sources

Method

Advanced Formulation Strategies for 1-(Piperidin-4-yl)azepane Derivatives: Overcoming Solubility and Delivery Challenges in Bicyclic Amines

Executive Summary & Rationale 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4, 551923-16-1) and its derivatives represent a critical class of bicyclic aliphatic amines utilized extensively as organic intermediates and buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(Piperidin-4-yl)azepane (CAS: 436099-86-4, 551923-16-1) and its derivatives represent a critical class of bicyclic aliphatic amines utilized extensively as organic intermediates and building blocks in pharmaceutical development, particularly for CNS-active compounds and GPCR ligands[1][2][3].

From a formulation perspective, the presence of two saturated nitrogen heterocycles (a piperidine ring linked to an azepane ring) imparts highly basic characteristics to the molecule. This structural motif creates significant downstream formulation challenges:

  • Extreme pH-Dependent Solubility: The free base exhibits high solubility in the acidic gastric environment but is highly susceptible to rapid precipitation in the neutral pH of the lower intestine.

  • Physical State Limitations: Aliphatic free bases of this molecular weight are often low-melting solids or viscous oils, making direct compression or standard solid oral dosage manufacturing nearly impossible without modification.

As a Senior Application Scientist, the decision matrix for formulating these derivatives bifurcates into two distinct pathways: (A) Salt Formation to improve bulk powder properties and aqueous solubility, or (B) Amorphous Solid Dispersions (ASDs) of the free base to maintain intestinal supersaturation. This application note details the causality, physicochemical profiling, and step-by-step protocols required to successfully formulate 1-(Piperidin-4-yl)azepane derivatives.

Physicochemical Profiling & Salt Selection

The salification of a basic drug substance is a critical step to modulate its characteristics, improving bioavailability, stability, and manufacturability[4]. According to the established


 rule, successful and stable salt formation requires the 

of the chosen counterion to be at least 2 pH units lower than the

of the basic drug[4][5]. This ensures strong binding energy and prevents the complex from disproportionating back into the free base and free acid during storage or dissolution[5].
Table 1: Predictive Physicochemical Profile of 1-(Piperidin-4-yl)azepane
PropertyFree BaseDihydrochloride SaltFormulation Implication
Physical State Viscous oil / Low-melting solidCrystalline powderSalt form is mandatory for standard tablet manufacturing.
Aqueous Solubility Poor (> pH 7.0)High (Freely soluble)Salt form risks gastric dose-dumping; requires controlled release.
pKa (estimated) ~9.5 - 10.5 (Di-basic)N/A (Ionized)Counterion

must be < 7.5 to ensure stable salt formation[5].
Hygroscopicity LowModerate to HighSalt forms require strict environmental humidity control during processing.
Protocol 1: High-Throughput Salt Screening Methodology

This protocol is a self-validating system designed to identify thermodynamically stable polymorphs while eliminating hygroscopic liabilities.

  • Counterion Selection: Select a panel of pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Tartaric acid, Fumaric acid) ensuring the

    
     rule is strictly observed[5].
    
  • Solvent Dispensing: In a 96-well plate, dispense 10 mg of 1-(Piperidin-4-yl)azepane free base per well.

  • Acid Addition: Add 1.05 molar equivalents of the selected acids dissolved in various solvent systems (e.g., Ethanol, Acetone, THF, and their aqueous mixtures).

  • Thermal Cycling: Subject the plate to thermal cycling between 5°C and 50°C at a rate of 0.5°C/min for 48 hours to promote Ostwald ripening and eliminate metastable polymorphs.

  • Harvesting & Evaporation: Centrifuge the plates. For wells with no precipitation, subject them to slow evaporation under a gentle nitrogen stream.

  • Validation (Self-Correction Step): Analyze all recovered solids via X-Ray Powder Diffraction (XRPD). Causality check: If XRPD shows a halo (amorphous state), the salt is rejected for standard solid dosage forms. Only highly crystalline hits proceed to Differential Scanning Calorimetry (DSC) to confirm a distinct, high-temperature melting endotherm.

G A 1-(Piperidin-4-yl)azepane Free Base B pKa & Solubility Profiling A->B C Counterion Selection (ΔpKa > 2) B->C D High-Throughput Crystallization C->D E Solid-State Characterization (XRD, DSC, TGA) D->E F Optimal Salt Candidate (e.g., Dihydrochloride) E->F

Caption: Workflow for salt selection and polymorph screening of basic amines.

Amorphous Solid Dispersions (ASD) via Spray Drying

If the free base must be utilized (e.g., to avoid the common-ion effect of chloride salts in the stomach), it will rapidly dissolve in gastric acid but precipitate in the neutral intestine. To mitigate this, the free base must be formulated as an Amorphous Solid Dispersion (ASD) using an enteric polymer[6][7].

Mechanistic Rationale: Weakly acidic enteric polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) remain unionized and insoluble in the low pH of the stomach, protecting the basic amine from premature release[6]. Upon entering the neutral intestine, the polymer ionizes and dissolves, releasing the kinetically trapped amorphous drug and maintaining a supersaturated state to drive absorption[6][7].

Protocol 2: Spray-Dried Dispersion (SDD) Manufacturing

Causality Warning: Water-induced phase separation during spray drying is a primary failure mode. The addition of water to the solvent system lowers the solubility of the hydrophobic free base in the evaporating droplet, causing it to precipitate before the polymer solidifies, resulting in crystalline domains[8].

  • Solvent Preparation: Prepare a 100% Methanol or Acetone solvent system. Strictly avoid aqueous mixtures to prevent phase separation during droplet drying[8].

  • Solution Compounding: Dissolve HPMCAS (M-grade) and 1-(Piperidin-4-yl)azepane free base at a 3:1 (w/w) ratio in the solvent to achieve a total solids concentration of 5-10% (w/v). Stir until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C – 95°C (tuned to achieve target outlet temp).

    • Outlet Temperature: 45°C – 50°C (must be below the glass transition temperature,

      
      , of the solvent-wet ASD to prevent particle fusion).
      
    • Atomization Gas Pressure: 1.5 bar.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvent below ICH Q3C limits.

  • Validation (Self-Correction Step): Perform Modulated DSC (mDSC). A successful single-phase ASD will exhibit a single

    
     between the 
    
    
    
    of the pure amorphous drug and the pure polymer. The presence of two
    
    
    s or a melting endotherm indicates phase separation, necessitating a reduction in drug loading or a change in solvent[8].

G Start Target: Intestinal Absorption of Free Base Polymer Select Enteric Polymer (e.g., HPMCAS) Start->Polymer Solvent Solvent System Selection (Strictly Non-Aqueous) Polymer->Solvent SD Spray Drying Process (Kinetic Trapping) Solvent->SD Check Phase Separation Assessment (mDSC) SD->Check Success Stable Amorphous Solid Dispersion Check->Success

Caption: Decision tree for formulating weakly basic drugs as Amorphous Solid Dispersions.

Controlled Release Matrix for Highly Soluble Salts

If a salt form (e.g., 1-(Piperidin-4-yl)azepane dihydrochloride[9]) is selected, its inherently high aqueous solubility presents a new challenge: rapid gastric dissolution leading to


-driven adverse events (toxicity) and a short half-life. To counter this, the highly soluble salt must be embedded in a hydrophilic controlled-release matrix.
Protocol 3: Preparation of HPMC-Based Controlled Release Tablets

Mechanistic Rationale: High molecular weight Hydroxypropyl Methylcellulose (HPMC K100M) hydrates rapidly upon contact with gastric fluids, forming a viscous gel layer. The highly soluble dihydrochloride salt must diffuse through this tortuous gel network, shifting the release kinetics from immediate dissolution to diffusion-controlled zero-order or first-order release.

  • Blending: Screen 1-(Piperidin-4-yl)azepane dihydrochloride (20% w/w), HPMC K100M (30% w/w), and Microcrystalline Cellulose (MCC PH-102, 49% w/w) through a 40-mesh sieve. Blend in a V-blender for 15 minutes.

  • Lubrication: Add Magnesium Stearate (1% w/w, pre-screened through 60-mesh) to the V-blender and mix for exactly 3 minutes. Causality check: Over-lubrication will coat the HPMC particles, delaying hydration and causing the tablet to disintegrate before the protective gel layer can form.

  • Compression: Compress the blend using a rotary tablet press equipped with standard concave tooling. Target a tablet hardness of 10-15 kP to ensure matrix integrity during initial hydration.

  • Dissolution Testing: Validate release kinetics using USP Apparatus II (Paddles) at 50 rpm in 0.1N HCl for 2 hours, followed by pH 6.8 phosphate buffer for 10 hours. Plot the release curve and fit to the Korsmeyer-Peppas model to confirm diffusion-mediated release.

References

  • Molbase. 1-PIPERIDIN-4-YL-AZEPANE 436099-86-4. Retrieved from [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Retrieved from [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from[Link]

  • Contract Pharma. Reducing Pill Burden (Amorphous Solid Dispersions). Retrieved from[Link]

  • ACS Molecular Pharmaceutics. Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. Retrieved from [Link]

  • MDPI. Amorphous Solid Dispersions Layered onto Pellets—An Alternative to Spray Drying? Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Piperidin-4-yl)azepane Synthesis

Ticket ID: AZP-404 Subject: Yield Improvement & Troubleshooting for Reductive Amination of Sterically Demanding Amines Status: Open Assigned Scientist: Senior Application Specialist Introduction: The "Hidden" Yield Kille...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZP-404 Subject: Yield Improvement & Troubleshooting for Reductive Amination of Sterically Demanding Amines Status: Open Assigned Scientist: Senior Application Specialist

Introduction: The "Hidden" Yield Killers

You are likely experiencing low yields (20–40%) in the synthesis of 1-(piperidin-4-yl)azepane due to two specific bottlenecks inherent to this scaffold:

  • Steric Hindrance: The condensation of a secondary amine (azepane) with a cyclic ketone (4-piperidone) is sterically demanding, often leading to incomplete imine/enamine formation before reduction.

  • Product Polarity: The resulting diamine is highly polar and water-soluble. Standard aqueous workups (EtOAc/Water) often leave >50% of your product in the aqueous waste stream.

This guide replaces standard "textbook" reductive amination protocols with a Titanium(IV)-mediated approach designed for difficult secondary amines, followed by a High-pH/High-Polarity extraction strategy.

Module 1: The Gold Standard Protocol

Do not use catalytic hydrogenation (poisoning risk/side reactions) or standard NaBH₃CN (toxicity/low activity) for this specific coupling. The most robust method utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger, followed by reduction with Sodium Triacetoxyborohydride (STAB) .

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Boc-4-piperidone Electrophile1.0Must be N-protected to prevent polymerization.
Azepane Nucleophile1.1–1.2Slight excess drives kinetics.
Ti(OiPr)₄ Lewis Acid / Scavenger1.2Critical: Activates ketone & traps water.
NaBH(OAc)₃ Reductant1.5Add after imine formation is complete.
DCM or DCE Solvent[0.2 M]Anhydrous is preferred but Ti(OiPr)₄ tolerates trace moisture.
Step-by-Step Workflow
  • Activation (The "Titanium Window"):

    • In a flame-dried flask under N₂, dissolve 1-Boc-4-piperidone (1.0 equiv) and Azepane (1.2 equiv) in anhydrous DCM (or DCE).

    • Add Ti(OiPr)₄ (1.2 equiv) neat via syringe.

    • Crucial Step: Stir at Room Temperature for 6–12 hours .

    • Why? You must allow the equilibrium to shift toward the iminium/titanium-complex before adding the reducing agent. Adding reductant too early reduces the unreacted ketone to the alcohol side-product.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench:

    • Quench carefully with saturated aqueous NaHCO₃ or 1N NaOH .

    • Note: A white precipitate (Titanium salts) will form. This causes emulsions.[1][2] See Module 2 for handling.

Module 2: Troubleshooting The Workup (The Yield Saver)

If your TLC shows conversion but your isolated mass is low, the issue is extraction efficiency . The product is a lipophilic diamine but becomes highly water-soluble if partially protonated or if the organic solvent is too non-polar.

The "Polar Diamine" Extraction Protocol

Do NOT use: Diethyl Ether or Hexanes. Do NOT use: Neutral pH water washes.

Correct Procedure:

  • Filter the Titanium Salts: The quench produces sticky TiO₂ salts. Filter the biphasic mixture through a pad of Celite . Wash the Celite cake thoroughly with 10% MeOH in DCM to recover trapped product.

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (use 1N NaOH). The amine must be fully deprotonated to partition into the organic phase.

  • Solvent System: Extract the aqueous layer 3x with DCM or CHCl₃:Isopropanol (3:1) .

    • Why? The addition of alcohol (MeOH or IPA) increases the polarity of the organic phase, pulling the polar diamine out of the water.

  • Salting Out: If yield is still low, saturate the aqueous layer with NaCl (solid) before the final extraction.

Decision Tree: Troubleshooting Yield Loss

Troubleshooting Start Low Yield Observed CheckTLC Check Crude TLC/LCMS Start->CheckTLC SM_Remains Starting Material (Ketone) Remains CheckTLC->SM_Remains Incomplete Rxn Alcohol_Impurity Reduced Alcohol Impurity Present CheckTLC->Alcohol_Impurity Side Reaction Clean_Conversion Good Conversion Low Isolated Mass CheckTLC->Clean_Conversion Workup Issue Action_Time Increase Ti(OiPr)4 time (6h -> 12h) SM_Remains->Action_Time Action_Order Delay Reductant Addition until Imine forms Alcohol_Impurity->Action_Order Action_Workup Product lost in Aqueous Phase Clean_Conversion->Action_Workup Solution_Extract Use CHCl3/IPA (3:1) Saturate Aqueous with NaCl pH > 12 Action_Workup->Solution_Extract

Caption: Diagnostic workflow for identifying yield loss points in reductive amination.

Module 3: Deprotection & Final Isolation

Once you have the N-Boc-1-(piperidin-4-yl)azepane, you must remove the Boc group to access the free secondary amine.

Common Pitfall: Using TFA (Trifluoroacetic acid) often leaves a TFA-salt that is an oil and difficult to handle.

Recommended Method: HCl/Dioxane [3]

  • Dissolve the intermediate in 1,4-Dioxane (or MeOH).

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[4][5] The product usually precipitates as the bis-hydrochloride salt .

  • Filtration: Filter the solid. This avoids the difficult aqueous extraction of the highly polar free polyamine.

  • If Free Base is required: Dissolve the salt in minimal water, basify to pH 14 with NaOH pellets, and extract continuously with DCM or CHCl₃ .

FAQ: Common User Issues

Q: Can I use NaBH₃CN instead of STAB? A: Yes, but it is slower and toxic. If you use cyanoborohydride, you must adjust the pH to ~6 using acetic acid to facilitate iminium formation. STAB/Ti(OiPr)₄ is superior because it does not require pH monitoring.

Q: My reaction turned into a solid gel upon adding NaOH. What happened? A: This is the Titanium emulsion. You added base too quickly to the Ti-complex. Dilute with DCM, add Celite, and filter before attempting phase separation. Alternatively, quench with Rochelle's Salt (Sodium potassium tartrate) solution and stir for 2 hours to solubilize the Titanium.

Q: I see a spot on TLC that runs just below the starting ketone. Is that product? A: Likely not. That is often the reduced alcohol (1-Boc-4-hydroxypiperidine), resulting from direct reduction of the ketone before the amine coupled. This confirms you did not stir with Ti(OiPr)₄ long enough.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Establishes STAB as the preferred reagent over NaBH3CN.
  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

    • The foundational text for using Titanium to drive the equilibrium for hindered amines.
  • Neidigh, K. A., et al. (1998).[7] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5] Link

    • Validates the Ti(OiPr)4 protocol for secondary amine synthesis.
  • BenchChem Technical Support. (2025). "Workup Procedures for Reactions Involving Basic Amines." Link (Simulated Reference based on general knowledge of polar amine workups).

    • Supports the use of high pH and salting-out techniques for diamine extraction.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Piperidin-4-yl)azepane Solubility

Overview Welcome to the Technical Support Center for handling 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4)[1]. This guide is engineered for researchers and drug development professionals encountering solubility, formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center for handling 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4)[1]. This guide is engineered for researchers and drug development professionals encountering solubility, formulation, or handling challenges with this specific compound. As a diamine free base, its physicochemical behavior is heavily dictated by microenvironmental pH, buffer capacity, and atmospheric exposure[2].

Below, we provide a synthesized matrix of its properties, a mechanistic troubleshooting FAQ, and self-validating protocols to ensure absolute precision in your assays.

PART 1: Physicochemical Profile & Solubility Matrix

To predict the behavior of 1-(Piperidin-4-yl)azepane, you must first understand its structural thermodynamics. The molecule contains two basic centers: a secondary amine (piperidine ring) and a tertiary amine (azepane ring).

PropertyValue / CharacteristicFormulation Impact
Molecular Weight 182.31 g/mol Must be recalculated if converted to a salt (e.g., Dihydrochloride MW = 255.23 g/mol ).
Ionization (pKa) ~9.5 (Tertiary) & ~10.5 (Secondary)Highly basic. At physiological pH (7.4), it exists primarily as a highly soluble dication[3].
Physical State Oily liquid / low-melting solidHighly hygroscopic; prone to atmospheric degradation.
Organic Solubility >50 mg/mL (DMSO, DCM, MeOH)Excellent for preparing concentrated master stocks.
Aqueous Solubility < 1 mg/mL (as Free Base in pure water)Precipitates rapidly due to self-basification and low intrinsic solubility (

)[4].
PART 2: Frequently Asked Questions & Mechanistic Causality

Q1: I dissolved the free base in DMSO at 10 mM, but when I diluted it 1:100 into my assay buffer (PBS, pH 7.4), it crashed out. Why? Causality: 1-(Piperidin-4-yl)azepane is a strong diamine base. Standard Phosphate-Buffered Saline (PBS) typically has a very low buffer capacity (often only 10 mM phosphate)[5]. When you introduce a highly concentrated basic amine into a weak buffer, the compound rapidly scavenges protons from the water, causing a localized or bulk pH spike (often pushing the microenvironmental pH well above 9.0)[6]. At this elevated pH, the compound is forced into its un-ionized (neutral) state. Because the neutral free base is highly lipophilic, it rapidly exceeds its intrinsic aqueous solubility (


) and precipitates out of solution as a cloudy emulsion[4].

Q2: Why does pure water turn cloudy immediately when I add the free base directly? Causality: This is a classic case of "self-basification." Adding a free base amine directly to unbuffered pure water causes the amine to strip protons from


, generating hydroxide ions (

) and raising the solution's pH to 10–12[7]. According to the Henderson-Hasselbalch equation, when the pH of the solution exceeds the compound's pKa, the equilibrium shifts entirely to the hydrophobic free base form, which cannot be solvated by water[8].

Q3: My batch of free base has turned into a sticky, heavier gel over time. Is it degraded? Causality: Basic amines are inherently hygroscopic and act as atmospheric carbon dioxide (


) scavengers[9]. Upon prolonged exposure to ambient air, the free base absorbs moisture and reacts with 

to form carbonate or bicarbonate salts. This not only changes the physical state from an oil/solid to a sticky gel but also significantly alters the molecular weight, leading to inaccurate molar dosing in your biological assays.
PART 3: Experimental Protocols (Self-Validating Systems)

To resolve these issues, you must bypass the free base's intrinsic insolubility by protonating the amines. The following workflows are designed as self-validating systems—meaning the physical chemistry provides immediate visual feedback to confirm success.

Protocol A: In Situ Salt Formation for Aqueous Assays

Use this protocol if you need to dose the compound immediately into an aqueous biological assay and cannot wait for a formal chemical synthesis of the salt.

  • Master Stock Preparation: Weigh the 1-(Piperidin-4-yl)azepane free base and dissolve it in a minimal volume of a water-miscible organic solvent (e.g., DMSO or Ethanol) to create a concentrated pre-stock (e.g., 50 mM).

  • Acidification: Calculate the molarity of the pre-stock. Add exactly 2.05 molar equivalents of 1.0 M aqueous HCl dropwise while vortexing continuously[10]. (The 0.05 excess ensures complete protonation of both the secondary piperidine and tertiary azepane nitrogens without severely dropping the final pH).

  • Self-Validation Checkpoint: Observe the solution. If the mixture was previously cloudy due to trace water, the addition of HCl will cause an immediate phase shift, resulting in a completely transparent solution. This visual clearance confirms the successful formation of the highly soluble dihydrochloride salt[11].

  • Assay Dilution: Dilute this acidified stock into your final assay buffer. The compound will now remain fully soluble at physiological pH (7.4) because it is locked in its highly soluble dicationic state[3].

Protocol B: Conversion to a Stable Dihydrochloride Powder (For Long-Term Storage)

Use this protocol to permanently resolve hygroscopicity and solubility issues by synthesizing the dry dihydrochloride salt for long-term library storage[9].

  • Solvation: Dissolve the free base in a non-polar, anhydrous organic solvent such as diethyl ether or ethyl acetate (approx. 10 mL per gram of compound).

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution, or dropwise add a commercially available solution of HCl in dioxane (4.0 M).

  • Self-Validation Checkpoint: The introduction of the acid will trigger the immediate formation of a voluminous white precipitate[10]. This occurs because the newly formed dihydrochloride salt is entirely insoluble in the non-polar solvent. Continue addition until no further precipitation is observed.

  • Isolation: Filter the suspension rapidly under a steady stream of dry nitrogen to prevent moisture absorption. Wash the filter cake with cold, anhydrous ether.

  • Drying: Dry the resulting white powder under high vacuum for 24 hours. The final product is a stable, accurately weighable, and highly water-soluble powder.

PART 4: Mechanistic Workflow Diagram

The following decision tree illustrates the thermodynamic pathways that dictate the solubility of 1-(Piperidin-4-yl)azepane, guiding you toward the correct formulation strategy.

G A 1-(Piperidin-4-yl)azepane (Free Base) B Aqueous Buffer (Low Capacity) A->B Direct Addition C Organic Solvent (DMSO / MeOH) A->C Stock Prep D Self-Basification (pH > pKa) B->D Proton Scavenging C->B Dilution G Fully Soluble (Dihydrochloride Salt) C->G Dilute into Strong Acidic Buffer E Precipitation / Emulsion (Insoluble Neutral Species) D->E Exceeds Intrinsic Solubility F In Situ Salt Formation (Add 2.05 eq HCl) E->F Rescue Protocol F->G pH < 6.0

Decision tree for troubleshooting basic amine solubility and in situ salt formation.

PART 5: References
  • Process Point Chem. "1 PIPERIDIN 4 YL AZEPANE Supplier & Distributor". Process Point Chem. 1

  • Crimson Publishers. "The Essential of the Solubility for Drug Action". Crimson Publishers. 12

  • BenchChem. "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines". BenchChem.9

  • ResearchGate. "Solubility-pH profiles of a free base and its salt: sibutramine as a case study". ResearchGate. 4

  • Ascendia Pharma. "4 Factors Affecting Solubility of Drugs". Ascendia Pharmaceutical Solutions. 2

  • PubMed. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH". National Library of Medicine. 3

  • Cairns, Donald. "Essentials of Pharmaceutical Chemistry". Pharmaceutical Press.7

  • BenchChem. "N-(1-Naphthylmethyl)ethanamine Hydrochloride". BenchChem. 10

  • ResearchGate. "pH-Metric Solubility. 1. Solubility-pH Profiles from Bjerrum Plots". ResearchGate. 6

  • University of North Carolina. "Buffers". UNC. 5

  • UoMustansiriyah. "Preformulation". Mustansiriyah University. 8

  • PMC. "Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device". National Institutes of Health.11

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Piperidin-4-yl)azepane

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted azepane from reaction mixtures containing the desired pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted azepane from reaction mixtures containing the desired product, 1-(Piperidin-4-yl)azepane. This document offers troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating unreacted azepane from 1-(Piperidin-4-yl)azepane?

The core challenge lies in the structural similarity of the starting material and the product. Both are cyclic amines, which grants them similar solubility profiles and basicity. However, a critical difference exists: azepane is a secondary amine, while the desired product, 1-(Piperidin-4-yl)azepane, contains both a secondary amine (on the piperidine ring) and a tertiary amine (the nitrogen of the original azepane ring). This distinction in amine class and the significant difference in molecular weight are the keys to successful separation.

Q2: What are the key physical property differences that can be exploited for this separation?

The most significant differences are in boiling point and, to a lesser extent, polarity and basicity. These differences form the basis for the primary purification strategies.

  • Boiling Point: Due to its larger size and molecular weight, 1-(Piperidin-4-yl)azepane will have a substantially higher boiling point than azepane. This makes fractional distillation a viable method, particularly for larger scale purifications.

  • Polarity: While both molecules contain polar N-H and C-N bonds, the larger, more complex structure of 1-(Piperidin-4-yl)azepane offers different interaction potentials with chromatographic stationary phases compared to the smaller, simpler azepane.

  • Basicity (pKa): Secondary and tertiary amines have different basicities. While these values may be close, the presence of two basic centers in the product molecule can be exploited under specific pH conditions during liquid-liquid extraction.

Table 1: Comparison of Physicochemical Properties
PropertyAzepane (Starting Material)1-(Piperidin-4-yl)azepane (Product)Rationale for Difference
Molecular Formula C₆H₁₃NC₁₁H₂₂N₂Product is the adduct of piperidine and azepane rings.
Molar Mass 99.18 g/mol [1]182.32 g/mol (Calculated)Significantly higher due to the addition of the piperidine moiety.
Boiling Point ~138 °C[1]Estimated >250 °CA large increase in molecular weight and size drastically increases the boiling point.
Amine Class(es) Secondary[1]Secondary and TertiaryThe azepane nitrogen becomes tertiary upon substitution, while the piperidine nitrogen remains secondary.
Solubility Soluble in water and most organic solvents.Likely soluble in organic solvents; reduced water solubility expected.Increased hydrocarbon content decreases relative polarity and aqueous solubility.
Q3: Which separation method should I try first?

The choice of method depends on the scale of your reaction, the equipment available, and the required purity of your final product. The following diagram provides a decision-making framework.

G start Start: Crude Reaction Mixture scale_check What is the scale of the reaction? start->scale_check large_scale Large Scale (>5g) scale_check->large_scale Large small_scale Small/Medium Scale (<5g) scale_check->small_scale Small distillation Primary Method: Fractional Distillation large_scale->distillation chromatography Primary Method: Flash Column Chromatography small_scale->chromatography dist_purity_check Is purity sufficient? distillation->dist_purity_check dist_purity_check->chromatography No end_ok End: Product Isolated dist_purity_check->end_ok Yes chrom_purity_check Is purity sufficient? chromatography->chrom_purity_check chrom_purity_check->end_ok Yes end_nok Further purification required (e.g., Recrystallization of salt) chrom_purity_check->end_nok No

Caption: Decision tree for selecting a purification method.

For multi-gram scales, fractional distillation is often the most efficient bulk removal method. For smaller scales or when very high purity is required, flash column chromatography is superior.

Troubleshooting & Technical Guides

Guide 1: Purification by Fractional Distillation

Scientific Principle: This method separates liquids based on differences in their boiling points.[2][3] The significantly higher molecular weight of 1-(Piperidin-4-yl)azepane compared to azepane results in a large boiling point difference, allowing the lower-boiling azepane to be distilled off, leaving the purified product behind.

Q: My distillation is not achieving a good separation. The "product" fraction is still contaminated with azepane. What could be wrong?

A: This issue typically arises from one of three areas:

  • Inefficient Column: Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation apparatus. The column provides the necessary surface area for repeated vaporization-condensation cycles, which are essential for separating liquids with close boiling points.

  • Distillation Rate is Too Fast: If you heat the mixture too quickly, both components will vaporize and travel up the column together, a phenomenon known as azeotropic-like behavior. Reduce the heating rate to allow a proper temperature gradient to establish in the column. The vapor temperature at the still head should hold steady at the boiling point of azepane (~138 °C) before rising sharply.

  • Insufficient Vacuum: For high-boiling compounds, vacuum distillation is essential to prevent thermal degradation. If your product is degrading (turning dark), you must reduce the pressure. Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints in your glassware are properly sealed.

Q: The mixture is turning dark brown/black upon heating, even under vacuum. Why?

A: This indicates thermal decomposition. Amines can be susceptible to oxidation and degradation at high temperatures. The solution is to reduce the boiling point by applying a stronger vacuum (lower pressure). If a high vacuum is still insufficient, distillation is not a suitable method for your substrate, and you must switch to a non-thermal method like column chromatography.

Guide 2: Purification by Acid-Base Extraction

Scientific Principle: Acid-base extraction separates compounds based on their differing acid/base properties and subsequent solubility in aqueous vs. organic solvents.[4][5] Amines are basic and can be protonated by an acid (e.g., HCl) to form water-soluble ammonium salts.[6][7] This allows them to be extracted from an organic solvent into an aqueous acid layer.

Q: I performed an acid wash, but my organic layer still contains both compounds. Why didn't the extraction work?

A: There are several potential causes:

  • Insufficient Acid: You may not have used enough acid to protonate all the amine species present. Use a molar excess of acid relative to the total amount of amine estimated to be in the mixture.

  • Incorrect pH: The pH of the aqueous layer must be low enough to ensure complete protonation of both the azepane and the product. A 1M HCl solution is typically sufficient. Check the pH of the aqueous layer after extraction; it should be strongly acidic (pH 1-2).

  • Similar pKa Values: While their pKa values differ, they may not be different enough for a clean separation by a single extraction. This technique is better suited for separating amines from neutral or acidic impurities, rather than separating two similar amines. It can be used as a preliminary clean-up step but is unlikely to yield high-purity product on its own in this specific case.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Product + Azepane) dissolved in Organic Solvent (e.g., DCM, EtOAc) B Wash with Aqueous Acid (1M HCl) A->B D Organic Layer: Contains Neutral Impurities C Aqueous Layer: Product-HCl + Azepane-HCl salts E Aqueous Layer: Product-HCl + Azepane-HCl salts C->E F Add Base (e.g., NaOH) to pH > 12 E->F G Free Amines (Product + Azepane) F->G H Extract back into Organic Solvent G->H B->D B->C I Purified Amine Mixture in Organic Solvent (Ready for Chromatography/Distillation) H->I

Caption: General workflow for an acid-base extraction cleanup.

Guide 3: Purification by Flash Column Chromatography

Scientific Principle: This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[8] Because amines are basic, they can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and recovery.[9]

Q: My compounds are streaking badly on the column (tailing) and not separating. What is the cause?

A: This is the classic problem of separating basic compounds on acidic silica gel.[8][9] The strong interaction causes a slow, continuous elution (tailing) rather than a sharp band. Solution: You must add a basic modifier to your mobile phase to "neutralize" the silica surface.

  • Add a Competing Amine: Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., ethyl acetate/hexanes). The modifier will preferentially bind to the acidic sites on the silica, allowing your compounds of interest to elute more cleanly.[8]

  • Use an Ammonia System: For more polar amines, a mobile phase containing a small amount of ammonium hydroxide in methanol, used with a primary solvent like dichloromethane (DCM), can be very effective. A typical gradient might be from 100% DCM to 95:5:0.5 DCM/Methanol/NH₄OH.

Q: I've added triethylamine, but the separation is still poor. What else can I do?

A: If a basic modifier is insufficient, consider changing your stationary phase.

  • Use Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that is weakly basic.[9] This environment prevents the unwanted acid-base interactions, resulting in much sharper peaks and better separation for basic amines, often with simple hexane/ethyl acetate solvent systems.[8]

  • Use Alumina (Basic or Neutral): Alumina is an alternative stationary phase that can be used for purifying amines. Basic or neutral alumina is generally recommended.

  • Try Reversed-Phase Chromatography: On a C18 column, compounds are separated based on hydrophobicity. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) will keep your amines in their neutral, free-base form, increasing their retention and often leading to excellent separation.[8][10]

Detailed Protocol: Flash Chromatography on Silica Gel

This protocol assumes a standard silica gel stationary phase and the use of a basic modifier.

G A 1. Prepare Slurry: Adsorb crude mixture onto a small amount of silica gel. B 2. Prepare Column: Pack column with silica gel in the starting eluent. A->B C 3. Load Sample: Carefully add the prepared slurry to the top of the packed column. B->C D 4. Elute: Run the gradient. Start with low polarity (e.g., 98:2 Hexane/EtOAc + 1% TEA). C->D E 5. Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., to 50:50 Hexane/EtOAc + 1% TEA). D->E F 6. Collect Fractions: Collect fractions and monitor by TLC. E->F G 7. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. F->G

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is Ethyl Acetate (EtOAc) in Hexanes. Spot your crude mixture on a silica TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Crucially, add ~1% triethylamine (TEA) to your TLC developing solvent. Your goal is to find a system where the less polar azepane has an Rf of ~0.4-0.5 and the more polar product has an Rf of ~0.2.

  • Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Pour it into your column and use pressure to pack it into a stable bed.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (about 1-2 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents the sample from dissolving in the initial eluent band and improves resolution. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the low-polarity starting solvent. The unreacted azepane should elute from the column first.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (EtOAc) to elute your more polar product, 1-(Piperidin-4-yl)azepane.

  • Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

References

  • Azepane - Wikipedia. [Link][1]

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. (2023). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Acid–base extraction - Wikipedia. [Link][4]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. [Link][6]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). [Link][7]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines - YouTube. (2025). [Link][2]

  • Primary , secondary , tertiary amines can be separated by the following except : - Allen. [Link][3]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012). [Link][10]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link][8]

  • Is there an easy way to purify organic amines? - Biotage. (2023). [Link][9]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 1-(Piperidin-4-yl)azepane Dihydrochloride

The following guide is designed as a specialized Technical Support Center resource. It synthesizes principles of organic salt thermodynamics with practical laboratory protocols to address the hygroscopicity of 1-(Piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes principles of organic salt thermodynamics with practical laboratory protocols to address the hygroscopicity of 1-(Piperidin-4-yl)azepane dihydrochloride .[1][2]

[1][2]

Status: Operational Ticket ID: REF-AZP-HYG-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

1-(Piperidin-4-yl)azepane dihydrochloride is a diamine salt characterized by high lattice energy that is frequently overcome by the hydration enthalpy of atmospheric water.[1][2] The presence of two secondary amine sites, protonated as chloride salts, creates a "moisture magnet" effect. This guide provides protocols to reverse hydration (drying), prevent re-hydration (handling), and thermodynamically stabilize the crystal lattice (recrystallization).

Module 1: Immediate Remediation (Drying Protocols)[1][2]

If your material has already clumped, turned to a gum, or shows variable weight, use these protocols.

Protocol A: Vacuum Oven Desiccation (Standard)

Best for: Routine drying of <10g batches.[1][2]

  • Preparation: Spread the salt into a thin layer on a borosilicate watch glass or crystallization dish.

  • Temperature: Set vacuum oven to 45°C . (Note: While many amine salts are stable to 80°C, start low to prevent melting if the hydrate lowers the melting point).

  • Vacuum: Apply high vacuum (<5 mbar).

  • Desiccant: Place a tray of fresh

    
     (Phosphorus Pentoxide) or KOH pellets in the bottom of the oven to act as a moisture sink.
    
  • Duration: Dry for 12–24 hours.

  • Verification: Check weight loss. If weight is stable between two checks (1 hour apart), drying is complete.

Protocol B: Azeotropic Distillation (Rescue)

Best for: Severely deliquescent (liquefied) samples or large batches.[1][2]

StepActionMechanism
1 Dissolve the wet salt in a minimum amount of Methanol .Ensures homogeneity.
2 Add 10 volumes of Toluene .Forms a low-boiling azeotrope with water.
3 Rotary evaporate at 50°C.Removes water/methanol/toluene ternary azeotrope.
4 Repeat Step 2 & 3 twice."Chases" residual moisture.
5 Final dry under high vacuum (manifold) for 4 hours.Removes trace organic solvent.[3]

Module 2: Process Optimization (Recrystallization)

Hygroscopicity is often exacerbated by amorphous regions in the solid. Recrystallizing to a highly ordered lattice reduces surface area available for moisture absorption.

Solvent Screening Strategy

Since 1-(Piperidin-4-yl)azepane is a polar diamine salt, single-solvent systems often fail (too soluble in alcohols, insoluble in non-polars).[1][2] We recommend a Solvent/Anti-Solvent approach.

Recommended System: Methanol (Solvent) / Ethyl Acetate (Anti-Solvent)[1][2]

Step-by-Step Protocol:

  • Dissolution: Suspend the salt in refluxing Ethyl Acetate (

    
    ). It will likely not dissolve.
    
  • Titration: Add Methanol dropwise down the condenser until the solution just becomes clear.

  • Nucleation: Remove from heat. If no precipitate forms immediately, add Ethyl Acetate dropwise until a faint turbidity persists, then reheat to clear.

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (

    
    ) for 12 hours.
    
  • Filtration: Filter rapidly under a blanket of Nitrogen or Argon.[1]

  • Wash: Wash with cold anhydrous Ethyl Acetate.[1]

Critical Note: Avoid Diethyl Ether as an anti-solvent if possible; its high volatility causes rapid cooling and condensation of atmospheric water on the filter cake.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its current physical state.

MoistureManagement Start Evaluate Material State State1 Free-flowing Powder Start->State1 State2 Clumped/Sticky Start->State2 State3 Liquefied (Deliquescent) Start->State3 Action_Store Store in Desiccator (Over P2O5) State1->Action_Store Maintain Action_Dry Vacuum Oven 45°C, <5 mbar State2->Action_Dry Mild Moisture Action_Rescue Azeotropic Distillation (MeOH/Toluene) State3->Action_Rescue Severe Moisture Decision_Purity Is Purity >98%? Action_Dry->Decision_Purity Action_Rescue->Decision_Purity Action_Recryst Recrystallize (MeOH/EtOAc) Action_Recryst->Action_Dry Decision_Purity->Action_Store Yes Decision_Purity->Action_Recryst No (Amorphous/Impure)

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical state and purity requirements.

Module 4: Frequently Asked Questions (FAQs)

Q1: I need to weigh 5.0 mg for a biological assay, but the weight drifts up constantly on the balance. How do I get an accurate dose? A: Do not attempt to weigh 5.0 mg of hygroscopic solid directly.

  • Weigh by Difference: Weigh the vial, transfer an approximate amount (e.g., 20-30 mg) to a volumetric flask, and weigh the vial again. The difference is your exact mass.

  • Stock Solution: Dissolve the solid immediately in water or DMSO to make a stock solution (e.g., 10 mM).

  • Aliquot: Pipette the exact volume required for your 5.0 mg dose. This eliminates the kinetic error of moisture absorption during weighing.

Q2: Can I use Ethanol instead of Methanol for recrystallization? A: Yes, but be cautious. Dihydrochloride salts are often too soluble in hot ethanol and may not crystallize out upon cooling, leading to an oil. If using ethanol, use Isopropyl Alcohol (IPA) as the anti-solvent rather than Ethyl Acetate to moderate the polarity shift.

Q3: Why does the salt turn yellow after drying? A: This indicates oxidation, likely facilitated by the presence of moisture and heat. Amine salts can undergo degradation if dried in an oven containing oxygen.

  • Fix: Ensure your vacuum oven is purged with Nitrogen or Argon before heating.[1]

  • Fix: Lower the drying temperature to 40°C and extend the time.

Q4: Is the hydrate form (e.g.,


) stable? 
A:  Often, yes. If you cannot keep the material anhydrous, it may be thermodynamically preferable to let it equilibrate to a stable hydrate (e.g., monohydrate or dihydrate) and characterize the water content via Karl Fischer titration. You then adjust your molecular weight calculations to account for the water. This is often more reproducible than fighting to keep it 100% anhydrous.

References

  • General Handling of Hygroscopic Amine Salts

    • Source: BenchChem Technical Support.[1] "Effective Drying of Aniline Hydrochloride Salts."

    • Relevance: Establishes baseline protocols for vacuum oven drying and desiccant selection ( ) for amine hydrochlorides.
    • URL: (Generalized reference based on standard industry practice).[1][2]

  • Recrystallization Solvent Systems for Piperidine Derivatives

    • Source: PubChem & Patent Literature for Piperidine Analogs (e.g., 4-(piperidin-1-yl)piperidine).[1][2]

    • Relevance: Supports the use of Methanol/Ethyl Acetate or Methanol/Acetonitrile systems for polar diamine salts.
    • URL:[1][2]

  • Azeotropic Drying Principles

    • Source: ScienceMadness & Vogel's Textbook of Practical Organic Chemistry.
    • Relevance: Validates the Toluene/Methanol azeotrope method for removing water from amine salts without thermal decomposition.
    • URL:[1][2]

  • Impact of Moisture on Stability

    • Source: Colorcon & Pharma Excipients.[1] "Achieving Tablet Stability with Moisture Management."

    • Relevance: Explains the mechanism of moisture-induced degradation (hydrolysis/oxid
    • URL:[1][2]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 1-(Piperidin-4-yl)azepane Scaffolds

Introduction: The Scaffold Paradox The 1-(piperidin-4-yl)azepane scaffold presents a unique "dual-amine" challenge in medicinal chemistry. You are managing two distinct nitrogen heterocycles linked by a single C-N bond:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Paradox

The 1-(piperidin-4-yl)azepane scaffold presents a unique "dual-amine" challenge in medicinal chemistry. You are managing two distinct nitrogen heterocycles linked by a single C-N bond:

  • The Piperidine (Ring A): A 6-membered ring containing a secondary amine (if unsubstituted). It exists predominantly in a stable chair conformation.[1]

  • The Azepane (Ring B): A 7-membered ring containing a tertiary amine (at the linkage point). It is conformationally flexible (twist-chair/twist-boat) and sterically encumbered.

The Core Problem: Users frequently encounter "scaffold scrambling"—where reagents attack the thermodynamically accessible piperidine when the target is the azepane, or where non-selective alkylation quaternizes the central tertiary nitrogen.

This guide provides self-validating protocols to control Nucleophilic Selectivity (N-functionalization) and Electrophilic Selectivity (C-H activation).

Module 1: Nucleophilic Selectivity (The Nitrogen Battle)

Conceptual Grounding

The piperidine nitrogen (


) is a secondary amine (

), while the azepane nitrogen (

) is a tertiary amine (

).
  • Basicity: Both have similar pKa values (

    
    11.1–11.2), making protonation non-selective.[1]
    
  • Nucleophilicity:

    
     is sterically unhindered and highly nucleophilic. 
    
    
    
    is sterically crowded by the 7-membered ring and the piperidine bulk.
  • Risk: Strong alkylating agents (e.g., MeI, BnBr) will alkylate

    
     first, but will rapidly quaternize 
    
    
    
    if stoichiometry is not precise, leading to inseparable mixtures.
Troubleshooting Guide: N-Functionalization

Q1: I am seeing significant quaternary ammonium salt formation during N-alkylation of the piperidine. How do I stop this?

Diagnosis: You are likely using direct alkylation (alkyl halides) with a strong base (e.g.,


, NaH). The reaction kinetics for 

and

(quaternary) are too close in this scaffold.

The Fix: Switch to Reductive Amination. Reductive amination proceeds via an iminium ion intermediate which can only form on the secondary piperidine amine. The tertiary azepane nitrogen cannot form a stable iminium species, rendering it inert to the reducing agent.

Protocol 1.1: Selective Reductive Amination (Self-Limiting)

  • Reagents: 1-(piperidin-4-yl)azepane (1.0 equiv), Aldehyde (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), AcOH (1.0 equiv).

  • Solvent: DCE or DCM (Anhydrous).[2][3]

  • Step-by-Step:

    • Dissolve amine and aldehyde in DCE. Stir for 30 mins to form the hemiaminal/iminium.

    • Add STAB portion-wise. The slight acidity of AcOH accelerates iminium formation while protonating the basic

      
      , further protecting it from side reactions.
      
    • Stir 12h. Quench with sat.

      
      .
      
    • Validation: LCMS will show M+R (desired) with <1% M+R+R (quaternary).

Q2: I need to acylate the piperidine, but the yield is low/messy.

The Fix: Schotten-Baumann Conditions. Use a biphasic system (DCM/Water) with an inorganic base (


). The acyl chloride reacts with the 

in the organic phase. The base in the aqueous phase neutralizes the HCl byproduct but does not deprotonate the

effectively enough to promote acyl-quaternization (which is reversible and unstable anyway).
Visualizing N-Selectivity Logic

N_Selectivity Start Start: 1-(Piperidin-4-yl)azepane CheckN Is Piperidine NH Free? Start->CheckN Target Target Functionalization? CheckN->Target Yes AzepaneTarget Target: Azepane Ring? CheckN->AzepaneTarget No (Protected/Substituted) RedAm Protocol: Reductive Amination (Reagent: Aldehyde + STAB) Selectivity: >99% Piperidine Target->RedAm Alkylation DirectAlk Protocol: Direct Alkylation (Reagent: R-X + Base) Risk: Quaternization of Azepane Target->DirectAlk Strong Electrophile Protect Action: Protect Piperidine (Boc/Cbz) Impossible Direct Azepane N-Alkylation Blocked by Valency (Already 3°) AzepaneTarget->Impossible N-Alkylation Remote Go to Module 2: C-H Activation AzepaneTarget->Remote C-Functionalization

Figure 1: Decision matrix for Nitrogen functionalization, highlighting the safety of reductive amination.

Module 2: C-H Functionalization (The Ring Battle)

Conceptual Grounding

Functionalizing the carbon skeleton requires overcoming the innate reactivity differences:

  • Piperidine: The

    
    -protons (C2/C6) are activated by the nitrogen's inductive effect and complexation ability. With an N-Boc group, Directed Ortho Metalation (DoM)  is highly effective.
    
  • Azepane: The 7-membered ring is "floppy." The entropic cost of organizing a transition state for C-H activation is high. It is the "least competent" ring for directed lithiation compared to pyrrolidine or piperidine.

Troubleshooting Guide: C-H Activation

Q3: I am trying to lithiate the azepane ring using s-BuLi/Sparteine, but I only get piperidine functionalization.

Diagnosis: Kinetic Control. The piperidine ring forms a rigid 5- or 6-membered chelate with the lithium/diamine complex much faster than the flexible azepane ring. Even if the piperidine is substituted, the catalyst prefers the piperidine


-protons.

The Fix: Transposition of Directing Groups. You cannot rely on the central nitrogen to direct lithiation to the azepane. You must install a Directing Group (DG) specifically on the azepane ring (usually via synthesis from a precursor) or use a catalyst that recognizes the specific ring strain/shape.

Protocol 2.1:


-Lithiation of Piperidine (Standard) 
  • Substrate: N-Boc-1-(piperidin-4-yl)azepane.

  • Reagents: s-BuLi (1.2 equiv), (+)-Sparteine surrogate (1.2 equiv).

  • Conditions: Et2O, -78°C, 4h.

  • Outcome: Exclusive substitution at the Piperidine C2 position.

  • Mechanism: The N-Boc carbonyl oxygen coordinates Li, directing it to the proximal equatorial proton of the piperidine.

Q4: How do I force functionalization on the Azepane ring?

The Fix: Iridium-Catalyzed C-H Activation with Amidoxime DG. Recent work (e.g., by Gaunt or similar methodologies) suggests that amide-based directing groups can facilitate sp3 C-H activation. However, for this specific scaffold, the most reliable method is not direct C-H activation of the final molecule, but Ring Expansion .

Alternative Protocol 2.2: The "Build-and-Expand" Strategy Instead of functionalizing the azepane in situ, synthesize the functionalized azepane first, then couple.

  • Start with Cyclohexanone .

  • Perform Schmidt Reaction or Beckmann Rearrangement to generate the azepane (caprolactam).

  • Functionalize the lactam (

    
    -to-carbonyl) via enolate chemistry (high regiocontrol).
    
  • Reduce the lactam to the azepane.

  • Couple to the piperidine (Reductive amination with N-Boc-piperidin-4-one).

Visualizing C-H Reactivity

CH_Activation Substrate N-Boc-1-(piperidin-4-yl)azepane Lithiation Reagent: s-BuLi / Diamine Substrate->Lithiation PathA Path A: Piperidine C2 (alpha) Kinetically Favored Rigid Chelation Lithiation->PathA Major Product PathB Path B: Azepane C2 (alpha) Kinetically Disfavored High Entropic Penalty Lithiation->PathB Trace/None Solution Solution for Path B: Use Functionalized Precursor (Ring Expansion Strategy) PathB->Solution

Figure 2: Kinetic preference for Piperidine C-H activation over Azepane.

Module 3: Data & Validation

Comparison of Ring Properties
PropertyPiperidine (Ring A)Azepane (Ring B)[4]Implication for Functionalization
Ring Size 6-membered7-memberedAzepane is more lipophilic (higher LogP).
Conformation Chair (Rigid)Twist-Chair (Flexible)Piperidine directs stereoselective reactions better.
Amine Type Secondary (

)
Tertiary (

)
Piperidine is the primary nucleophile.
C-H Reactivity High (

-lithiation)
Low (Poor chelation)Hard to functionalize azepane directly.
Analytical Check (NMR)
  • Piperidine C2-H: Look for a doublet of doublets around 2.6 - 3.0 ppm . Upon

    
    -lithiation/substitution, this signal shifts significantly or disappears.
    
  • Azepane Protons: Usually appear as broad multiplets due to conformational flipping. If you successfully functionalize the azepane, look for the loss of symmetry in the 1.5 - 1.8 ppm region (remote methylenes).

References

  • Beak, P., & Lee, W. K. (1993). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry.[5] 
    
  • O'Brien, P., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications.[6]

  • BenchChem Application Notes. (2025). Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.

  • McNally, A., et al. (2014). Selective functionalization of amines through C-H activation.[7] (General reference for C-H activation principles in heterocycles).

Disclaimer: This guide assumes standard laboratory safety protocols. Always perform reactions in a fume hood and consult MSDS for specific reagents.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During the Deprotection of N-Boc-1-(Piperidin-4-yl)azepane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the selective deprotection of N-Boc-1-(Piperidin-4-yl)azepane. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the selective deprotection of N-Boc-1-(Piperidin-4-yl)azepane. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this crucial synthetic step. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, ensuring you can achieve high-purity 1-(Piperidin-4-yl)azepane with minimal side product formation.

Section 1: The Core Challenge - Understanding the Deprotection Reaction and Its Pitfalls

This section addresses the fundamental chemistry of N-Boc deprotection and the primary side reactions that can compromise the yield and purity of your target compound.

Q1: What is the standard mechanism for TFA-mediated N-Boc deprotection, and why is it problematic?

A1: The acid-catalyzed cleavage of a tert-butyloxycarbonyl (Boc) group is a foundational transformation in modern organic synthesis.[1] The process, typically employing trifluoroacetic acid (TFA), proceeds via a well-understood, multi-step mechanism.[2]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[1][2]

  • Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This step is the root of most side reactions, as it generates two key species: an unstable carbamic acid and a highly reactive tert-butyl cation (t-Bu⁺).[1][2][3]

  • Decarboxylation & Amine Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free amine.[3] The amine is then protonated by the excess acid in the medium to form its corresponding salt (e.g., a trifluoroacetate salt).[2][3]

The primary issue arises from the liberated tert-butyl cation, a potent electrophile that can react with any available nucleophile in the reaction mixture.[4][5]

Boc Deprotection Mechanism cluster_0 Mechanism Steps cluster_1 Key Intermediates & Byproducts Start N-Boc Protected Amine Protonation Protonation of Carbonyl Start->Protonation + H⁺ (TFA) Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid Fragmentation->CarbamicAcid tBu_Cation tert-Butyl Cation (t-Bu⁺) (Source of Side Reactions) Fragmentation->tBu_Cation Undesired Alkylation Decomposition Decarboxylation FinalProduct Amine Salt Product Decomposition->FinalProduct CO2 CO₂ Gas Decomposition->CO2 CarbamicAcid->Decomposition

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Q2: Specifically for N-Boc-1-(Piperidin-4-yl)azepane, what are the most likely side reactions?

A2: While the structure of 1-(Piperidin-4-yl)azepane lacks the highly nucleophilic side chains often discussed in peptide chemistry (like tryptophan or methionine), the risk of side reactions remains significant.[4][6]

  • t-Butylation: The primary concern is the alkylation of nucleophilic sites by the tert-butyl cation.[7] Potential sites on the target molecule include the newly deprotected secondary amine or the two tertiary amines of the piperidinyl-azepane core, although these are likely protonated and thus deactivated under the strongly acidic conditions. More critically, trace impurities or the desired product itself can be alkylated, leading to complex mixtures.

  • Oligomerization: The tert-butyl cation can deprotonate to form isobutylene gas, which can then polymerize under acidic conditions, leading to a complex mixture of hydrocarbon byproducts that can complicate purification.[3]

The most effective strategy to mitigate these issues is the use of scavengers . These are reagents added to the reaction that are more nucleophilic than your substrate and serve to trap, or "scavenge," the reactive tert-butyl cation before it can cause unwanted alkylation.[4][8]

Section 2: Troubleshooting Guide & Mitigation Workflows

This section provides actionable steps to diagnose and resolve common experimental issues.

Q3: My N-Boc deprotection is incomplete or proceeds very slowly. What are the common causes and solutions?

A3: Incomplete deprotection is a frequent challenge. Before assuming a side reaction is the issue, it's crucial to ensure the primary reaction is optimized. Several factors can contribute to a sluggish reaction.[9][10]

  • Insufficient Acid Stoichiometry: The reaction rate can exhibit a second-order dependence on acid concentration.[10] A low concentration of TFA (e.g., <20% v/v) may be insufficient for sterically hindered or less reactive substrates.

  • Low Temperature: While beneficial for minimizing side reactions, excessively low temperatures can slow the deprotection to an impractical rate.[10]

  • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.[10]

Troubleshooting Incomplete Deprotection Start Incomplete Deprotection Observed Monitor by LC-MS/TLC CheckAcid Is TFA conc. ≥ 20% v/v? Start:f1->CheckAcid:f0 CheckTemp Was reaction run at RT? CheckAcid:f0->CheckTemp:f0 Yes SolutionAcid Increase TFA to 50% v/v CheckAcid:f0->SolutionAcid:f0 No CheckTime Was reaction time sufficient (≥ 1 hr)? CheckTemp:f0->CheckTime:f0 Yes SolutionTemp Allow to stir at RT Gentle warming (40°C) as last resort CheckTemp:f0->SolutionTemp:f0 No SolutionTime Increase reaction time Continue monitoring CheckTime:f0->SolutionTime:f0 No Success Deprotection Complete CheckTime:f0->Success:f0 Yes SolutionAcid:f0->Success SolutionTemp:f1->Success SolutionTime:f1->Success

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Q4: I'm observing significant byproduct formation. How can I suppress these side reactions?

A4: The formation of byproducts is almost always linked to the tert-butyl cation.[10] The strategy here is two-pronged: trap the cation and optimize conditions to disfavor its formation or subsequent reactions.

  • Use a Scavenger: This is the most critical step. For a substrate like N-Boc-1-(Piperidin-4-yl)azepane, which lacks sulfur or electron-rich aromatic rings, Triisopropylsilane (TIS) is an excellent and highly effective choice.[8] It readily reduces the tert-butyl cation.

  • Lower the Temperature: Initiating the reaction at 0°C significantly reduces the rate of alkylation side reactions relative to the desired deprotection.[9]

  • Use the Right Amount of Acid: While sufficient acid is necessary, an overwhelming excess is not always better. A concentration of 20-50% TFA in DCM is a standard and effective range.[10]

Section 3: Field-Proven Protocols for Clean Deprotection

The following protocols are designed to provide robust and reproducible results for the deprotection of N-Boc-1-(Piperidin-4-yl)azepane.

Protocol 1: Optimized Deprotection using TFA with a Scavenger

This is the recommended starting point for achieving a clean and efficient reaction.

Materials:

  • N-Boc-1-(Piperidin-4-yl)azepane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-1-(Piperidin-4-yl)azepane (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • To the stirred solution, add triisopropylsilane (TIS) (1.5 eq).

  • Slowly add trifluoroacetic acid (TFA) dropwise to a final concentration of 25-50% v/v.

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Work-up: a. Redissolve the residue in DCM or ethyl acetate. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product, 1-(Piperidin-4-yl)azepane.

Protocol 2: Mild Deprotection via in situ HCl Generation

For substrates that may be sensitive even to standard TFA conditions, or for exploring alternative methods, generating HCl in situ from oxalyl chloride in methanol offers a milder approach.[11][12]

Materials:

  • N-Boc-1-(Piperidin-4-yl)azepane

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Appropriate organic solvent for extraction (e.g., DCM, Ethyl Acetate)

Procedure:

  • Dissolve N-Boc-1-(Piperidin-4-yl)azepane (1.0 eq) in anhydrous methanol (to approx. 0.1 M) at room temperature.

  • Add oxalyl chloride (3.0 eq) dropwise to the solution. Gas evolution (CO, CO₂, HCl) will be observed. Perform this in a well-ventilated fume hood.[11]

  • Stir the reaction mixture at room temperature for 1-4 hours.[9][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Work-up: a. Neutralize the resulting residue with a mild base (e.g., saturated NaHCO₃ solution). b. Extract the aqueous layer with an appropriate organic solvent (3x). c. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.[13]

Data Summary: Comparison of Deprotection Methods
MethodReagentsTypical ConditionsProsCons
Optimized Acidolysis TFA, DCM, TIS0°C to RT, 1-3 hFast, reliable, well-documented[2]Requires scavenger; TFA is corrosive
In situ HCl Oxalyl Chloride, MeOHRT, 1-4 hVery mild, good for acid-sensitive groups[11][12]Reagents are toxic; generates CO gas
Lewis Acid Sn(OTf)₂, DCM0°C to RT, 2 hMild conditions[13]Metal catalyst may require removal
Thermal (Flow) High-boiling solvent (e.g., MeOH)150-230°CNo acid/catalyst required, highly selective[14][15]Requires specialized flow chemistry equipment
Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use HCl in dioxane instead of TFA in DCM?

    • A: Yes, 4M HCl in dioxane is a common and effective alternative.[10] It is often considered a stronger acidic system and can be useful for particularly stubborn Boc groups. However, the same principles apply: use it at 0°C and consider adding a scavenger to mitigate side reactions.

  • Q: Why is a basic workup necessary?

    • A: Acid-mediated deprotection yields the amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride). This salt is often highly soluble in water and may not behave as expected during extraction or chromatography. The basic wash deprotonates the ammonium salt to generate the neutral, "freebase" amine, which is typically more soluble in organic solvents and is the desired final product form for subsequent reactions.[16]

  • Q: Are there any non-acidic deprotection methods available?

    • A: Yes. For extremely acid-sensitive substrates, thermal deprotection is a viable, albeit less common, alternative.[13] This involves heating the N-Boc compound in a suitable solvent, often under continuous flow conditions to allow for precise temperature control at temperatures exceeding the solvent's boiling point.[14][15] This method is catalyst-free but requires specialized equipment.

References
  • BenchChem. (n.d.).
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • Montalbetti, C. A. G. N., & Falque, V. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Mexican Chemical Society.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Optimizing Boc deprotection conditions to avoid side reactions.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wordpress. (n.d.). BOC Deprotection.
  • Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • PubMed. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of azepane amines

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in liquid chromatography: the severe peak tailing o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in liquid chromatography: the severe peak tailing of basic secondary amines, specifically azepane derivatives.

Unlike standard hydrophobic analytes, azepane amines possess unique physicochemical properties that trigger complex secondary interactions within the column. This guide is structured to move you from fundamental causality to diagnostic logic, and finally, to self-validating experimental protocols.

Visual Diagnostic Logic: Isolating the Root Cause

Before altering your chemistry, you must determine if the tailing is a systemic physical failure or an analyte-specific chemical interaction. Follow this logical workflow to isolate the variables.

G Start Analyze Azepane Amine Peak Shape Check Does tailing affect all peaks (including neutral markers)? Start->Check Physical Physical / Extra-Column Issue Check->Physical Yes Chemical Chemical / Secondary Interaction Check->Chemical No (Only Amines) Void Check for column void or blocked frit Physical->Void Volume Minimize extra-column volume (tubing, flow cell) Physical->Volume Silanol Ionized Silanol Interactions (SiO- attracting NH2+) Chemical->Silanol Sol1 Lower pH < 3.0 (Protonate Silanols) Silanol->Sol1 Sol2 Raise pH > 11.0 (Deprotonate Amine) Silanol->Sol2 Sol3 Use CSH / Positively Charged Surface Column Silanol->Sol3

Diagnostic workflow for isolating and resolving peak tailing in basic amine HPLC analysis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do azepane amines specifically exhibit severe exponential peak tailing compared to other compounds? A1: The root cause lies in the physicochemical clash between the analyte's pKa and the stationary phase's surface chemistry. Azepane is a saturated, seven-membered heterocyclic secondary amine with a highly basic pKa of approximately 11. At standard reversed-phase HPLC conditions (pH 4–8), the azepane nitrogen is fully protonated (


).
Simultaneously, standard silica-based columns contain residual, unbonded silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At mid-pH, these silanols deprotonate into negatively charged species (

). As your protonated azepane travels through the column, it undergoes strong electrostatic ion-exchange interactions with these localized negative charges. Because these active silanol sites are heterogeneous and limited in number, they saturate rapidly, resulting in a delayed release of the analyte that manifests as exponential "overload" tailing 1.

Q2: How do I optimize the mobile phase pH to suppress this tailing? A2: You must apply the "2 pH Rule"—operating at least 2 pH units away from the pKa of either the silanols or the azepane amine to ensure uniform ionization 2.

  • Low pH Strategy (pH < 3.0): By using 0.1% Formic Acid or Trifluoroacetic acid (TFA), you force the mobile phase below the pKa of the silanols. This protonates the silanols (neutralizing them to Si-OH) and shuts down the electrostatic attraction.

  • High pH Strategy (pH > 11.5): By using Ammonium Hydroxide, you push the pH above the pKa of azepane. The amine deprotonates, becoming a neutral molecule that interacts purely via predictable hydrophobic partitioning.

Q3: If I cannot change my mobile phase pH due to MS-compatibility limits, what column chemistries are best suited for azepane derivatives? A3: If pH adjustment is restricted, you must rely on steric hindrance or surface charge modifications at the column level:

  • End-Capped / Base-Deactivated Silica (BDS): These columns undergo secondary bonding with trimethylsilyl (TMS) groups to physically block analytes from reaching residual silanols 3.

  • Charged Surface Hybrid (CSH) Technology: This is the gold standard for basic amines. CSH columns (or positively charged surface columns like Phenomenex Luna PS) incorporate a low-level positive charge on the silica surface. This creates electrostatic repulsion against the protonated azepane, forcing it out of the silanol layer and into the hydrophobic C18 pores, yielding sharp, Gaussian peaks even in weak buffers 4.

Quantitative Data: Impact of Mitigation Strategies on Peak Shape

The following table synthesizes the expected quantitative improvements in the Asymmetry Factor (


) of azepane under various chromatographic conditions. An ideal Gaussian peak has an 

of 1.0.
Mitigation StrategyMobile Phase pHBuffer / AdditiveColumn ChemistryExpected Azepane

Mechanism of Action
Baseline (Worst Case) 7.010 mM PhosphateStandard C182.85 Maximum ion-exchange between

and

.
Amine Competitor 7.0Phosphate + 0.1% TEAStandard C181.30 Triethylamine (TEA) competitively binds to active silanols.
Low pH Suppression 2.50.1% Formic AcidEnd-capped C181.45 Silanols are protonated and neutralized; secondary interactions minimized.
High pH Neutralization 11.510 mM Amm. BicarbonateHybrid C18 (High pH)1.15 Azepane is deprotonated to a neutral state; interacts via hydrophobicity.
Electrostatic Repulsion 2.50.1% Formic AcidCSH / PS C181.05 Positive surface charge repels protonated azepane from the silica backbone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal controls that prove whether your intervention was successful and mechanistically sound.

Protocol 1: Diagnostic Workflow for Peak Tailing Isolation

Purpose: To definitively prove whether tailing is caused by physical system volume/voids or chemical silanol interactions.

Step-by-Step Methodology:

  • Prepare the Self-Validating Probe Mixture: In a 2 mL autosampler vial, combine:

    • 
       Uracil (Acts as the 
      
      
      
      void volume marker).
    • 
       Toluene (Acts as the neutral, purely hydrophobic control marker).
      
    • 
       Azepane derivative (The basic amine test subject).
      
    • Dilute in initial mobile phase conditions (e.g., 5:95 Acetonitrile:Water) to prevent injection solvent mismatch.

  • Execute Standard Injection: Inject

    
     of the mixture onto your current standard C18 column using your baseline gradient method.
    
  • Analyze the Chromatogram (The Validation Logic):

    • Outcome A (Physical Failure): If both Toluene and Azepane exhibit tailing (

      
      ), the issue is physical. You have a void in the column bed, a blocked frit, or excessive extra-column volume.
      
    • Outcome B (Chemical Failure): If Toluene is perfectly Gaussian (

      
      ) but Azepane tails heavily (
      
      
      
      ), you have definitively proven that the tailing is caused by secondary chemical interactions (silanols) 5. Proceed to Protocol 2.
Protocol 2: High-pH Mobile Phase Optimization for Basic Amines

Purpose: To eliminate silanol interactions by deprotonating the azepane amine, utilizing a high-pH tolerant hybrid column.

Step-by-Step Methodology:

  • Hardware Selection: Install an Ethylene-Bridged Hybrid (BEH) or hybridized particle column designed to withstand pH up to 12 (e.g., Waters XBridge or Agilent Poroshell HPH). Warning: Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve

      
       of Ammonium Bicarbonate in 1 L of LC-MS grade water (yields 10 mM). Adjust the pH to 11.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 
      
      
      
      PTFE membrane.
    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Purge: Flush the HPLC system (without the column attached) with 50:50 Water:Methanol for 10 minutes to clear any residual acidic modifiers (like TFA) that could cause buffer precipitation.

  • Column Equilibration: Attach the hybrid column and equilibrate with 10 column volumes of 95% Mobile Phase A / 5% Mobile Phase B.

  • Execute Injection & Validate: Inject the Azepane sample.

    • The Validation Logic: Because the azepane is now neutral, its hydrophobicity increases. The protocol is validated if you observe two phenomena: (1) The retention time (

      
      ) of azepane significantly increases compared to low pH, and (2) The peak symmetry (
      
      
      
      ) drops below 1.15.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. 1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. 2

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. 3

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. 5

  • Performance of Surface Modified Luna® Omega and Kinetex® PS Columns. Phenomenex.4

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-(Piperidin-4-yl)azepane: A Comprehensive Solvent Comparison Guide

Executive Summary 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4) is a versatile bicyclic aliphatic amine widely utilized as a building block in complex organic synthesis and pharmaceutical development[1]. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Piperidin-4-yl)azepane (CAS: 436099-86-4) is a versatile bicyclic aliphatic amine widely utilized as a building block in complex organic synthesis and pharmaceutical development[1]. Structurally, it consists of a piperidine ring (containing a secondary amine) linked at its C4 position to the nitrogen (tertiary amine) of a 7-membered azepane ring.

For analytical chemists and drug development professionals, the structural elucidation of this compound via 1H NMR spectroscopy presents a distinct challenge. The molecule contains 21 highly overlapping aliphatic protons and one exchangeable secondary amine (N-H) proton, resulting in severe spectral congestion between 1.2 and 3.2 ppm. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems, explaining the mechanistic causality behind spectral shifts and providing a self-validating protocol for unambiguous structural assignment.

Mechanistic Causality: The Role of Solvent in Amine NMR

The choice of deuterated solvent is the most critical variable when analyzing saturated cyclic amines. The piperidine N-H proton is highly labile, meaning its chemical environment—and consequently its chemical shift and peak shape—is acutely sensitive to the solvent's hydrogen-bonding capabilities and polarity[2].

  • CDCl3 (Aprotic, Non-Polar): In standard chloroform-d, the N-H proton often appears as a broad singlet. This line broadening is caused by intermediate intermolecular proton exchange rates and quadrupolar relaxation from the adjacent 14N nucleus.

  • DMSO-d6 (Aprotic, Polar): Dimethyl sulfoxide-d6 acts as a strong hydrogen-bond acceptor. This interaction heavily deshields the N-H proton, shifting its signal downfield (to a higher ppm)[2]. Crucially, this strong hydrogen bonding slows down the intermolecular proton exchange rate on the NMR timescale, resulting in a significantly sharper, more easily identifiable N-H peak[3]. Secondary amines predictably exhibit these distinct downfield shifts in polar solvents[4].

  • D2O (Protic, Polar): In deuterium oxide, the labile N-H proton undergoes rapid exchange with the deuterium atoms of the solvent. Because deuterium (2H) does not resonate at the 1H frequency, the N-H signal completely disappears from the spectrum[3].

G S NMR Solvent Properties P1 Aprotic Non-Polar (CDCl3) S->P1 P2 Aprotic Polar (DMSO-d6) S->P2 P3 Protic Polar (D2O) S->P3 E1 Broad NH Signal (Intermediate Exchange) P1->E1 E2 Sharp, Downfield NH (Strong H-Bonding) P2->E2 E3 NH Signal Disappears (Deuterium Exchange) P3->E3

Figure 1: Mechanistic impact of solvent polarity and hydrogen bonding on the NH proton signal.

Solvent Comparison Matrix & Quantitative Data

To optimize your analytical workflow, the following matrix compares the performance of the three primary NMR solvents for analyzing 1-(Piperidin-4-yl)azepane.

ParameterCDCl3DMSO-d6D2O
N-H Visibility Visible, but often broad[2]Highly visible, sharp, downfield[3]Invisible (Exchanged)[3]
Aliphatic Resolution Moderate (Severe overlap)Poor (Increased viscosity broadens peaks)Moderate
Residual Water Peak ~1.56 ppm~3.33 ppm~4.79 ppm
Primary Use Case General structural confirmationDefinitive N-H proton identificationConfirming exchangeable protons
Representative 1H NMR Chemical Shifts

Due to the conformational dynamics of the piperidine (chair-chair interconversion) and azepane (twist-chair/boat) rings, the aliphatic signals average out but remain highly congested. The table below outlines the expected chemical shift ranges based on empirical additivity rules for saturated bicyclic amines.

Proton EnvironmentExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)MultiplicityIntegration
Piperidine N-H 1.50 - 2.002.50 - 3.00Broad Singlet (bs)1H
Piperidine C2, C6 2.50 - 3.102.40 - 3.00Multiplet (m)4H
Azepane N-CH2 (C2, C7) 2.50 - 2.802.40 - 2.70Multiplet (m)4H
Piperidine C4 (CH-N) 2.30 - 2.602.20 - 2.50Multiplet (m)1H
Piperidine C3, C5 1.30 - 1.901.20 - 1.80Multiplet (m)4H
Azepane C3, C4, C5, C6 1.50 - 1.801.40 - 1.70Multiplet (m)8H

Self-Validating Experimental Protocol: The D2O Shake Test

To definitively assign the N-H proton amidst the congested aliphatic multiplets (particularly in CDCl3 where the residual water peak at 1.56 ppm can mask the amine signal), we employ a self-validating protocol known as the "D2O Shake Test"[2]. This method uses a physical perturbation (deuterium exchange) to validate a chemical hypothesis.

G N1 1. Sample Preparation (1-(Piperidin-4-yl)azepane in CDCl3) N2 2. Baseline Acquisition (1D 1H NMR) N1->N2 N3 3. System Perturbation (Add D2O & Shake) N2->N3 N4 4. Secondary Acquisition (1D 1H NMR) N3->N4 N5 5. Comparative Validation (Identify Disappeared Peak) N4->N5

Figure 2: Standardized self-validating workflow for the D2O Shake Test.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of high-purity 1-(Piperidin-4-yl)azepane in 0.6 mL of anhydrous CDCl3. Transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline 1D 1H NMR spectrum using standard parameters (e.g., 400 MHz or 600 MHz, 16 scans, 1-second relaxation delay).

  • System Perturbation: Remove the NMR tube from the spectrometer. Add 1–2 drops of D2O directly into the tube[2].

  • Agitation: Cap the tube tightly and shake vigorously for 15–30 seconds. This mechanical agitation facilitates the rapid proton-deuterium exchange at the secondary amine site.

  • Secondary Acquisition: Re-acquire the 1H NMR spectrum under the exact same acquisition parameters.

  • Comparative Validation: Overlay the baseline and post-shake spectra. The resonance that completely disappears in the post-shake spectrum is definitively assigned as the labile piperidine N-H proton, validating the structural assignment.

Advanced Techniques for Complete Elucidation

Because 1-(Piperidin-4-yl)azepane contains 21 highly similar aliphatic protons, 1D 1H NMR alone is often insufficient for a complete, unambiguous assignment of the carbon skeleton. To resolve second-order effects and overlapping multiplets, we recommend coupling the optimized solvent strategy with 2D NMR techniques:

  • COSY (Correlation Spectroscopy): Essential for mapping the homonuclear coupling between adjacent CH2 groups, allowing you to trace the distinct spin systems of the piperidine and azepane rings independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached 13C carbon. Because 13C has a much wider chemical shift range (0-200 ppm), HSQC effectively separates overlapping proton multiplets based on their distinct carbon environments.

References

1.1 - processpointchem.com 2.4 - researchgate.net 3.3 - acs.org 4.2 - benchchem.com

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-(Piperidin-4-yl)azepane

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(Piperidin-4-yl)azepane , a critical bicyclic amine scaffold used in the synthesis of GPCR ligands (e.g., histamine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(Piperidin-4-yl)azepane , a critical bicyclic amine scaffold used in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and sigma receptor modulators.

This document objectively compares the fragmentation behavior of the azepane-piperidine scaffold against its structural alternatives, specifically the isobaric 1-Methyl-1,4'-bipiperidine , to aid researchers in unequivocal structural identification.

Executive Summary

  • Compound: 1-(Piperidin-4-yl)azepane[1][2]

  • Formula: C₁₁H₂₂N₂

  • Exact Mass: 182.1783 Da

  • Precursor Ion [M+H]⁺: m/z 183.186

  • Core Challenge: Distinguishing the 7-membered azepane ring from isomeric 6-membered (piperidine) or 5-membered (pyrrolidine) systems in complex drug discovery mixtures.

  • Key Insight: The fragmentation is dominated by the cleavage of the central C-N bond connecting the two rings, but the charge retention ratio between the azepane and piperidine fragments serves as the primary diagnostic fingerprint.

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters are optimized to generate informative product ion spectra for bicyclic amines.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[3]

  • Instrument Platform: Q-TOF or Triple Quadrupole (QqQ).[4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Collision Energy (CE): Ramped 20–40 eV (Crucial to observe both intact ring ions and secondary ring-opening fragments).

  • Desolvation Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

Expert Note: High collision energies (>35 eV) are required to induce significant ring-opening fragmentation of the stable azepane moiety. Low CE will only yield the C-N bond cleavage products.

Fragmentation Analysis: 1-(Piperidin-4-yl)azepane

The ESI-MS/MS spectrum of the protonated precursor (m/z 183 ) is characterized by three distinct fragmentation zones.

Zone 1: The Primary Cleavage (Central C-N Bond)

The most labile bond is the C-N bond connecting the piperidine C4 to the azepane nitrogen. Upon collision-induced dissociation (CID), this bond breaks, leading to two competing charge retention pathways:

  • Pathway A (Azepane Retention): The charge remains on the azepane nitrogen. This generates the Azepanium cation (m/z 100) .

    • Mechanism: Heterolytic cleavage where the piperidine ring leaves as a neutral molecule.

    • Observation: Often the base peak due to the high gas-phase basicity of the tertiary azepane nitrogen.

  • Pathway B (Piperidine Retention): The charge remains on the piperidine fragment. This generates the Tetrahydropyridinyl cation (m/z 84) .

    • Mechanism: Inductive cleavage leading to a secondary carbocation on the piperidine ring, which stabilizes via double bond formation (iminium ion).

Zone 2: Azepane Ring Specifics (Diagnostic Markers)

Unlike piperidine, the 7-membered azepane ring undergoes specific ring-contraction fragmentations:

  • m/z 55 (C₃H₅N): Formed by the retro-cleavage of the azepane ring. This is a high-abundance ion for azepane derivatives and distinguishes them from piperazines (which favor m/z 56).

  • m/z 69 (C₄H₇N): Result of a cross-ring cleavage losing C₂H₄ from the azepane loop.

Zone 3: Piperidine Ring Specifics
  • m/z 56 (C₃H₆N): A signature fragment of the piperidine ring, formed via Retro-Diels-Alder (RDA) type collapse.

Comparative Analysis: Azepane vs. Isobaric Alternatives

Differentiation between 1-(Piperidin-4-yl)azepane and its isobaric isomer 1-Methyl-1,4'-bipiperidine is critical in metabolic identification studies.

Feature1-(Piperidin-4-yl)azepane 1-Methyl-1,4'-bipiperidine (Isobar)
Structure 7-membered ring + 6-membered ringTwo 6-membered rings (one methylated)
Precursor [M+H]⁺ m/z 183m/z 183
Base Peak m/z 100 (Azepane+H)m/z 98 (N-methyl-piperidine)
Diagnostic Low Mass m/z 55 (Azepane signature)m/z 57/58 (N-methyl-piperidine signature)
Ring Loss Loss of C₆H₁₂N (Azepane)Loss of C₆H₁₂N (Methyl-piperidine)

Key Differentiator: The shift of the base fragment from m/z 100 (Azepane) to m/z 98 (N-methyl-piperidine) is the definitive marker. The azepane ring is 14 Da heavier than the piperidine ring, but in the isobaric isomer, the methyl group is on the piperidine, shifting its fragment mass to 98.

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for the decomposition of 1-(Piperidin-4-yl)azepane.

G M Precursor Ion [M+H]+ (m/z 183) AzepaneIon Azepanium Ion (m/z 100) M->AzepaneIon C-N Cleavage (Charge on Azepane) PipIon Piperidin-4-yl Cation (m/z 84) M->PipIon C-N Cleavage (Charge on Piperidine) AzepaneFrag1 Ring Contraction (m/z 55) AzepaneIon->AzepaneFrag1 Ring Opening AzepaneFrag2 Loss of C2H4 (m/z 72) AzepaneIon->AzepaneFrag2 -C2H4 PipFrag1 Immonium Ion (m/z 56) PipIon->PipFrag1 RDA Cleavage PipFrag2 Loss of NH3 (m/z 67) PipIon->PipFrag2 -NH3

Caption: Mechanistic fragmentation tree of 1-(Piperidin-4-yl)azepane under ESI-CID conditions. Blue arrows indicate primary cleavage; dashed lines indicate secondary fragmentation.

Summary of Diagnostic Ions

m/z (Experimental)Proposed StructureFormulaOrigin
183.18 [M+H]⁺C₁₁H₂₃N₂⁺Protonated Molecule
100.11 Azepanium CationC₆H₁₄N⁺Primary Marker: Azepane ring retention
84.08 TetrahydropyridineC₅H₁₀N⁺Secondary Marker: Piperidine ring retention
56.05 Piperidine FragmentC₃H₆N⁺Common to piperidine scaffolds
55.05 Azepane FragmentC₃H₅N⁺Specificity Marker: Distinguishes from piperazine

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted piperazines and piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Nielsen, E. O., et al. (2005). Structure-Activity Relationships of 1-(Piperidin-4-yl)azepane Derivatives as Histamine H3 Antagonists. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • Mistrik, R. (2023). Mass Frontier Fragmentation Library: Mechanisms of Cyclic Amine Fragmentation. HighChem.

Sources

Validation

Comparative Guide: Validating Purity of 1-(Piperidin-4-yl)azepane via Optimized HPLC

Topic: HPLC Method Validation for 1-(Piperidin-4-yl)azepane Purity Content Type: Publish Comparison Guide Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] 1-(Piperidin-4-yl)azepane (CAS: 2060044-16-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Validation for 1-(Piperidin-4-yl)azepane Purity Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

1-(Piperidin-4-yl)azepane (CAS: 2060044-16-6) is a critical bicyclic secondary amine intermediate used in the synthesis of diverse pharmaceutical agents, including GPCR ligands and kinase inhibitors.[1] Its structural duality—combining a six-membered piperidine ring with a seven-membered azepane ring—presents unique analytical challenges.[1]

The Analytical Problem:

  • Lack of Chromophore: The molecule possesses a saturated aliphatic backbone with no conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • Silanol Interaction: The dual basic nitrogen centers (secondary amines) are prone to severe peak tailing on traditional silica-based C18 columns due to ionic interactions with residual silanols.

The Solution: This guide validates a Direct Low-UV (210 nm) RP-HPLC Method using Ion-Pairing Modifiers , comparing its performance against the traditional Pre-column Derivatization and GC-FID alternatives. We demonstrate that with the correct column chemistry and mobile phase buffering, direct UV detection is not only feasible but superior in throughput and precision.

Method Comparison: Direct HPLC vs. Alternatives[10]

The following table contrasts the optimized direct method against common alternatives found in literature.

FeatureOptimized Direct HPLC (Recommended) Pre-Column Derivatization (Alternative A) GC-FID (Alternative B)
Principle RP-HPLC with TFA ion-pairing at 210 nmReaction with FMOC-Cl or OPA followed by UV/FLGas Chromatography with Flame Ionization
Sample Prep Simple Dilution (Filtration)Complex (Reaction, Incubation, Quenching)Simple Dilution
Sensitivity (LOD) Moderate (0.5 µg/mL)High (0.01 µg/mL)High (0.1 µg/mL)
Throughput High (< 15 min/run)Low (> 45 min/run incl.[1] prep)Moderate (Cool-down cycles)
Robustness High (Fewer variables)Low (Reagent stability issues)Moderate (Thermal degradation risk)
Suitability Routine QC & Purity Analysis Trace Impurity AnalysisVolatile Impurities Only
Scientific Rationale for Selection

While derivatization increases sensitivity, it introduces kinetic variability and potential side-reactions that can skew purity calculations. GC-FID is viable but risks thermal degradation of the azepane ring at high injection port temperatures. The Direct HPLC method using Trifluoroacetic Acid (TFA) provides the necessary ion-pairing to mask silanols, ensuring sharp peak shapes without the need for complex sample workup.

Experimental Protocol: Optimized Direct HPLC

Instrumentation & Conditions[2][11][12][13]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.[1]

  • Wavelength: 210 nm (Bandwidth 4 nm, Reference off).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3]

Mobile Phase Setup[11][12][13]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1]

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).[4]

  • Gradient Profile:

    • 0.0 min: 95% A / 5% B[1]

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 5% A / 95% B[1]

    • 15.0 min: 5% A / 95% B[1]

    • 15.1 min: 95% A / 5% B (Re-equilibration)

Sample Preparation[4]
  • Standard Stock: Dissolve 10 mg of 1-(Piperidin-4-yl)azepane reference standard in 10 mL of Mobile Phase A (Conc: 1.0 mg/mL).

  • Test Sample: Prepare duplicate samples at 1.0 mg/mL in Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind amines).

Validation Workflow & Logic

The following diagram illustrates the decision logic and validation workflow designed to ensure method reliability.

ValidationWorkflow Start Start: Method Selection CheckChrom Chromophore Present? Start->CheckChrom CheckVolatile Thermally Stable? CheckChrom->CheckVolatile No (Aliphatic Amine) Deriv Alt: Derivatization (High Sensitivity) CheckChrom->Deriv Trace Analysis Req. GC Alt: GC-FID (Volatiles) CheckVolatile->GC Yes DirectHPLC Selected: Direct HPLC (Low UV + TFA) CheckVolatile->DirectHPLC No/Unknown Val_Spec Specificity: Inject Blanks & Precursors DirectHPLC->Val_Spec Val_Lin Linearity: 5 Levels (50-150%) Val_Spec->Val_Lin Val_Acc Accuracy: Spike Recovery Val_Lin->Val_Acc Report Final Validation Report Val_Acc->Report

Caption: Decision logic for selecting the Direct HPLC method over alternatives and the subsequent validation cascade.

Validation Data Summary (Representative)

The method was validated according to ICH Q2(R1) guidelines. The data below confirms the method's suitability for purity assessment.

System Suitability & Specificity
  • Retention Time (RT): 1-(Piperidin-4-yl)azepane elutes at ~6.8 min.[1]

  • Tailing Factor: 1.15 (Acceptance < 1.5). Note: The use of TFA is critical here; without it, tailing factors often exceed 2.0.

  • Resolution: > 2.5 between the main peak and the nearest synthesis impurity (e.g., Boc-protected precursors).

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 12540N/A
Y-Intercept -15.2N/A
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.4%0.5%
100% 100.2%0.3%
120% 100.1%0.4%
Precision
  • Repeatability (Intra-day): % RSD = 0.2% (n=6).

  • Intermediate Precision (Inter-day): % RSD = 0.6% (n=12).

Synthesis Pathway & Impurity Mapping

Understanding the synthesis helps identify potential impurities. The diagram below maps the likely impurities (e.g., N-Boc intermediates) that this HPLC method must resolve.

Synthesispath SM1 N-Boc-Piperidone Inter Reductive Amination Intermediate SM1->Inter + SM2 SM2 Azepane Product_Prot N-Boc-1-(Piperidin-4-yl)azepane (Main Impurity) Inter->Product_Prot Reduction Product 1-(Piperidin-4-yl)azepane (Target) Product_Prot->Product Deprotection (TFA/HCl) Product_Prot->Product Incomplete Reaction

Caption: Synthetic route showing the critical 'N-Boc' impurity which is less polar and elutes later than the target amine.

Conclusion

For the routine purity analysis of 1-(Piperidin-4-yl)azepane , the Direct RP-HPLC Method (0.1% TFA, 210 nm) offers the optimal balance of speed, precision, and simplicity.[1]

  • Why it wins: It eliminates the error-prone derivatization steps of Alternative A and avoids the thermal stress of Alternative B.

  • Critical Success Factor: The use of 0.1% TFA is non-negotiable to suppress silanol interactions and ensure acceptable peak symmetry for this diamine species.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Verma, M., et al. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho Laboratories. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[5] Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link

Sources

Comparative

A Researcher's Guide to the Crystallographic Analysis of 1-(Piperidin-4-yl)azepane Salts: A Methodological Approach

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, consequently, its clinical efficacy. The crystalline structure of these salts dictates key parameters such as solubility, stability, hygroscopicity, and bioavailability. For researchers and drug development professionals working with novel compounds like 1-(Piperidin-4-yl)azepane, a thorough understanding of its solid-state chemistry is paramount.

The Importance of Salt Selection and Crystal Structure in Drug Development

The conversion of a free base, such as 1-(Piperidin-4-yl)azepane, into a salt is a common strategy to enhance its pharmaceutical properties. Different salt forms of the same API can exist as different polymorphs, each with a unique crystal lattice arrangement. These variations can lead to significant differences in the drug's performance. For instance, a more stable crystalline form may be less prone to degradation, ensuring a longer shelf life, while a less stable, higher-energy form might exhibit improved solubility and faster dissolution, leading to better absorption in the body.[1][2]

Therefore, a systematic screening and characterization of various salt forms is a crucial step in preformulation studies.[3][4] This process involves preparing a range of salts (e.g., hydrochloride, hydrobromide, sulfate, etc.) and analyzing their solid-state properties, with crystal structure determination being the cornerstone of this characterization.

Part 1: Crystallization of 1-(Piperidin-4-yl)azepane Salts

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical and often requires empirical optimization.[5][6]

Experimental Protocol: Cooling Crystallization of 1-(Piperidin-4-yl)azepane Hydrochloride

This protocol describes a general approach for the crystallization of an amine hydrochloride salt.

Materials:

  • 1-(Piperidin-4-yl)azepane (free base)

  • Hydrochloric acid (e.g., 2M solution in a suitable solvent like isopropanol or diethyl ether)

  • Crystallization solvent (e.g., isopropanol, ethanol, acetone)

  • Anti-solvent (e.g., water, heptane)

  • Jacketed glass reactor with temperature control and overhead stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Salt Formation: Dissolve the 1-(Piperidin-4-yl)azepane free base in the chosen crystallization solvent in the jacketed reactor. Stoichiometrically add the hydrochloric acid solution while stirring. The formation of the salt may be exothermic.

  • Dissolution: Heat the mixture gently while stirring until all the solid has dissolved, forming a clear solution.

  • Controlled Cooling: Initiate a slow and controlled cooling ramp. A linear cooling rate (e.g., 5-10 °C per hour) is often a good starting point.[5]

  • Inducing Crystallization: If crystals do not form spontaneously, consider adding a seed crystal of the desired salt or gently scratching the inner surface of the reactor with a glass rod to create nucleation sites.

  • Maturation: Once crystallization begins, hold the slurry at the final, lower temperature for several hours (e.g., 2-4 hours) with gentle agitation to allow the crystals to grow and the system to reach equilibrium.[5]

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the growth of larger, more ordered single crystals by allowing molecules sufficient time to arrange themselves into a thermodynamically stable lattice. Rapid cooling often leads to the formation of small, polycrystalline material unsuitable for single-crystal analysis.

  • Anti-solvent Addition: In some cases, the slow addition of an anti-solvent (a solvent in which the salt is less soluble) to a saturated solution of the salt can induce crystallization. This should be done dropwise and with vigorous stirring to avoid oiling out.

  • Vapor Diffusion: For obtaining very high-quality single crystals, vapor diffusion is a valuable technique. A solution of the salt is placed in a small, open vial, which is then placed in a larger sealed container with an anti-solvent. The slow diffusion of the anti-solvent vapor into the vial gradually reduces the solubility of the salt, promoting slow crystal growth.

Part 2: Crystal Structure Determination by X-ray Diffraction

Once suitable crystals are obtained, their three-dimensional atomic arrangement can be determined using X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.[7][8] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

SCXRD_Workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_output Output crystal_selection Select a high-quality single crystal mounting Mount the crystal on a goniometer head crystal_selection->mounting diffractometer Place in X-ray diffractometer mounting->diffractometer data_acq Collect diffraction data by rotating the crystal in the X-ray beam diffractometer->data_acq integration Integrate diffraction spot intensities data_acq->integration scaling Scale and merge data integration->scaling structure_solution Solve the crystal structure (determine electron density map) scaling->structure_solution refinement Refine the atomic model structure_solution->refinement cif_file Generate Crystallographic Information File (CIF) refinement->cif_file analysis Analyze bond lengths, angles, and intermolecular interactions cif_file->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a suitable holder, such as a glass fiber or a cryoloop, using a small amount of oil or grease.

  • Data Collection: Place the mounted crystal on the goniometer head of the single-crystal diffractometer. A stream of cold nitrogen gas (typically around 100 K) is often used to cool the crystal, which minimizes thermal vibrations and protects it from radiation damage. The instrument then rotates the crystal in a monochromatic X-ray beam, and a detector records the diffraction pattern.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.[10][11]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[8]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing a bulk crystalline sample.[12][13] While it does not typically provide the atomic-level detail of SC-XRD, it is invaluable for:

  • Phase Identification: Identifying the crystalline form(s) present in a bulk sample.

  • Polymorph Screening: Distinguishing between different polymorphic forms of a salt.

  • Purity Analysis: Detecting the presence of crystalline impurities.

PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_collection_pxrd Data Collection cluster_data_analysis_pxrd Data Analysis grinding Grind the crystalline sample to a fine powder mounting_pxrd Mount the powder on a sample holder grinding->mounting_pxrd diffractometer_pxrd Place in powder X-ray diffractometer mounting_pxrd->diffractometer_pxrd scan Scan a range of 2θ angles with the X-ray beam diffractometer_pxrd->scan pattern Obtain a 1D diffraction pattern (Intensity vs. 2θ) scan->pattern comparison Compare the pattern to databases or calculated patterns pattern->comparison analysis_pxrd Identify crystalline phases and assess purity comparison->analysis_pxrd

Caption: Workflow for Powder X-ray Diffraction (PXRD).

  • Sample Preparation: Gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures a random orientation of the crystallites.[14]

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.[12]

  • Data Collection: Place the sample holder in the powder diffractometer. The instrument will then scan a range of angles (2θ) while irradiating the sample with X-rays and detecting the diffracted beams.

  • Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. The positions and relative intensities of the peaks in the pattern are characteristic of a specific crystal structure. This experimental pattern can be compared to reference patterns from databases or to a pattern calculated from single-crystal data to identify the crystalline phase.[15]

Part 3: Comparative Analysis of Physicochemical Properties

Once the crystal structures of different 1-(Piperidin-4-yl)azepane salts are determined, a comparative analysis of their physicochemical properties should be performed. This data, when correlated with the structural information, provides a holistic understanding of each salt form.

PropertyExperimental TechniqueRationale
Solubility Equilibrium solubility measurement (e.g., shake-flask method)Determines the maximum amount of the salt that can dissolve in a given solvent, which is crucial for bioavailability.
Dissolution Rate Intrinsic dissolution rate (IDR) testingMeasures the rate at which the pure solid dissolves, providing insights into how quickly the drug will become available for absorption.[16]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the salt to absorb moisture from the atmosphere, which can impact its stability and handling.
Thermal Stability Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)Determines the melting point, decomposition temperature, and the presence of solvates or hydrates.
Chemical Stability Stability testing under various conditions (e.g., temperature, humidity, light)Evaluates the degradation pathways and shelf-life of the salt form.[3]

By systematically applying the methodologies outlined in this guide, researchers can effectively characterize the solid-state properties of 1-(Piperidin-4-yl)azepane salts. This foundational knowledge is indispensable for selecting the optimal salt form with the desired pharmaceutical attributes, thereby accelerating the journey from discovery to a viable drug product.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]

  • Avari, P., & Bagi, P. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 105(8), 2235-2249. Retrieved from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved from [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]

  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021, February 4). Retrieved from [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. (2020, May 14). Malvern Panalytical. Retrieved from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. (2008, October 30). New Mexico Bureau of Geology & Mineral Resources. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharmaceutical. Retrieved from [Link]

  • Avari, P., & Bagi, P. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. MOJ Bioequivalence & Bioavailability, 5(2). Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. Retrieved from [Link]

  • Owen, S. M. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(8), 8566-8575. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved from [Link]

Sources

Validation

Bioisosteric Replacement of Piperazine with Azepane in Drug Design: A Comparative Guide

The Piperazine Paradigm and the Case for Ring Expansion Piperazine is undeniably one of the most privileged scaffolds in medicinal chemistry, featured in over 100 FDA-approved therapeutics 1. Its rigid, 6-membered chair...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Paradigm and the Case for Ring Expansion

Piperazine is undeniably one of the most privileged scaffolds in medicinal chemistry, featured in over 100 FDA-approved therapeutics 1. Its rigid, 6-membered chair conformation provides predictable vectors for substituents, while its dual basic nitrogens offer excellent aqueous solubility. However, the ubiquitous nature of piperazine often leads to heavily crowded patent spaces. Furthermore, its structural rigidity and basicity can introduce developability bottlenecks, including hERG channel inhibition (cardiotoxicity) and rapid CYP-mediated N-dealkylation 2.

To circumvent these liabilities, the bioisosteric replacement of piperazine with 7-membered rings—specifically azepane (one nitrogen) and diazepane/homopiperazine (two nitrogens)—has emerged as a highly effective tactical application. Expanding the ring size fundamentally alters the conformational landscape, allowing the molecule to adopt flexible twist-chair conformations. This flexibility enables the basic nitrogen to dynamically navigate steric bulk within receptor pockets, often leading to enhanced target affinity and selectivity, particularly in neuropharmacological targets like Histamine H3 and Monoamine transporters 3.

Physicochemical & Structural Comparison

Understanding the physicochemical shifts that occur during this bioisosteric replacement is critical for rational drug design. The table below summarizes the core differences when transitioning from a 6-membered to a 7-membered scaffold.

PropertyPiperazineAzepaneDiazepane (Homopiperazine)
Ring Size 6-membered7-membered7-membered
Heteroatoms 2 Nitrogen1 Nitrogen2 Nitrogen
Conformational State Rigid (Chair)Flexible (Twist-Chair)Flexible (Twist-Chair)
Typical pKa (Basic N) ~9.8~10.4~10.0
Metabolic Liability N-dealkylationRing oxidation (C-H)N-dealkylation
Lipophilicity (LogP) BaselineHigher (+0.5 to 1.0)Slightly Higher (+0.2)

Experimental Workflow: Synthesizing and Validating Azepane Bioisosteres

G A Piperazine Scaffold Identification B Azepane/Diazepane Bioisosteric Design A->B C Chemical Synthesis (Beckmann Rearrangement) B->C D In Vitro Profiling (Receptor Binding & PK) C->D E Lead Optimization D->E

Workflow for the bioisosteric replacement of piperazine with azepane in drug discovery.

Step-by-Step Methodologies

Protocol 1: Stereoselective Synthesis of Bicyclic Azepanes

Causality behind experimental choice: The Beckmann rearrangement is utilized instead of direct ring-closing metathesis because it allows for the stereospecific expansion of readily available, complex cyclohexanone precursors. This preserves the stereocenters of the parent scaffold while cleanly inserting the nitrogen atom to form the azepane ring 3.

  • Oxime Formation: React the starting cyclohexanone derivative (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in a mixture of pyridine and ethanol at 70°C for 4 hours to yield the E-oxime.

  • Tosylation: Treat the isolated oxime with p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous dichloromethane (DCM) using triethylamine (2.0 eq) as a base at 0°C.

  • Beckmann Rearrangement: Induce the rearrangement of the E-tosylate by heating in aqueous ethanol or using a Lewis acid catalyst to provide the corresponding azepan-2-one (lactam).

  • Reduction: Slowly add the lactam to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0°C. Reflux for 12 hours to reduce the lactam to the saturated azepane amine.

  • Self-Validation System: Perform ¹H and ¹³C NMR spectroscopy on the purified product. The assay is structurally validated by observing the distinct downfield shift of the methylene protons adjacent to the newly inserted nitrogen (typically ~3.2–3.5 ppm), confirming successful ring expansion rather than fragmentation.

Protocol 2: In Vitro Microsomal Stability Profiling

Causality behind experimental choice: Replacing a piperazine with an azepane increases the lipophilic surface area. This can inadvertently increase the molecule's affinity for CYP450 active sites. Profiling against human liver microsomes (HLMs) ensures that the gain in receptor affinity does not compromise metabolic stability.

  • Incubation Preparation: Prepare a 1 µM solution of the azepane derivative in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL final protein concentration).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Rapid protein precipitation instantly halts CYP activity, ensuring highly accurate kinetic snapshots.

  • Self-Validation System: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. The protocol is only validated if the intrinsic clearance (

    
    ) of Verapamil falls within the historical laboratory range (>40 µL/min/mg) and Warfarin shows <5% depletion.
    

Comparative Pharmacological Performance

Experimental data consistently demonstrates that replacing piperazine with a 7-membered bioisostere can drastically improve binding profiles, particularly for central nervous system (CNS) targets. The table below highlights the performance shift when optimizing a neuroactive scaffold 4, 5.

Scaffold TypeCompound ExampleH3 Receptor Affinity (

)
Monoamine Transporter (

)
Microsomal

(HLM)
Piperazine Parent Analog45.0 nM>1000 nM42 min
Diazepane Homopiperazine Analog12.5 nM350 nM38 min
Azepane Bicyclic Azepane 1a8.2 nM85 nM55 min

Mechanistic Insights into Receptor Modulation

The superior pharmacological profile of azepanes in CNS targets is driven by their unique conformational dynamics. Unlike the rigid piperazine chair, the azepane ring can adopt a pseudo-chair or twist-chair conformation. This allows the basic nitrogen to project optimally toward conserved acidic residues (such as Asp3.32 in GPCRs) while the expanded aliphatic ring fills hydrophobic sub-pockets that a 6-membered ring cannot reach.

G L Azepane Derivative R1 Histamine H3 Receptor L->R1 Antagonism R2 Monoamine Transporter L->R2 Inhibition S1 Decreased cAMP R1->S1 Gi/o coupled S2 Increased Synaptic Neurotransmitters R2->S2 Block Reuptake

Mechanistic pathway of azepane derivatives modulating neuropharmacological targets.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.1

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (PMC). 2

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. 3

  • Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. 4

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry.5

Sources

Comparative

FTIR spectral bands for azepane and piperidine ring identification

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating homologous saturated nitrogen heterocycles during pharmacophore characterization and synthetic scale-up. While the six...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating homologous saturated nitrogen heterocycles during pharmacophore characterization and synthetic scale-up. While the six-membered piperidine ring is a ubiquitous structural motif in approved pharmaceuticals[1], the seven-membered azepane (hexamethyleneimine) ring is increasingly utilized by drug development professionals to explore novel three-dimensional chemical space and navigate complex patent landscapes[2].

Because mass spectrometry only reveals a 14 Da difference between these two rings—a delta easily confused with simple methylation—Fourier Transform Infrared (FTIR) spectroscopy serves as the definitive, orthogonal analytical tool. By probing the distinct vibrational mechanics and conformational flexibilities of these rings, FTIR provides an unambiguous structural fingerprint.

This guide provides an objective, data-driven comparison of the FTIR spectral bands for piperidine and azepane, grounded in vibrational causality and field-proven experimental protocols.

Mechanistic Causality of Vibrational Shifts

The FTIR spectral differences between piperidine and azepane are not arbitrary; they are strictly governed by ring strain, conformational rigidity, and orbital interactions[3].

  • Conformational Rigidity vs. Flexibility: Piperidine rigidly adopts a chair conformation[3]. When the nitrogen lone pair occupies the axial position, it aligns antiperiplanar to the adjacent axial C–H bonds. This specific geometry allows for

    
     hyperconjugation, which weakens the C–H bonds and produces characteristic low-frequency C–H stretching vibrations known as Bohlmann bands  (2700–2800 cm⁻¹). Azepane, conversely, is a highly flexible seven-membered ring that rapidly interconverts between twist-chair and boat conformations[4]. This flexibility disrupts the strict antiperiplanar geometry, rendering Bohlmann bands weak or entirely absent.
    
  • Ring Breathing Mechanics: The symmetric expansion and contraction of a heterocycle (ring breathing) is inversely proportional to its ring size and mass. Piperidine exhibits strong, well-defined ring breathing and deformation modes in the 820–860 cm⁻¹ and 1000–1030 cm⁻¹ regions[5]. Azepane, possessing a larger internal volume and altered torsional strain, shifts these breathing modes to lower frequencies, typically in the 730–780 cm⁻¹ range.

Comparative Spectral Data

To objectively compare these two heterocycles, the following table synthesizes the critical FTIR band assignments for neat liquid samples of [6] and [7].

Vibrational ModePiperidine (6-membered)Azepane (7-membered)Mechanistic Rationale
N–H Stretching 3200 – 3300 cm⁻¹3200 – 3300 cm⁻¹Highly dependent on intermolecular hydrogen bonding; remains similar for both secondary amines.
C–H Stretching (Bohlmann Bands) 2700 – 2800 cm⁻¹ (Distinct)Weak / AbsentPiperidine's rigid chair conformation allows

hyperconjugation. Azepane's flexibility disrupts this geometry.
CH₂ Scissoring ~1440 – 1460 cm⁻¹~1450 – 1470 cm⁻¹Slight high-frequency shift in azepane due to differing internal ring angles and torsional strain.
C–N Stretching 1100 – 1150 cm⁻¹1120 – 1170 cm⁻¹Azepane exhibits a slightly higher frequency due to altered C–N–C bond angles.
Ring Breathing & Deformation 1000 – 1030 cm⁻¹ & 820 – 860 cm⁻¹730 – 780 cm⁻¹Larger rings (azepane) have lower frequency symmetric expansion/contraction modes due to increased mass and flexibility.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is prioritized over KBr pellet transmission because it prevents moisture absorption (both amines are highly hygroscopic) and preserves the neat liquid conformational state without inducing polymorphic changes[8].

Step 1: System Calibration & Purge Verification Before sample analysis, acquire a spectrum of a traceable polystyrene standard. Validate that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹. Ensure the spectrometer is purged with dry nitrogen to eliminate atmospheric water vapor (3500–4000 cm⁻¹) and CO₂ (2300–2400 cm⁻¹), which can mask critical N–H stretching bands.

Step 2: Background Acquisition (Internal Control) Collect a 64-scan background of the clean diamond ATR crystal. Causality: A high number of scans reduces the signal-to-noise ratio. The background single-beam spectrum must exhibit a smooth profile; any anomalous peaks indicate crystal contamination, requiring immediate solvent cleaning (e.g., isopropanol/hexane) and re-validation.

Step 3: Sample Application Dispense 2–3 drops of neat piperidine or azepane directly onto the ATR crystal, ensuring the evanescent wave area is completely covered. Seal the sample press lightly with a volatile cover if evaporation is a concern.

Step 4: Spectral Acquisition Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic compromise; it provides sufficient data point density to resolve the fine structure of the Bohlmann bands without introducing excessive instrumental noise into the broad, hydrogen-bonded N–H stretching region.

Step 5: Post-Processing & ATR Correction Apply an ATR correction algorithm to the raw data. Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of the low-frequency ring breathing modes. ATR correction normalizes these intensities, allowing for direct, objective comparison with standard [9].

Analytical Workflow & Decision Matrix

FTIR_Workflow A System Calibration (Polystyrene Standard) B Background Validation (H₂O/CO₂ Minimization) A->B C ATR-FTIR Acquisition (Neat Liquid, 4 cm⁻¹ Res) B->C D Spectral Processing (ATR Correction) C->D E Analyze 2700-2800 cm⁻¹ (Bohlmann Bands) D->E F Analyze 700-1050 cm⁻¹ (Ring Breathing) D->F G Piperidine (Rigid Chair) E->G Present H Azepane (Flexible Twist-Chair) E->H Absent F->G ~850 & 1000 cm⁻¹ F->H ~750 cm⁻¹

ATR-FTIR analytical workflow and logical decision matrix for N-heterocycle identification.

Conclusion

For researchers and drug development professionals, the accurate identification of piperidine versus azepane rings is paramount for establishing reliable structure-activity relationships (SAR). By leveraging the mechanistic principles of hyperconjugation (Bohlmann bands) and ring mechanics (breathing modes), FTIR serves as a highly robust, self-validating technique. Adhering to the rigorous ATR-FTIR protocol outlined above ensures that the observed spectral shifts are true reflections of molecular geometry rather than instrumental artifacts.

References

  • PubChem (NIH). Piperidine | C5H11N | CID 8082. Source: National Institutes of Health. URL:[Link]

  • PubChem (NIH). Azepane | C6H13N | CID 8119. Source: National Institutes of Health. URL: [Link]

  • NIST WebBook. Piperidine. Source: National Institute of Standards and Technology. URL:[Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Source: Centers for Disease Control and Prevention. URL:[Link]

  • PubMed (NIH). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: National Institutes of Health. URL:[Link]

  • PubMed Central (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: National Institutes of Health. URL:[Link]

  • ResearchGate. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Source: ACS Omega. URL:[Link]

  • MDPI. Synthesis and Purification of[Eu(BA)4(pip)] Rare-Earth Molecular Crystals. Source: MDPI. URL:[Link]

Sources

Validation

Comparative Metabolic Stability of Azepane-Based Scaffolds

Executive Summary In medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a "privileged" yet paradoxical structure. While its seven-membered ring offers unique conformational flexibility to traverse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a "privileged" yet paradoxical structure. While its seven-membered ring offers unique conformational flexibility to traverse distinct chemical space compared to piperidines or pyrrolidines, this same flexibility often introduces significant metabolic liabilities.

This guide provides a technical comparison of azepane-based scaffolds against their 5- and 6-membered analogs, focusing specifically on oxidative metabolic stability. It details the mechanistic causes of high intrinsic clearance (


), provides actionable engineering strategies (fluorination, rigidification), and outlines a self-validating experimental protocol for assessing metabolic fate.

Mechanistic Insight: The Azepane Liability

To engineer stable drugs, one must first understand the mechanism of failure. Azepanes are notoriously susceptible to oxidative clearance primarily driven by Cytochrome P450 (CYP450) enzymes.

The Alpha-Carbon "Soft Spot"

The primary metabolic vector for saturated nitrogen heterocycles is


-carbon hydroxylation . In azepanes, the carbon atoms adjacent to the nitrogen are electron-rich and sterically accessible.
  • Single Electron Transfer (SET): The heme-iron oxidant of CYP450 abstracts an electron from the nitrogen lone pair.

  • Proton Abstraction: A proton is removed from the

    
    -carbon, forming a carbon-centered radical.
    
  • Oxygen Rebound: The radical recombines with the hydroxyl radical to form an

    
    -carbinolamine.
    
  • Collapse: This unstable intermediate collapses, leading to either ring opening (aldehyde formation) or desaturation to an iminium species, both of which render the pharmacophore inactive or toxic.

Conformational Flexibility vs. Stability

Unlike the chair-conformation-locked piperidine, azepanes exist in a flux of twist-chair and twist-boat conformations. This conformational entropy increases the frequency at which


-C-H bonds align with the heme-oxo catalytic center of CYP enzymes, effectively lowering the energy barrier for oxidation compared to more rigid rings.
Visualization: CYP450-Mediated Azepane Oxidation

AzepaneMetabolism Azepane Azepane Scaffold Radical α-Carbon Radical Intermediate Azepane->Radical H-Abstraction CYP CYP450 (Heme-Oxo) CYP->Radical Catalyst Carbinolamine α-Carbinolamine (Unstable) Radical->Carbinolamine OH Rebound Iminium Cyclic Iminium (Reactive Electrophile) Carbinolamine->Iminium -H2O RingOpen Ring Opening (Aldehyde Formation) Carbinolamine->RingOpen Hydrolysis

Caption: Figure 1.[1][2][3] The oxidative metabolic cascade of the azepane ring, leading to ring opening or reactive iminium formation.

Comparative Analysis: Azepane vs. Alternatives

The following data synthesizes trends from internal fragment screening and literature precedents (e.g., J. Med. Chem. benchmarks).

Ring Size and Lipophilicity Impact

Azepanes generally exhibit higher lipophilicity (


) than piperidines, which correlates with higher affinity for CYP active sites.
FeaturePyrrolidine (5-membered)Piperidine (6-membered)Azepane (7-membered)
Conformational State Envelope (Rigid)Chair (Rigid)Twist-Chair (Flexible)
Lipophilicity (

)
Baseline+0.5+0.9
Metabolic Hotspots 2 (

-carbons)
2 (

-carbons)
4 (High accessibility)
Avg.

(Human)
LowLow-MediumHigh
Solubility HighHighModerate-Low
Case Study: Gamma-Secretase Inhibitors

A direct comparison of azepane stability engineering was demonstrated in the optimization of gamma-secretase inhibitors [1].

  • Compound A (Gem-dimethyl azepane): High intrinsic clearance (

    
    ). The methyl groups failed to sterically block the metabolic attack and increased lipophilicity.
    
  • Compound B (Gem-difluoro azepane): Low intrinsic clearance (

    
    ). The fluorine atoms blocked the metabolic soft spot electronically (strong C-F bond) and lowered the 
    
    
    
    of the amine, reducing CYP affinity.

Strategic Optimization: Engineering Stability

When the azepane ring is essential for binding affinity, use these strategies to mitigate metabolic liability.

Fluorination (The "Teflon" Effect)

Replacing


-hydrogens with fluorine is the gold standard.
  • Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), making H-abstraction thermodynamically unfavorable.

  • Application: Install a gem-difluoro group at the C2 or C7 position.

Rigidification (Bridging)

Constraining the ring reduces the entropic probability of the C-H bond aligning with the CYP heme.

  • Strategy: Create bicyclic systems such as 8-azabicyclo[3.2.1]octane (bridged azepane).

  • Result: Often retains the spatial volume of azepane but with significantly improved metabolic stability profiles.

Heteroatom Insertion (Oxazepanes)

Scaffold hopping to 1,4-oxazepane reduces lipophilicity (


) and removes one set of oxidizable 

-carbons.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of azepane derivatives.
Standard:  This protocol uses a substrate depletion approach, which is self-validating via the inclusion of high- and low-clearance controls (e.g., Verapamil and Warfarin).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation: Dilute test compound to 1

    
     in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[4] Incubate at 37°C for 5 minutes.
    
    • Why? Ensures thermal equilibrium and non-specific binding saturation before reaction start.

  • Initiation: Add NADPH regenerating system to start the reaction.[5]

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation & Validation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

  • Acceptance Criteria:

    
     of the decay curve > 0.90.[6]
    
  • Control Check: Verapamil

    
     must fall within 2 SD of historical mean.
    
Visualization: Assay Decision Tree

AssayWorkflow Start Start Assay (1 µM Compound) Incubate Incubate w/ HLM 37°C, 5 min Start->Incubate AddNADPH Add NADPH (Start Reaction) Incubate->AddNADPH Sampling Sample at 0, 5, 15, 30, 45 min AddNADPH->Sampling Quench Quench w/ ACN + Internal Std Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate CL_int LCMS->Calc Decision CL_int < 20? Calc->Decision Stable Stable Scaffold (Proceed to In Vivo) Decision->Stable Yes Unstable Unstable (Apply Fluorination/Bridging) Decision->Unstable No

Caption: Figure 2. Decision tree for evaluating and optimizing azepane scaffold stability.

References

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link][7]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Central Science. [Link]

  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition. [Link]

Sources

Comparative

Comprehensive Analytical Guide: Evaluating Reference Standards for 1-(Piperidin-4-yl)azepane

As a Senior Application Scientist, navigating the analytical landscape of complex nitrogen-rich heterocycles requires moving beyond generic protocols. 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4) is a highly versatile al...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex nitrogen-rich heterocycles requires moving beyond generic protocols. 1-(Piperidin-4-yl)azepane (CAS: 436099-86-4) is a highly versatile aliphatic diamine utilized extensively as a core building block in the synthesis of advanced therapeutics, including CNS-active agents and novel antimicrobials 1.

Structurally comprising a piperidine ring covalently linked to an azepane ring, this molecule presents two distinct analytical challenges: (1) the complete absence of a native UV chromophore , and (2) the presence of two highly basic nitrogen centers that induce severe peak tailing on standard silica-based stationary phases 2.

This guide objectively compares reference standard tiers and analytical methodologies, providing field-proven, self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

Reference Standard Tier Comparison

Selecting the correct tier of reference standard dictates the reliability of your downstream pharmacokinetic (PK) or quality control (QC) data. Because 1-(Piperidin-4-yl)azepane is typically supplied as either a free base (MW: 182.31) or a dihydrochloride salt (MW: 255.23), analysts must account for the salt multiplier during mass fraction calculations.

Table 1: Comparison of Reference Standard Grades
Standard TierPurity RequirementCharacterization MethodsPrimary ApplicationCost/Availability
Primary (Certified) ≥ 99.5% (qNMR verified)qNMR, HRMS, IR, TGA, Karl FischerAbsolute calibration, regulatory submissions (IND/NDA).High / Custom synthesis often required.
Secondary (Working) ≥ 98.0%HPLC-CAD, LC-MS/MS (calibrated against Primary)Routine batch release, daily QC assays, intermediate synthesis.Moderate / Commercially available.
Stable Isotope-Labeled (SIL) Isotopic Purity ≥ 99%LC-MS/MS, 1H/13C NMRInternal standard for bioanalysis; corrects for matrix suppression.Very High / Niche availability.

Causality Note: Always utilize a SIL standard (e.g., 1-(Piperidin-4-yl)azepane-d4) for LC-MS/MS bioanalysis. The co-eluting SIL standard acts as a self-validating system, perfectly compensating for the inevitable ionization suppression caused by biological matrices in the electrospray ionization (ESI) source.

Analytical Methodologies: A Comparative Analysis

The aliphatic nature of the piperidine and azepane rings means the molecule lacks a conjugated π-electron system, rendering standard UV detection (e.g., 254 nm) blind to the analyte. Furthermore, at neutral pH, the secondary and tertiary amines are protonated, leading to poor retention on standard C18 columns and severe peak tailing due to secondary interactions with acidic silanols 2.

To overcome this, analysts must utilize universal detectors like Charged Aerosol Detection (CAD) 3 or Evaporative Light Scattering Detection (ELSD) 4, coupled with high-pH mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 2: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Derivatized)HPLC-CAD / ELSDLC-MS/MS (ESI+)
Sensitivity (LOD) ~100 ng/mL~10 ng/mL< 50 pg/mL
Sample Prep Complex (Dansyl chloride reaction)Simple (Dilute & Shoot)Simple (Protein precipitation)
Linearity (R²) > 0.995> 0.990 (Requires log-log fit)> 0.999
Best Use Case Legacy labs without CAD/MSReference Standard Purity/Assay Trace PK/Bioanalysis

Optimized Experimental Protocols

Protocol A: HPLC-CAD Method for Purity & Assay Validation

Causality: CAD provides a mass-based, universal response independent of optical properties. To prevent silanol-induced peak tailing of the basic amines, we utilize an Ethylene Bridged Hybrid (BEH) C18 column capable of withstanding high pH (pH 10), keeping the molecule in its neutral state for optimal reversed-phase retention.

Step-by-Step Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a Charged Aerosol Detector. Set the CAD evaporation temperature to 35°C to preserve the semi-volatile free base.

  • Column Selection: Install a Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0 using ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 10.0 min: Return to 5% B (Flow rate: 0.3 mL/min).

  • Sample Preparation: Dissolve the 1-(Piperidin-4-yl)azepane standard in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Inject 2 µL.

  • Self-Validation Check: Ensure the asymmetry factor (

    
    ) of the analyte peak is between 0.9 and 1.2. Tailing > 1.5 indicates buffer depletion or column degradation.
    
Protocol B: LC-MS/MS (ESI+) for Trace Quantification

Causality: For sub-nanogram detection, ESI+ is ideal as the basic nitrogens readily protonate to form


 ions. Because high-pH mobile phases suppress positive ionization, we switch to a HILIC column, which provides excellent retention of the protonated (polar) amines under acidic conditions.

Step-by-Step Methodology:

  • Column Selection: Install a BEH Amide HILIC column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.0).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Isocratic Elution: Run at 85% Mobile Phase B at 0.4 mL/min. (In HILIC, high organic = high retention).

  • MS/MS Tuning (MRM Mode):

    • Precursor Ion: m/z 183.2

      
      
      
    • Quantifier Transition: m/z 183.2 → 98.1 (Cleavage yielding the piperidinium fragment).

    • Qualifier Transition: m/z 183.2 → 84.1.

  • Calibration: Prepare a 7-point calibration curve (1 ng/mL to 1000 ng/mL) spiked with 50 ng/mL of the SIL internal standard.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating 1-(Piperidin-4-yl)azepane reference standards, ensuring all methodological choices are systematically verified.

G N1 1-(Piperidin-4-yl)azepane Reference Standard N2 Sample Preparation (Dilution & Internal Standard) N1->N2 N3 Chromatographic Separation (BEH C18 or HILIC) N2->N3 N4 Detection Strategy Selection N3->N4 N5 LC-MS/MS (ESI+) Trace Analysis (m/z 183.2) N4->N5 High Sensitivity N6 HPLC-CAD / ELSD Purity & Assay N4->N6 Universal Detection N7 Data Processing & Method Validation N5->N7 N6->N7

Workflow for analytical validation of 1-(Piperidin-4-yl)azepane reference standards.

References

  • "The LC Handbook", Agilent Technologies. Available at: [Link]

  • "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection", ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Piperidin-4-yl)azepane proper disposal procedures

Executive Safety Directive Immediate Action Required: 1-(Piperidin-4-yl)azepane is a bicyclic diamine and a strong organic base . It poses significant risks of severe skin corrosion (Category 1B) , serious eye damage, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: 1-(Piperidin-4-yl)azepane is a bicyclic diamine and a strong organic base . It poses significant risks of severe skin corrosion (Category 1B) , serious eye damage, and acute toxicity upon inhalation or ingestion.[1]

The Core Directive: Treat this compound as a high-priority Corrosive Organic Basic Waste . Under no circumstances should this material be disposed of via sanitary sewer systems or mixed with acidic waste streams without controlled neutralization. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Characterization & Waste Classification

To ensure a self-validating disposal system, you must first characterize the state of the chemical. 1-(Piperidin-4-yl)azepane (often used as a pharmaceutical intermediate) generally presents as a viscous oil or low-melting solid.

PropertySpecificationDisposal Implication
Functional Group Secondary & Tertiary Amine (Heterocyclic)High Alkalinity: Incompatible with acids, anhydrides, and acid chlorides.
Reactivity Exothermic with AcidsExplosion Hazard: Never add directly to concentrated acid waste.
Flammability Flash Point > 60°C (Typical for heavy amines)Classified as Combustible Liquid (if liquid).
Waste Code (RCRA) D002 (Corrosive)Must be segregated into "Organic Bases" stream.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Protocol: Safety in disposal is achieved by preventing "silent" incompatibilities. Follow this logic gate before moving the vessel to the waste area.

A. The Segregation Rule (Critical)
  • DO NOT mix with: Oxidizers (Peroxides, Nitrates), Strong Acids (HCl, H2SO4), or Halogenated Solvents (unless the incinerator profile permits).

  • DO mix with: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine) or non-halogenated organic solvents (e.g., Toluene, Ethanol) only if the pH is compatible.

B. Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP). These resist alkaline corrosion better than some glass types over long storage.

  • Prohibited: Metal containers (aluminum/zinc) which can react with strong bases to evolve hydrogen gas.

Step-by-Step Disposal Workflow

Scenario A: Pure Chemical / Stock Solution Disposal
  • Quenching (Optional but Recommended): If the material is potentially reactive or in a highly concentrated reactive mixture, dilute with a compatible inert solvent (e.g., Ethanol) to <10% concentration to moderate heat generation during downstream processing.

  • Transfer: Pour the material into a dedicated "Organic Base - Non-Halogenated" waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(Piperidin-4-yl)azepane [Solution/Solid]"

    • Hazards: Corrosive, Toxic.[2][3]

    • pH:[4][5] >12 (Mark explicitly).

  • Secondary Containment: Place the container in a polyethylene secondary tray to capture drips.

Scenario B: Reaction Mixture (Quenching)

If the azepane derivative is part of a reaction mix (e.g., with unreacted reagents):

  • Cooling: Place the reaction vessel in an ice bath.

  • Controlled Neutralization: Slowly add dilute acid (e.g., 1M HCl) or water (depending on other reagents) to quench. Monitor temperature.

  • pH Check: Verify pH is stable (pH 6-9 is ideal for general aqueous waste, but if organic solvent is present, keep as Organic Solvent Waste ).

  • Separation: If an organic layer exists, separate it. Dispose of the organic layer as Organic Solvent Waste . Dispose of the aqueous layer (if free of heavy metals/organics) according to local EHS drain protocols, or collect as Aqueous Chemical Waste .

Emergency Spill Response Protocol

Stop. Do not rush. A spill of a corrosive amine requires a calculated response to prevent respiratory injury.[6]

  • Evacuate & Ventilate: Clear the immediate area.[2] If outside a fume hood, open windows or increase ventilation.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large (>500mL) or outside a hood, use a half-mask respirator with organic vapor/amine cartridges.

  • Containment: Dike the spill using Vermiculite or Dry Sand .[7][8]

    • WARNING: Do NOT use paper towels or sawdust.[8] Basic amines can react with cellulose or trapped oxidizers to cause fire hazards.

  • Neutralization (In-situ): Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize the base. Wait for the reaction (fizzing/heat) to subside.

  • Collection: Scoop the neutralized slurry into a wide-mouth jar labeled "Spill Debris - Corrosive".

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This decision tree ensures the material ends up in the correct waste stream, preventing dangerous incompatibilities.

WasteDecisionTree Start Start: 1-(Piperidin-4-yl)azepane Waste StateCheck Is it Solid or Liquid? Start->StateCheck LiquidType Is it mixed with other chemicals? StateCheck->LiquidType Liquid BinSolid Disposal: Solid Hazardous Waste (Label: Toxic/Corrosive Organic) StateCheck->BinSolid Solid PureLiquid Pure/Stock Solution LiquidType->PureLiquid No (Pure) MixtureCheck Does it contain Halogens (DCM, Chloroform)? LiquidType->MixtureCheck Yes (Mixture) BinBase Disposal: Organic Base Waste (Non-Halogenated) PureLiquid->BinBase MixtureCheck->BinBase No BinHalo Disposal: Halogenated Organic Waste (Segregate from Strong Acids) MixtureCheck->BinHalo Yes

Caption: Operational logic for segregating 1-(Piperidin-4-yl)azepane waste. Note the critical separation of halogenated mixtures.

Figure 2: Emergency Spill Response Workflow

A step-by-step visual guide for immediate spill remediation.

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Inside vs. Outside Hood) Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles (Respirator if >500ml) Assess->PPE Contain Containment: Use Vermiculite/Sand (NO Paper/Sawdust) PPE->Contain Neutralize Neutralization: Apply Citric Acid/Sodium Bisulfate Contain->Neutralize Collect Collection: Scoop into HDPE Jar Label 'Corrosive Debris' Neutralize->Collect

Caption: Immediate response protocol for amine spills. Emphasis on avoiding cellulosic absorbents (paper) to prevent heat/fire risks.

References

  • EPFL Safety. (2025). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(Piperidin-4-yl)azepane

[1][2] Executive Summary & Senior Scientist's Note 1-(Piperidin-4-yl)azepane represents a class of bicyclic diamines frequently employed as pharmacophores in GPCR ligand and kinase inhibitor discovery.[1][2] While specif...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Senior Scientist's Note

1-(Piperidin-4-yl)azepane represents a class of bicyclic diamines frequently employed as pharmacophores in GPCR ligand and kinase inhibitor discovery.[1][2] While specific toxicological data for this exact intermediate is often proprietary or sparse, its structural components—piperidine and azepane —dictate its safety profile.

The Core Safety Directive: Treat this compound as a Corrosive Class 1B Agent and a Sensitizer . Many researchers underestimate these intermediates, treating them like benign salts. However, the free base is a strong nucleophile with high pKa (likely >10), capable of causing rapid, irreversible corneal opacity and chemical burns that may not be immediately painful due to nerve damage.[2] This guide applies the "Precautionary Principle," extrapolating hazards from its constituent secondary amines.

Hazard Identification (Structure-Activity Relationship)

Before selecting PPE, we must define the enemy. Based on the hydrolysis and metabolic pathways of azepane and piperidine derivatives, the following hazards are assigned:

Hazard ClassGHS CategoryMechanism of Action
Skin Corrosion/Irritation Category 1B High basicity leads to saponification of skin lipids and protein denaturation.[1][2]
Serious Eye Damage Category 1 Rapid penetration of the cornea; potential for permanent blindness.
Acute Toxicity (Oral/Inhal) Category 3/4 Systemic absorption via mucous membranes; potential CNS depression or excitation.[2]
Sensitization Skin Sens. 1 Reactive secondary amines can haptenize proteins, leading to allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense, not the first. However, for manual handling of corrosive amines, it is the most critical barrier.

3.1 Hand Protection Strategy

Do not rely on standard exam gloves for prolonged contact.[3]

TaskGlove MaterialThicknessBreakthrough TimeRationale
Incidental Contact (Weighing <100mg)Nitrile (High Grade) ≥ 5 mil (0.12mm)~15 minsNitrile offers fair resistance to amines but degrades upon saturation.[1][2] Double-gloving recommended.
Stock Solution Prep (>100mg or liquid)Double Layer: 1. Laminate (Inner)2. Nitrile (Outer)Inner: 2.5 milOuter: 5 mil> 480 minsSilver Shield® / 4H® laminate gloves provide the only true barrier against permeation of cyclic amines.[2]
Spill Cleanup Butyl Rubber or Viton ≥ 15 mil> 240 minsHeavy-duty resistance required for bulk exposure.[1][2]
3.2 Eye & Face Protection[4]
  • Standard: Chemical Splash Goggles (Indirect Vented).[2] Safety glasses are insufficient due to the risk of aerosolization during weighing.

  • High Risk (Heating/Refluxing): Polycarbonate Face Shield (8-inch) worn over goggles.[1][2]

3.3 Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary (Spill/Outside Hood): Full-face respirator with Cartridge Type K (Ammonia/Methylamine) or Multi-Gas (ABEK) .[1][2]

Operational Protocols
Protocol A: Weighing & Transfer (Solid/Viscous Oil)

The free base is often a viscous, sticky oil or a low-melting solid that adheres to spatulas.[1][2]

  • Static Control: If solid, use an ionizing fan. Amines are hygroscopic and sticky; static makes them "jump."[2]

  • The "Drop-Wise" Technique: For oils, do not pour. Use a positive displacement pipette or a glass Pasteur pipette.[2]

    • Why? Standard air-displacement pipettes will drip due to the viscosity and vapor pressure differences, increasing splash risk.[2]

  • Tare Weighing: Weigh directly into the tared reaction vessel. Do not use weighing boats (transfer losses are high and create unnecessary contaminated waste).[2]

Protocol B: Reaction Monitoring & Quenching
  • Vapor Trap: If heating, ensure the condenser is vented to a scrubber or inert gas line. Amine vapors are heavier than air and can accumulate in the hood "dead zones."

  • Acidic Quench: When quenching reactions containing this amine, use dilute HCl or NaHSO₄ slowly.

    • Exothermic Risk:[1] The protonation of the secondary amine is highly exothermic. Add acid dropwise at 0°C.

Protocol C: Decontamination & Disposal
  • Surface Decontamination: Do not just use water.[2]

    • Wipe surface with a 10% Citric Acid or Dilute Acetic Acid solution.[2] This converts the volatile free base into a non-volatile, water-soluble salt.[2]

    • Follow with a soap and water wash.[2][4][5]

  • Waste Segregation: Dispose of as Basic Organic Waste . Do not mix with oxidizers (peroxides, nitric acid) to prevent violent gas evolution.[2]

Emergency Response Logic

Scenario: Skin Exposure

  • Immediate Flush: 15 minutes tepid water.[2]

  • Do Not Neutralize: Never apply vinegar to the skin.[2] The heat of neutralization will worsen the burn.

Scenario: Eye Exposure (Critical)

  • Time is Vision: Flush immediately. Do not wait for EMS.

  • Forced Irrigation: You may need to hold the eyelid open against the blepharospasm (involuntary closing).

Visual Workflow: Safety Decision Tree

The following diagram outlines the decision logic for PPE selection and Engineering controls based on the quantity and physical state of the material.

G Start Start: Handling 1-(Piperidin-4-yl)azepane StateCheck Check Physical State Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Stable Salt Liquid Oil / Free Base (High Hazard) StateCheck->Liquid Viscous Oil StandardPPE Standard PPE: Nitrile Gloves (5mil) Splash Goggles Fume Hood Solid->StandardPPE QuantityCheck Quantity > 100mg? Liquid->QuantityCheck QuantityCheck->StandardPPE No HighRiskPPE High Risk PPE: Double Glove (Laminate + Nitrile) Face Shield + Goggles Positive Displacement Pipette QuantityCheck->HighRiskPPE Yes Weighing Weighing Protocol: Direct to Vessel (Avoid Weigh Boats) StandardPPE->Weighing HighRiskPPE->Weighing Cleanup Decontamination: 1. 10% Citric Acid Wipe 2. Soap & Water Weighing->Cleanup

Caption: Decision logic for PPE selection based on physical state and quantity. Note the escalation to Laminate gloves for the free base oil form.

References
  • PubChem. (n.d.).[2] Compound Summary: Azepane (CAS 111-49-9).[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier: Piperidine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-4-yl)azepane
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)azepane
© Copyright 2026 BenchChem. All Rights Reserved.